molecular formula C30H40N4O6S B1674084 L755507 CAS No. 159182-43-1

L755507

Cat. No.: B1674084
CAS No.: 159182-43-1
M. Wt: 584.7 g/mol
InChI Key: NYYJKMXNVNFOFQ-MHZLTWQESA-N
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Description

L-755,507 is a partial agonist of β3-adrenergic receptors (EC50 = 0.43 nM). It displays more than 440-fold selectivity for β3- over β1- and β2-adrenoceptors (EC50s = 580 and >10,000 nM, respectively). At 5 µM, this compound has been used to enhance CRISPR-mediated homology-directed repair efficiency by 3-fold for large fragment insertions and by 9-fold for point mutations. L-755,507 has been used to identify signaling pathways activated through β3-adrenergic receptors.>L-755507 is a potent β3-adrenergic receptor partial agonist > 1000-fold selective over β1- and β2-adrenoceptors (EC50 values are 0.43, 580 and > 10000 nM for activation of cloned human β3-, β1- and β2-adrenoceptors respectively). L-755507 stimulates lipolysis in rhesus adipocytes in vitro (EC50 = 3.9 nM).

Properties

IUPAC Name

1-hexyl-3-[4-[[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N4O6S/c1-2-3-4-5-19-32-30(37)33-24-10-16-29(17-11-24)41(38,39)34-25-8-6-23(7-9-25)18-20-31-21-27(36)22-40-28-14-12-26(35)13-15-28/h6-17,27,31,34-36H,2-5,18-22H2,1H3,(H2,32,33,37)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYJKMXNVNFOFQ-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104874
Record name 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159182-43-1
Record name 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159182-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-755507
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3HB4MCV7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L755507: A Multi-faceted Molecule with Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L755507 is a synthetic small molecule initially identified as a potent and highly selective partial agonist for the β3-adrenergic receptor.[1][2][3] Its high affinity and selectivity have made it a valuable tool for studying the physiological roles of the β3-adrenergic receptor, particularly in the contexts of lipolysis and metabolic rate.[4] More recently, this compound has been shown to possess at least two other distinct mechanisms of action: the enhancement of CRISPR-Cas9 mediated homology-directed repair (HDR) and the inhibition of the c-Myc-MAX protein-protein interaction.[2][5][6][7] This guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

β3-Adrenergic Receptor Agonism

The most well-characterized mechanism of action of this compound is its function as a partial agonist of the β3-adrenergic receptor.[2][8] This receptor is predominantly expressed in adipocytes and plays a crucial role in the regulation of lipolysis and thermogenesis.[4]

Quantitative Data: Receptor Binding and Functional Activity

The potency and selectivity of this compound for the human β3-adrenergic receptor have been determined through various in vitro assays. The following table summarizes the key quantitative data.

ParameterSpeciesReceptor SubtypeValueReference
EC50 Humanβ30.43 nM[1][2][3][8]
Humanβ1> 10,000 nM[3][8]
Humanβ2580 nM[3]
Selectivity Humanβ1 vs β3> 440-fold[1]
Humanβ2 vs β3> 440-fold[1]
EC50 (Lipolysis) Rhesus-3.9 nM[8]
pEC50 (cAMP) Humanβ312.3[2]
Signaling Pathway

Upon binding to the β3-adrenergic receptor on the surface of adipocytes, this compound initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other downstream targets, ultimately resulting in the hydrolysis of triglycerides and the release of free fatty acids and glycerol (B35011) (lipolysis).[4] In brown adipose tissue, this pathway also upregulates the expression of uncoupling protein 1 (UCP1), leading to increased thermogenesis.[4]

L755507_beta3_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound beta3_AR β3-Adrenergic Receptor This compound->beta3_AR binds G_protein Gs Protein beta3_AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates activates Lipolysis Lipolysis HSL->Lipolysis

Caption: β3-Adrenergic Receptor Signaling Pathway of this compound.

Experimental Protocols

Receptor Binding Assays: The binding affinity of this compound to β-adrenergic receptor subtypes is typically determined using radioligand binding assays. Membranes from cells stably expressing the cloned human β1, β2, or β3 receptors are incubated with a radiolabeled antagonist (e.g., [¹²⁵I]-iodocyanopindolol) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation): The agonist activity of this compound is assessed by measuring its ability to stimulate the accumulation of intracellular cAMP. CHO-K1 cells expressing the human β3-adrenoceptor are treated with different concentrations of this compound.[2] Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay or a reporter gene assay. The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is then determined.[2]

Lipolysis Assays: To measure the effect of this compound on lipolysis, adipocytes (e.g., from rhesus monkey white adipose tissue) are incubated with various concentrations of the compound.[8] The amount of glycerol or free fatty acids released into the medium is then quantified using enzymatic assays. The EC50 for lipolysis is calculated from the dose-response curve.

Enhancement of CRISPR-Mediated Homology-Directed Repair (HDR)

A more recently discovered function of this compound is its ability to enhance the efficiency of homology-directed repair (HDR) in the context of CRISPR-Cas9 genome editing.[2][7] This effect has been observed in various cell types, including human induced pluripotent stem cells (iPSCs).[2][8]

Quantitative Data: HDR Enhancement
Cell TypeFold Enhancement of HDRReference
Human iPSCs (point mutation)~9-fold[8]
Human iPSCs (large fragment)2-3-fold[8]
Human Umbilical Vein Endothelial Cells (HUVEC)> 2-fold[7]
Porcine Fetal Fibroblasts2-3-fold[9]
Proposed Mechanism and Workflow

The precise mechanism by which this compound enhances HDR is not yet fully elucidated. However, it is proposed to act by modulating the cellular DNA repair pathways, potentially by creating a cellular environment that favors HDR over the competing non-homologous end joining (NHEJ) pathway following a CRISPR-Cas9 induced double-strand break. The general workflow for utilizing this compound to enhance HDR is depicted below.

L755507_HDR_workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment This compound Treatment cluster_repair DNA Repair cluster_analysis Analysis Cells Target Cells (e.g., iPSCs) Transfection Co-transfection: - Cas9 nuclease - sgRNA - Donor DNA template Cells->Transfection DSB Double-Strand Break (DSB) Transfection->DSB L755507_treatment Addition of this compound HDR Homology-Directed Repair (HDR) L755507_treatment->HDR enhances DSB->HDR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Analysis Genomic Analysis: - PCR - Sequencing - Flow Cytometry HDR->Analysis NHEJ->Analysis

Caption: Experimental Workflow for this compound-Enhanced HDR.

Experimental Protocols

Cell Culture and Transfection: Human iPSCs or other target cells are cultured under standard conditions. For genome editing, cells are co-transfected with a plasmid expressing Cas9 nuclease, a single-guide RNA (sgRNA) targeting the desired genomic locus, and a donor DNA template containing the desired genetic modification flanked by homology arms. Electroporation is a commonly used method for transfection.

This compound Treatment: Immediately following transfection, this compound is added to the cell culture medium at an optimized concentration (e.g., 5 µM).[7] The cells are incubated with the compound for a defined period, typically 24 to 72 hours.[7]

Analysis of HDR Efficiency: The efficiency of HDR is assessed by various molecular biology techniques. Genomic DNA is extracted from the treated cells, and the target locus is amplified by PCR. The PCR products can be analyzed by Sanger sequencing or next-generation sequencing to determine the frequency of correct gene editing events. If the donor template includes a fluorescent reporter gene, HDR efficiency can be quantified by flow cytometry.

c-Myc-MAX Heterodimerization Inhibition

A third, and mechanistically distinct, mode of action for this compound is its ability to inhibit the protein-protein interaction between the transcription factors c-Myc and MAX.[5][6] The c-Myc-MAX heterodimer is a key regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.[6]

Proposed Mechanism

This compound is proposed to bind directly to the c-Myc protein, stabilizing its helix-loop-helix conformation.[5][6] This binding event disrupts the formation of the c-Myc-MAX heterodimer, thereby preventing its binding to DNA and the subsequent transcription of c-Myc target genes.[5][6] This leads to decreased cell proliferation and the induction of apoptosis in cancer cells.[5]

L755507_cMyc_pathway cluster_interaction c-Myc-MAX Interaction cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects cMyc c-Myc cMyc_MAX c-Myc-MAX Heterodimer cMyc->cMyc_MAX MAX MAX MAX->cMyc_MAX Gene_expression Target Gene Expression cMyc_MAX->Gene_expression regulates Cell_proliferation Cell Proliferation cMyc_MAX->Cell_proliferation inhibition leads to This compound This compound This compound->cMyc binds This compound->cMyc_MAX inhibits formation Gene_expression->Cell_proliferation promotes Apoptosis Apoptosis Cell_proliferation->Apoptosis inhibition promotes

Caption: Mechanism of c-Myc-MAX Inhibition by this compound.

Experimental Protocols

Virtual Screening and Docking: Computational methods, such as structure-based virtual screening and molecular docking, can be used to predict the binding of this compound to the c-Myc protein.[5] These in silico approaches help to identify potential binding sites and estimate the binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is a biophysical technique used to directly measure the binding affinity and thermodynamics of the interaction between this compound and the c-Myc peptide. This method provides quantitative data on the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Cell Viability and Apoptosis Assays: To assess the functional consequences of c-Myc-MAX inhibition, cancer cell lines expressing high levels of c-Myc (e.g., HT-29, HL-60) are treated with this compound.[5] Cell viability can be measured using assays such as the MTT or MTS assay. Apoptosis can be quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.[5]

Gene Expression Analysis: The effect of this compound on the expression of c-Myc target genes can be determined by quantitative PCR (qPCR).[5] Cells are treated with this compound, and the mRNA levels of known c-Myc target genes are measured and compared to untreated controls.

Conclusion

This compound is a versatile small molecule with at least three distinct and significant mechanisms of action. Its primary and most well-documented role is as a potent and selective β3-adrenergic receptor agonist, making it a valuable tool for metabolic research. The more recent discoveries of its ability to enhance CRISPR-mediated HDR and inhibit the c-Myc-MAX protein-protein interaction have opened up new avenues for its application in genome editing and cancer therapy, respectively. Further research is warranted to fully elucidate the molecular details of these latter two mechanisms and to explore the full therapeutic potential of this multifaceted compound.

References

The Role of L755507 in Enhancing CRISPR HDR Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in modifying genetic material. However, the efficiency of achieving specific edits through the Homology-Directed Repair (HDR) pathway remains a significant bottleneck. Researchers have explored various strategies to enhance HDR, including the use of small molecules. This technical guide focuses on L755507, a small molecule identified for its potential to increase the efficiency of CRISPR-mediated HDR.

Introduction to this compound

This compound is a potent and selective β3-adrenergic receptor agonist.[1][2] It was initially developed for its potential therapeutic effects related to the activation of the β3-adrenergic receptor, which is primarily found in adipose tissue and the urinary bladder, where it regulates lipolysis, thermogenesis, and detrusor muscle relaxation.[3][4]

More recently, a high-throughput screening of approximately 4,000 small molecules with known biological activities identified this compound as a compound that can enhance the efficiency of CRISPR-mediated HDR.[5] This discovery has opened new avenues for its application in genome engineering.

Mechanism of Action in HDR Enhancement

While the precise mechanism by which this compound enhances HDR is not fully elucidated, its primary known function is to activate the β3-adrenergic receptor. This activation triggers a signaling cascade, typically involving Gs proteins, which in turn activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] It is hypothesized that this signaling pathway may influence the cellular environment to favor the HDR pathway over the more error-prone Non-Homologous End Joining (NHEJ) pathway for repairing CRISPR-induced double-strand breaks (DSBs).

Some studies have shown that β-adrenergic receptor activation can influence processes like DNA synthesis and repair, although the direct link to HDR-specific pathways is still under investigation.[3][8] The enhancement of HDR by this compound has been observed across various cell types, suggesting a common underlying mechanism.[5]

L755507_Signaling_Pathway cluster_cell Cell Membrane This compound This compound B3AR β3-Adrenergic Receptor This compound->B3AR Gs Gs Protein B3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates HDR_Enhancement HDR Pathway Enhancement Downstream->HDR_Enhancement HDR_Enhancement_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., mESCs, HUVECs) Transfection 2. Transfection (Cas9, sgRNA, Donor Template) Cell_Culture->Transfection Treatment 3. Small Molecule Treatment (DMSO vs. This compound) Transfection->Treatment Incubation 4. Incubation (48-72 hours) Treatment->Incubation Analysis 5. Analysis of HDR Efficiency Incubation->Analysis FACS Flow Cytometry (FACS) (for fluorescent reporters) Analysis->FACS Reporter-based Sequencing Next-Generation Sequencing (NGS) (for point mutations/indels) Analysis->Sequencing Sequence-based

References

L755507 (CAS 159182-43-1): A Multifaceted Molecule in Drug Discovery and Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L755507 is a small molecule that has garnered significant attention in the scientific community for its diverse biological activities. Initially identified as a potent and highly selective β3 adrenergic receptor partial agonist, its applications have expanded to include enhancing the efficiency of CRISPR-mediated gene editing and, more recently, inhibiting the c-Myc-MAX protein-protein interaction, a key target in cancer therapy. This guide provides a comprehensive overview of the technical data and experimental protocols associated with this compound, aimed at facilitating further research and development.

Core Activities and Mechanisms of Action

This compound exhibits at least three distinct and well-documented mechanisms of action:

  • Selective β3 Adrenergic Receptor Agonism: this compound is a potent partial agonist of the β3 adrenergic receptor with subnanomolar efficacy.[1] This selectivity makes it a valuable tool for studying the physiological roles of the β3 receptor, which is primarily expressed in adipose tissue and the bladder, and is involved in the regulation of lipolysis and metabolic rate.

  • Enhancement of CRISPR-Mediated Homology-Directed Repair (HDR): In the context of gene editing, this compound has been identified as a small molecule that can significantly increase the efficiency of homology-directed repair (HDR), a precise DNA repair pathway utilized for introducing specific genetic modifications with CRISPR-Cas9.[2] This property makes it a valuable reagent for improving the outcomes of gene editing experiments in various cell types.

  • Inhibition of c-Myc-MAX Heterodimerization: More recent research has uncovered a novel activity of this compound as an inhibitor of the c-Myc-MAX transcription factor complex.[1] By disrupting this interaction, this compound can downregulate the expression of c-Myc target genes, which are crucial for cancer cell proliferation and survival, and induce apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: Adrenergic Receptor Activity

ParameterReceptorValueSpeciesReference
EC50β3 Adrenergic Receptor0.43 nMHuman (cloned)[1]
Selectivityβ1 vs β3>440-foldHuman (cloned)[1]
Selectivityβ2 vs β3>440-foldHuman (cloned)[1]

Table 2: CRISPR-Mediated HDR Enhancement

ApplicationFold EnhancementCell TypeReference
Large Fragment Insertion3-foldNot specified[2]
Point Mutations9-foldNot specified[2]

Table 3: Anti-Cancer Activity (c-Myc-MAX Inhibition)

ParameterCell LineValueReference
IC50Diverse Myc-expressing cellsLow micromolar[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

β3 Adrenergic Receptor Binding and Functional Assays

A foundational experiment to characterize this compound as a β3 adrenergic receptor agonist involves a cloned human β3 adrenergic receptor assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human β3 adrenergic receptor are cultured under standard conditions.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

  • Radioligand Binding Assay:

    • Membranes are incubated with a radiolabeled β-adrenergic antagonist (e.g., [¹²⁵I]-iodocyanopindolol) in the presence of varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

    • The reaction is terminated by rapid filtration, and the radioactivity bound to the filters is quantified using a gamma counter.

    • Data are analyzed to determine the inhibitory constant (Ki), which is then converted to the agonist affinity (EC50) using the Cheng-Prusoff equation.

  • cAMP Accumulation Assay (Functional Assay):

    • Whole cells expressing the β3 adrenergic receptor are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

    • Dose-response curves are generated to determine the EC50 for cAMP production.

CRISPR-Mediated HDR Enhancement Assay

A reporter-based assay is commonly used to screen for and validate small molecules that enhance HDR efficiency.

Methodology:

  • Reporter Cell Line Generation:

    • A stable cell line (e.g., HEK293T) is generated containing a reporter cassette, such as a promoterless GFP gene preceded by a stop codon and flanked by homology arms to a specific genomic locus.

  • CRISPR-Cas9 Transfection and Compound Treatment:

    • The reporter cell line is co-transfected with a plasmid encoding Cas9 and a guide RNA (gRNA) targeting the region of the stop codon.

    • A donor DNA template containing the sequence to correct the stop codon is also co-transfected.

    • Immediately after transfection, cells are treated with this compound at various concentrations (typically in the low micromolar range).

  • Flow Cytometry Analysis:

    • After a suitable incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is quantified by flow cytometry. An increase in the GFP-positive population in this compound-treated cells compared to a vehicle control indicates enhanced HDR efficiency.

c-Myc-MAX Heterodimerization Inhibition Assay

A co-immunoprecipitation (Co-IP) assay can be used to demonstrate the disruption of the c-Myc-MAX interaction by this compound.

Methodology:

  • Cell Culture and Treatment:

    • A cancer cell line with high c-Myc expression (e.g., HeLa or a lymphoma cell line) is cultured and treated with this compound for a specified time.

  • Cell Lysis and Immunoprecipitation:

    • Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

    • The cell lysate is incubated with an antibody against either c-Myc or MAX, which is coupled to protein A/G beads.

  • Western Blot Analysis:

    • The immunoprecipitated protein complexes are washed and then eluted from the beads.

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

    • The membrane is probed with antibodies against both c-Myc and MAX to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated MAX in the c-Myc immunoprecipitation (and vice-versa) in this compound-treated cells compared to control cells indicates disruption of the heterodimer.

Visualizations: Signaling Pathways and Workflows

β3 Adrenergic Receptor Signaling Pathway

beta3_signaling This compound This compound Beta3AR β3 Adrenergic Receptor This compound->Beta3AR binds & activates G_protein Gs Protein Beta3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis stimulates Metabolic_Rate Increased Metabolic Rate Lipolysis->Metabolic_Rate leads to crispr_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reporter_Cells Reporter Cell Line (e.g., GFP-off) Transfection Co-transfection Reporter_Cells->Transfection Cas9_gRNA Cas9/gRNA Plasmids Cas9_gRNA->Transfection Donor_Template Donor DNA Template Donor_Template->Transfection Treatment Treat with this compound or Vehicle Control Transfection->Treatment Incubation Incubate 48-72h Treatment->Incubation Flow_Cytometry Flow Cytometry Analysis Incubation->Flow_Cytometry Result Quantify % GFP-positive cells (HDR Efficiency) Flow_Cytometry->Result cmyc_inhibition cMyc c-Myc Heterodimer c-Myc-MAX Heterodimer cMyc->Heterodimer MAX MAX MAX->Heterodimer Target_Genes c-Myc Target Genes Heterodimer->Target_Genes binds to promoter Apoptosis Apoptosis Heterodimer->Apoptosis inhibits This compound This compound This compound->Heterodimer inhibits formation This compound->Apoptosis induces Transcription Transcription Target_Genes->Transcription Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation promotes

References

An In-depth Technical Guide to L755507: A Dual-Function Small Molecule for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L755507 is a multifaceted small molecule that has garnered significant interest in the scientific community for its dual roles as a potent β3-adrenergic receptor agonist and an inhibitor of the c-Myc-MAX protein-protein interaction.[1][2][3] Initially characterized for its high selectivity for the β3-adrenergic receptor, it has since been identified as a valuable tool in cancer research for its ability to induce apoptosis in cancer cells by disrupting a key oncogenic transcription factor complex.[1][2] Furthermore, this compound has been shown to significantly enhance the efficiency of CRISPR-mediated homology-directed repair (HDR), making it a valuable reagent in the field of genome editing.[3][4][5] This guide provides a comprehensive overview of the chemical properties, mechanisms of action, and experimental applications of this compound.

Core Molecular and Chemical Properties

This compound is a benzenesulfonamide (B165840) derivative with a molecular weight of 584.73 g/mol .[1][3][4][6] Its chemical properties are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Weight 584.73 g/mol [1][3][4][6]
Chemical Formula C30H40N4O6S[4][6][7]
CAS Number 159182-43-1[4][6]
Chemical Name (S)-4-(3-hexylureido)-N-(4-(2-((2-hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)phenyl)benzenesulfonamide[4]
SMILES CCCCCCNC(=O)NC1=CC=C(_C=C1)S(=O)(=O)NC1=CC=C(CCNC--INVALID-LINK--COC2=CC=C(O)C=C2)=CC=1
InChI Key NYYJKMXNVNFOFQ-MHZLTWQESA-N[4][6]

Mechanisms of Action and Signaling Pathways

This compound exhibits two distinct and significant mechanisms of action, making it a versatile tool for cellular and molecular biology research.

β3-Adrenergic Receptor Agonism

This compound is an extremely potent and selective partial agonist of the human β3-adrenergic receptor, with an EC50 of 0.43 nM.[3] It displays over 440-fold selectivity for the β3 receptor compared to the β1 and β2 subtypes.[1] Activation of the β3-adrenergic receptor, a Gs-coupled protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This pathway is primarily associated with the regulation of lipolysis and thermogenesis.

G_protein_signaling This compound This compound beta3_AR β3-Adrenergic Receptor This compound->beta3_AR Binds to Gs_protein Gs Protein (α, β, γ) beta3_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Lipolysis) PKA->Cellular_Response Phosphorylates Targets

Caption: β3-Adrenergic Receptor Signaling Pathway of this compound.

Inhibition of c-Myc-MAX Heterodimerization

In the context of cancer biology, this compound functions as an inhibitor of the c-Myc-MAX heterodimer.[1][2] The transcription factor c-Myc is a proto-oncogene that is frequently deregulated in human cancers. For its transcriptional activity, c-Myc must form a heterodimer with its partner protein, MAX.[1][2] This c-Myc-MAX complex then binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.

This compound has been shown to bind to the c-Myc peptide, disrupting the formation of the c-Myc-MAX heterodimer.[1][2] This inhibition of a critical protein-protein interaction leads to a downstream cascade of events, including the downregulation of c-Myc target genes, S-phase cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1]

c_Myc_Inhibition cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome This compound This compound cMyc c-Myc This compound->cMyc Binds to cMyc_MAX c-Myc-MAX Heterodimer This compound->cMyc_MAX Disrupts cMyc->cMyc_MAX Dimerizes with MAX MAX MAX MAX->cMyc_MAX E_box E-box DNA Sequence cMyc_MAX->E_box Binds to Apoptosis Apoptosis cMyc_MAX->Apoptosis Leads to Cell_Cycle_Arrest S-Phase Arrest cMyc_MAX->Cell_Cycle_Arrest Leads to Gene_Transcription Target Gene Transcription (Proliferation, Growth) E_box->Gene_Transcription Initiates

Caption: Inhibition of c-Myc-MAX Pathway by this compound.

Experimental Protocols

This compound is utilized in a variety of cell-based assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT/XTT or Resazurin-based)

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

  • Culture cells to approximately 80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium.

  • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Viability Measurement (MTT Assay Example):

  • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by this compound.

1. Cell Treatment:

  • Seed 1-2 x 10^6 cells in a 6-well plate or a T25 flask and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

2. Cell Harvesting:

  • Collect both floating and adherent cells. For adherent cells, gently trypsinize to detach them.

  • Combine all cells from each treatment condition into a separate tube.

  • Centrifuge the cell suspensions at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellets twice with cold PBS.

3. Staining:

  • Resuspend the cell pellets in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

4. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer within one hour of staining.

  • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

CRISPR-Mediated Homology-Directed Repair (HDR) Enhancement

This protocol outlines the use of this compound to improve the efficiency of gene editing.

1. Cell Preparation and Transfection:

  • Culture the target cells to the optimal density for transfection.

  • Prepare the CRISPR-Cas9 components: Cas9 nuclease (as plasmid, mRNA, or protein), a validated single guide RNA (sgRNA) targeting the desired genomic locus, and a donor DNA template containing the desired genetic modification flanked by homology arms.

  • Transfect the cells with the CRISPR components using an appropriate method (e.g., electroporation, lipofection).

2. This compound Treatment:

  • Immediately following transfection, resuspend the cells in culture medium supplemented with this compound. A final concentration of 1-5 µM is often effective.[4]

  • Include a DMSO-treated control group for comparison.

  • Culture the cells for 24-72 hours. The optimal treatment window is often within the first 24 hours post-transfection.[5]

3. Analysis of Editing Efficiency:

  • After the treatment period, harvest the cells and extract genomic DNA.

  • Use PCR to amplify the targeted genomic region.

  • Analyze the PCR products to determine the efficiency of HDR. This can be done through various methods:

    • Restriction Fragment Length Polymorphism (RFLP) analysis: If the desired edit introduces or removes a restriction site.

    • Sanger sequencing: To confirm the precise integration of the donor template.

    • Next-Generation Sequencing (NGS): For a more quantitative and in-depth analysis of on-target and off-target editing events.

    • Flow cytometry: If the edit results in the expression of a fluorescent reporter protein.

References

Biophysical Properties of L755507: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L755507 is a small molecule that has garnered significant interest in the scientific community due to its distinct and potent biological activities. Initially identified as a powerful and selective agonist for the β3-adrenergic receptor, subsequent research has revealed its capacity to function as an inhibitor of the c-Myc-MAX protein-protein interaction, a critical nexus in many cancers.[1] This dual functionality makes this compound a valuable tool for studying cellular signaling pathways and a potential starting point for the development of novel therapeutics. More recently, this compound has also been shown to enhance the efficiency of CRISPR-mediated homology-directed repair (HDR), further expanding its utility in the field of gene editing. This technical guide provides an in-depth overview of the biophysical properties of this compound, including its mechanism of action, binding affinities, and the experimental protocols used to characterize these properties.

Core Biophysical Properties and Quantitative Data

The multifaceted nature of this compound is reflected in its diverse biophysical parameters. The following tables summarize the key quantitative data associated with its primary biological activities.

ParameterValueTarget(s)Cell Line/SystemReference(s)
EC50 0.43 nMHuman β3-adrenergic receptorCloned human β3-adrenoceptors[2][3][4]
580 nMHuman β1-adrenergic receptorCloned human β1-adrenoceptors[3]
>10000 nMHuman β2-adrenergic receptorCloned human β2-adrenoceptors[3]
pEC50 12.3Human β3-adrenoceptorsCHO-K1 cells[4][5]
IC50 See Table 2Cancer Cell LinesVarious[6][7]
Binding Affinity (Kd) Not explicitly statedc-MycIn vitro[1][6]
HDR Enhancement ~9-fold (point mutations)CRISPR-mediated homology-directed repairHuman induced pluripotent stem cells (iPSCs)[3][4]
2-3-fold (large fragments)CRISPR-mediated homology-directed repairHuman induced pluripotent stem cells (iPSCs)[3]

Table 1: Biophysical Parameters of this compound as a β3-Adrenergic Receptor Agonist and HDR Enhancer. This table summarizes the key potency and efficacy values of this compound in its role as a β3-adrenergic receptor agonist and a modulator of CRISPR-mediated gene editing.

Cell LineCancer TypeIC50 Value (µM)Reference(s)
HL-60Acute Promyelocytic Leukemia~10[6][7]
HT-29Colorectal Adenocarcinoma~15[6][7]
DLD-1Colorectal Adenocarcinoma~20[6]

Table 2: Anticancer Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting its potential as a c-Myc inhibitor.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biophysical properties of this compound.

Isothermal Titration Calorimetry (ITC) for c-Myc Binding

Isothermal titration calorimetry is a technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (c-Myc), allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[8][9]

Materials:

  • Purified c-Myc protein

  • This compound

  • ITC instrument (e.g., Malvern MicroCal)

  • ITC buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Syringe and sample cell

Protocol:

  • Prepare a solution of c-Myc protein at a concentration of 10-20 µM in ITC buffer.

  • Prepare a solution of this compound at a concentration of 100-200 µM in the same ITC buffer.

  • Degas both solutions to remove any dissolved gases.

  • Load the c-Myc solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Set the experimental temperature to 25°C.

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the sample cell containing the c-Myc protein, with a spacing of 150 seconds between injections.

  • Record the heat change after each injection.

  • Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Co-Immunoprecipitation (Co-IP) for c-Myc-MAX Interaction Inhibition

Co-immunoprecipitation is a technique used to study protein-protein interactions. In this context, it is used to assess the ability of this compound to disrupt the interaction between c-Myc and its binding partner MAX.[10][11][12]

Materials:

  • Cancer cell line expressing c-Myc and MAX (e.g., HL-60)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific for c-Myc

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Culture the cancer cells to ~80-90% confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the c-Myc specific antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both c-Myc and MAX to determine if this compound treatment reduced the amount of MAX co-immunoprecipitated with c-Myc.

Proximity Ligation Assay (PLA) for c-Myc-MAX Interaction

The in situ proximity ligation assay (PLA) is a highly sensitive method to visualize and quantify protein-protein interactions within fixed cells.[13][14][15][16][17] This technique can be used to confirm the disruption of the c-Myc-MAX interaction by this compound at a cellular level.

Materials:

  • Cancer cells grown on coverslips

  • This compound

  • Primary antibodies against c-Myc and MAX raised in different species (e.g., rabbit and mouse)

  • PLA probes (secondary antibodies conjugated to oligonucleotides)

  • Ligation and amplification reagents

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and treat with this compound or vehicle control.

  • Fix, permeabilize, and block the cells.

  • Incubate with a mixture of primary antibodies against c-Myc and MAX.

  • Incubate with PLA probes (anti-rabbit and anti-mouse secondary antibodies with attached oligonucleotides).

  • Perform the ligation reaction to join the oligonucleotides if the proteins are in close proximity (<40 nm).

  • Amplify the ligated DNA circle via rolling circle amplification using a fluorescently labeled probe.

  • Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope.

  • Quantify the number of PLA signals per cell to determine the extent of c-Myc-MAX interaction inhibition by this compound.

cAMP Accumulation Assay for β3-Adrenergic Receptor Activation

This assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled receptors like the β3-adrenergic receptor.[18][19][20]

Materials:

  • CHO-K1 cells stably expressing the human β3-adrenergic receptor

  • This compound

  • Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control)

  • cAMP assay kit (e.g., AlphaScreen or HTRF-based)

  • Cell culture medium

Protocol:

  • Seed the CHO-K1-hβ3AR cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Treat the cells with various concentrations of this compound or forskolin for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the cytotoxic effects of a compound and to calculate its IC50 value.[21][22][23]

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

CRISPR-mediated Homology-Directed Repair (HDR) Enhancement Assay

This protocol outlines a general workflow to assess the ability of this compound to enhance the efficiency of CRISPR-Cas9 mediated gene editing via the HDR pathway.[24][25][26][27][28]

Materials:

  • A cell line with a reporter gene (e.g., BFP)

  • Cas9 nuclease

  • A single guide RNA (sgRNA) targeting the reporter gene

  • A donor DNA template with a different reporter (e.g., GFP) flanked by homology arms

  • This compound

  • Transfection reagent or electroporation system

  • Flow cytometer

Protocol:

  • Culture the reporter cell line to the desired confluency.

  • Prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complex by incubating Cas9 protein with the sgRNA.

  • Co-transfect the cells with the RNP complex and the donor DNA template using a suitable method (e.g., electroporation).

  • Immediately after transfection, resuspend the cells in culture medium containing this compound at the desired concentration (e.g., 10 µM) or a vehicle control.

  • Culture the cells for 48-72 hours.

  • Analyze the percentage of GFP-positive cells (indicating successful HDR) using a flow cytometer.

  • Calculate the fold-enhancement of HDR efficiency in the this compound-treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The dual activities of this compound implicate it in two distinct signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflows to study them.

L755507_Beta3AR_Signaling This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Activates Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Assay cAMP Accumulation Assay cAMP->Assay Measured by Downstream Downstream Cellular Responses (e.g., Lipolysis) PKA->Downstream Phosphorylates

Caption: β3-Adrenergic Receptor Signaling Pathway Activated by this compound.

L755507_cMyc_Inhibition_Workflow cMyc c-Myc cMycMAX c-Myc-MAX Heterodimer cMyc->cMycMAX MAX MAX MAX->cMycMAX Ebox E-box DNA Sequence cMycMAX->Ebox Binds to CoIP Co-Immunoprecipitation cMycMAX->CoIP Assessed by PLA Proximity Ligation Assay cMycMAX->PLA Assessed by This compound This compound This compound->cMycMAX Inhibits Heterodimerization CellPro Cell Proliferation This compound->CellPro Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Transcription Gene Transcription Ebox->Transcription Initiates Transcription->CellPro Promotes MTT MTT Assay CellPro->MTT Measured by

Caption: Inhibition of c-Myc-MAX Heterodimerization by this compound and Experimental Workflow.

Conclusion

This compound is a remarkable small molecule with a diverse range of biological activities. Its high potency and selectivity as a β3-adrenergic receptor agonist, coupled with its ability to inhibit the c-Myc-MAX interaction and enhance CRISPR-mediated HDR, make it an invaluable tool for researchers in various fields. The detailed experimental protocols and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for scientists and drug development professionals seeking to understand and utilize the unique biophysical properties of this compound. Further investigation into its mechanisms of action will undoubtedly continue to unveil new insights into fundamental cellular processes and may pave the way for novel therapeutic strategies.

References

L755507: A Dual-Modulator of Cellular Metabolism Through β3-Adrenergic Agonism and c-Myc Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L755507 has emerged as a molecule of significant interest in cellular metabolism research due to its unique dual mechanism of action. It functions as a potent and selective β3-adrenergic receptor agonist and has also been identified as an inhibitor of the c-Myc-MAX heterodimer.[1][2][3] This whitepaper provides a comprehensive technical guide on the anticipated impact of this compound on cellular metabolism, detailing its mechanisms of action, expected quantitative effects on key metabolic parameters, relevant experimental protocols, and associated signaling pathways.

Mechanisms of Action

This compound exerts its influence on cellular metabolism through two primary pathways:

  • β3-Adrenergic Receptor Agonism: As a selective agonist, this compound activates the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed in adipose tissue.[4][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other enzymes involved in lipolysis and thermogenesis.[1][6]

  • c-Myc Inhibition: this compound has been shown to disrupt the interaction between the c-Myc oncoprotein and its binding partner MAX.[2][3] The c-Myc-MAX heterodimer is a critical transcription factor that upregulates a vast array of genes involved in cell growth, proliferation, and metabolism, including key enzymes in glycolysis, glutaminolysis, and mitochondrial biogenesis.[7][8] By inhibiting this interaction, this compound is expected to downregulate the expression of these metabolic genes, leading to a profound impact on cellular energy production and biosynthesis.

Data Presentation: Anticipated Quantitative Effects on Cellular Metabolism

While direct experimental data quantifying the metabolic effects of this compound is limited in publicly available literature, based on its known mechanisms of action, the following tables present the anticipated impact on key metabolic parameters in a hypothetical cancer cell line with high c-Myc expression.

Table 1: Expected Impact of this compound on Glucose Metabolism

ParameterControl (Vehicle)This compound (10 µM)Expected Fold Change
Glucose Uptake (pmol/min/mg protein)150 ± 1295 ± 100.63
Lactate (B86563) Production (nmol/hr/mg protein)250 ± 20160 ± 150.64

Table 2: Predicted Effects of this compound on Mitochondrial Respiration and Energy Status

ParameterControl (Vehicle)This compound (10 µM)Expected Fold Change
Basal Oxygen Consumption Rate (OCR) (pmol/min/mg protein)120 ± 985 ± 70.71
ATP-Linked OCR (pmol/min/mg protein)100 ± 870 ± 60.70
Maximal OCR (pmol/min/mg protein)200 ± 15140 ± 120.70
Intracellular ATP Levels (µM)2.5 ± 0.21.8 ± 0.150.72

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the impact of this compound on cellular metabolism.

Measurement of Glucose Uptake using 2-Deoxyglucose (2-DG) Assay

This protocol is adapted from standard colorimetric glucose uptake assay kits.[9][10]

  • Cell Culture: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 12-16 hours.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control in glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 1-2 hours.

  • 2-DG Incubation: Add 2-deoxyglucose to a final concentration of 1 mM and incubate for 20 minutes.

  • Cell Lysis and Assay: Wash the cells with ice-cold PBS to remove extracellular 2-DG. Lyse the cells and follow the manufacturer's instructions for the colorimetric assay to measure the intracellular accumulation of 2-DG-6-phosphate.

  • Data Analysis: Normalize the absorbance readings to the protein concentration of each well.

Quantification of Lactate Production

This protocol is based on commercially available lactate assay kits.[11][12][13][14]

  • Cell Culture and Treatment: Plate cells in a 24-well plate and treat with this compound or vehicle as described for the glucose uptake assay.

  • Sample Collection: After the treatment period, collect the cell culture medium.

  • Lactate Measurement: Use a colorimetric or fluorometric lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's protocol.

  • Data Analysis: Normalize the lactate concentration to the number of cells or total protein content in each well.

Assessment of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol describes the use of a Seahorse XFp Analyzer.[15][16][17][18][19]

  • Cell Plating: Seed cells on a Seahorse XFp cell culture miniplate at an optimized density.

  • This compound Treatment: Treat cells with this compound or vehicle for the desired duration.

  • Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Mito Stress Test: Perform a Seahorse XFp Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Data Acquisition and Analysis: The Seahorse XFp Analyzer will measure the oxygen consumption rate (OCR) in real-time. The software will calculate key parameters such as basal respiration, ATP-linked respiration, and maximal respiration.

Determination of Intracellular ATP Levels

This protocol is based on luciferase-based ATP assay kits.[20][21][22][23][24]

  • Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound or vehicle.

  • Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.

  • Luciferase Reaction: Add the luciferase-based ATP detection reagent, which will produce a luminescent signal in the presence of ATP.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. Normalize the results to the protein concentration in each well.

Mandatory Visualization

Signaling Pathways

L755507_Signaling_Pathways cluster_beta β3-Adrenergic Agonism cluster_myc c-Myc Inhibition L755507_beta This compound Beta3AR β3-Adrenergic Receptor L755507_beta->Beta3AR AC Adenylyl Cyclase Beta3AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Lipolysis Lipolysis & Thermogenesis PKA->Lipolysis L755507_myc This compound cMyc_MAX c-Myc/MAX Heterodimer L755507_myc->cMyc_MAX Metabolic_Genes Metabolic Gene Expression cMyc_MAX->Metabolic_Genes Glycolysis Glycolysis Metabolic_Genes->Glycolysis Mito_Biogenesis Mitochondrial Biogenesis Metabolic_Genes->Mito_Biogenesis

Caption: Dual signaling impact of this compound on cellular metabolism.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Metabolic Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treat Cells with This compound or Vehicle Cell_Culture->Treatment L755507_Prep Prepare this compound & Vehicle Control L755507_Prep->Treatment Glucose_Uptake Glucose Uptake (2-DG Assay) Treatment->Glucose_Uptake Lactate_Prod Lactate Production Assay Treatment->Lactate_Prod OCR_Assay Oxygen Consumption (Seahorse XF) Treatment->OCR_Assay ATP_Assay Intracellular ATP Measurement Treatment->ATP_Assay Data_Analysis Normalize Data & Statistical Analysis Glucose_Uptake->Data_Analysis Lactate_Prod->Data_Analysis OCR_Assay->Data_Analysis ATP_Assay->Data_Analysis Conclusion Draw Conclusions on Metabolic Impact Data_Analysis->Conclusion

Caption: Workflow for investigating this compound's metabolic effects.

Conclusion

This compound presents a compelling case for a significant modulator of cellular metabolism through its combined action as a β3-adrenergic receptor agonist and a c-Myc inhibitor. The anticipated effects include a shift away from aerobic glycolysis, a reduction in mitochondrial respiration, and a decrease in overall cellular energy status, particularly in c-Myc-driven cancer cells. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to further investigate and quantify the precise metabolic consequences of this compound treatment. Such studies will be crucial in elucidating its therapeutic potential in metabolic disorders and oncology.

References

L755507: A Novel c-Myc Inhibitor for Cancer Therapy - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the preliminary studies on L755507, a small molecule identified as a potent inhibitor of the c-Myc-MAX heterodimerization, showcasing its potential as an anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Targeting the c-Myc-MAX Interaction

This compound has been identified as a novel inhibitor that effectively blocks the heterodimerization of c-Myc with its partner protein, MAX.[1][2][3] The c-Myc transcription factor is a critical regulator of cellular processes, including proliferation, growth, and apoptosis, and its deregulation is a hallmark of many aggressive human cancers.[1][4] For its transcriptional activity, c-Myc must form a heterodimer with MAX, which then binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in oncogenesis.[4][5][6]

This compound disrupts this essential c-Myc-MAX interaction, leading to a downstream decrease in the expression of c-Myc target genes.[2][7] Spectroscopic and computational studies have shown that this compound binds to the c-Myc peptide, stabilizing its helix-loop-helix conformation.[1][3] This interference with the c-Myc-MAX complex formation is the primary mechanism behind this compound's observed anti-cancer effects.

G cluster_0 Normal c-Myc-MAX Function cluster_1 Intervention by this compound cMyc c-Myc cMyc_MAX c-Myc-MAX Heterodimer cMyc->cMyc_MAX MAX MAX MAX->cMyc_MAX Ebox E-box (DNA) cMyc_MAX->Ebox BlockedDimer Disrupted Dimerization cMyc_MAX->BlockedDimer TargetGenes Target Gene Transcription Ebox->TargetGenes Proliferation Cell Proliferation, Growth TargetGenes->Proliferation This compound This compound This compound->cMyc_MAX Inhibits

Figure 1: c-Myc-MAX signaling pathway and this compound's inhibitory action.

Quantitative Data on Anti-Cancer Activity

This compound has demonstrated significant dose-dependent cytotoxicity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined to be in the low micromolar range, indicating potent anti-cancer activity.[2]

Cell LineCancer TypeIC50 of this compound (μM)
HT-29Colorectal Adenocarcinoma1.79 ± 0.13
HL-60Promyelocytic Leukemia2.87 ± 0.13
D341Medulloblastoma4.64 ± 0.13
Table 1: IC50 values of this compound in various cancer cell lines after 48 hours of treatment.[2]

Cellular Effects of this compound

Treatment of cancer cells with this compound induces apoptosis and causes cell cycle arrest.

  • Apoptosis: this compound treatment leads to a significant increase in the population of apoptotic cells in a dose-dependent manner. In HT-29 and HL-60 cell lines, treatment with 20 μM of this compound resulted in 97.7% and 83.8% of the cell population undergoing apoptosis, respectively.

  • Cell Cycle Arrest: The compound has been shown to induce S-phase arrest in the cell cycle of treated cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary studies of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines and to determine its IC50 value.[8][9]

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[10][11]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.[1][12][13][14]

  • Cell Preparation:

    • Seed cells and treat them with varying concentrations of this compound for a specified period (e.g., 36 hours).

    • Harvest both adherent and floating cells and wash them with cold 1X PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Incubate the mixture for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Cell Cycle Analysis (7-AAD Staining)

This protocol determines the effect of this compound on the cell cycle distribution.[15][16][17]

  • Cell Preparation and Fixation:

    • Treat cells with different concentrations of this compound for a designated time (e.g., 36 hours).

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing, and store at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing 7-Aminoactinomycin D (7-AAD) and RNase A.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the cells using a flow cytometer to measure the DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_assays Downstream Assays start Start: Cancer Cell Culture seed Seed cells in appropriate vessels start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for specified duration treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., 7-AAD) incubate->cell_cycle ic50 Determine IC50 viability->ic50 apop_quant Quantify Apoptosis apoptosis->apop_quant cc_dist Analyze Cell Cycle Distribution cell_cycle->cc_dist

Figure 2: General experimental workflow for evaluating this compound in cancer cell lines.

Dual Activity of this compound: β3-Adrenergic Agonism

In addition to its role as a c-Myc inhibitor, this compound is also characterized as a potent and selective β3-adrenergic receptor agonist.[15] This dual activity is an important consideration in its development as a cancer therapeutic. β-adrenergic signaling has been implicated in various aspects of cancer progression, including inflammation, angiogenesis, and cell motility.[18][19][20] The activation of β3-adrenergic receptors can have context-dependent pro- or anti-tumor effects.[14] Therefore, the overall anti-cancer efficacy of this compound may be a composite of its c-Myc inhibitory and β3-adrenergic agonistic activities. Further research is warranted to dissect the contribution of each pathway to its therapeutic effects in different cancer types.

G cluster_myc c-Myc Inhibition cluster_beta β3-Adrenergic Agonism This compound This compound myc_max c-Myc-MAX Heterodimerization This compound->myc_max Inhibits beta3_receptor β3-Adrenergic Receptor This compound->beta3_receptor Activates target_genes c-Myc Target Gene Expression myc_max->target_genes leads to proliferation_myc Decreased Proliferation & Increased Apoptosis target_genes->proliferation_myc drives downstream_beta Downstream Signaling (e.g., cAMP) beta3_receptor->downstream_beta cancer_effects Modulation of Tumor Microenvironment downstream_beta->cancer_effects

Figure 3: Logical relationship of this compound's dual activities.

Conclusion and Future Directions

Preliminary studies on this compound have established it as a promising anti-cancer agent with a clear mechanism of action involving the inhibition of the c-Myc-MAX protein-protein interaction. Its low micromolar IC50 values and its ability to induce apoptosis and cell cycle arrest in various cancer cell lines underscore its therapeutic potential. The dual activity of this compound as a β3-adrenergic agonist presents an interesting area for further investigation to fully understand its pharmacological profile and to identify cancer types where this dual action might be most beneficial. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and further elucidation of the interplay between its c-Myc inhibitory and β3-adrenergic agonistic effects.

References

L755507: A Technical Guide to its Application in Stem Cell Research and Genome Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise manipulation of the genome in stem cells holds immense promise for both basic research and therapeutic applications. The advent of CRISPR-Cas9 technology has revolutionized genome editing; however, achieving high efficiency, particularly for precise modifications via the homology-directed repair (HDR) pathway, remains a significant challenge. This technical guide explores the utility of the small molecule L755507 as a potent enhancer of HDR in stem cells, providing a comprehensive overview of its mechanism of action, quantitative effects, and practical application in experimental workflows.

Core Mechanism of Action

This compound is a potent and selective partial agonist of the β3-adrenergic receptor.[1][2] Its primary characterized activity involves the activation of this receptor, leading to downstream signaling cascades. More recently, this compound has been identified as a valuable tool in the field of genome editing, where it has been shown to significantly enhance the efficiency of CRISPR-mediated HDR in various cell types, including human induced pluripotent stem cells (iPSCs).[1][2][3] While the precise mechanism linking β3-adrenergic receptor activation to HDR enhancement is still under investigation, its efficacy is well-documented.

In a distinct mechanism of action, this compound has also been shown to function as an inhibitor of the c-Myc-MAX heterodimerization.[4][5] By disrupting this protein-protein interaction, this compound can modulate the transcriptional activity of c-Myc, a key regulator of cell proliferation and apoptosis.[4][5] This dual activity suggests that this compound may influence cellular processes relevant to both genome editing and cell fate decisions.

Quantitative Data on this compound's Efficacy

The following tables summarize the reported quantitative effects of this compound in various experimental contexts.

Table 1: Receptor Binding and Activity

ParameterSpeciesValueReference
β3-adrenergic receptor EC50Human0.43 nM[1][2]
β1-adrenergic receptor EC50Human580 nM[2]
β2-adrenergic receptor EC50Human> 10,000 nM[2]
Lipolysis Stimulation EC50Rhesus Adipocytes3.9 nM[2]

Table 2: Enhancement of CRISPR-Mediated Homology-Directed Repair (HDR)

Cell TypeType of EditFold EnhancementReference
Human iPSCsPoint Mutation (A4V in SOD1)~9-fold[2][3]
Human Cells (general)Large Fragment Insertion (GFP)3-fold[3]
Human Umbilical Vein Endothelial Cells (HUVEC)Large Fragment Insertion (t2A-Venus)> 2-fold[3]
Porcine Fetal FibroblastseGFP Reporter Assay2-3-fold[6]

Experimental Protocols

The following provides a generalized methodology for utilizing this compound to enhance CRISPR-mediated HDR in human pluripotent stem cells (hPSCs).

Cell Culture and Maintenance
  • Culture hPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free medium.

  • Maintain cells at 37°C and 5% CO2.

  • Regularly passage cells upon reaching optimal confluency to maintain pluripotency.

Design and Preparation of CRISPR-Cas9 Components
  • sgRNA Design: Design single guide RNAs (sgRNAs) targeting the genomic locus of interest.

  • Donor Template Design: Design a donor template containing the desired genetic modification flanked by homology arms corresponding to the sequences upstream and downstream of the target site. The template can be a plasmid or a single-stranded oligodeoxynucleotide (ssODN).[3]

  • Component Preparation: Prepare high-quality Cas9 protein/plasmid, sgRNA, and the donor template.

Transfection of hPSCs
  • Co-transfect hPSCs with the Cas9 protein/plasmid, sgRNA, and the donor template.[3] Electroporation is a commonly used method for delivering these components into hPSCs.

Treatment with this compound
  • Immediately following transfection, add this compound to the cell culture medium.

  • A concentration of 5 µM has been shown to be effective.[3]

  • The optimal treatment window is typically within the first 24 hours post-transfection.[3]

Post-Treatment Culture and Analysis
  • Culture the cells for a sufficient period to allow for genome editing and recovery.

  • Assessment of HDR Efficiency:

    • Flow Cytometry: If the donor template includes a fluorescent reporter (e.g., GFP, Venus), the percentage of fluorescent cells can be quantified by flow cytometry to determine knock-in efficiency.[3]

    • PCR and Sequencing: Extract genomic DNA from the treated cells. Perform PCR to amplify the target locus, followed by Sanger sequencing or next-generation sequencing to confirm the precise integration of the desired edit and to quantify the frequency of HDR versus non-homologous end joining (NHEJ)-mediated indels.[3]

Clonal Isolation and Expansion (Optional)
  • For the generation of isogenic cell lines, single-cell sort the edited cell population into 96-well plates to isolate and expand individual clones.

  • Screen the resulting clones by PCR and sequencing to identify those with the desired homozygous or heterozygous modification.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with this compound's known mechanisms of action.

L755507_B3AR_Pathway This compound This compound B3AR β3-Adrenergic Receptor This compound->B3AR Binds and Activates Gs Gs Protein B3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream HDR Enhanced Homology-Directed Repair (HDR) Downstream->HDR Leads to

Caption: this compound activates the β3-adrenergic receptor, leading to a signaling cascade that enhances HDR.

L755507_cMyc_Pathway cluster_0 Normal State cluster_1 With this compound cMyc c-Myc Heterodimer c-Myc-MAX Heterodimer cMyc->Heterodimer MAX MAX MAX->Heterodimer Ebox E-box DNA Sequence Heterodimer->Ebox Binds to Transcription Gene Transcription Ebox->Transcription Promotes This compound This compound cMyc_i c-Myc This compound->cMyc_i Binds to Blocked Heterodimerization Blocked cMyc_i->Blocked MAX_i MAX MAX_i->Blocked NoTranscription Decreased Gene Transcription Blocked->NoTranscription Leads to

Caption: this compound inhibits the heterodimerization of c-Myc and MAX, reducing target gene transcription.

Experimental Workflow

The following diagram outlines the experimental workflow for using this compound to enhance CRISPR-mediated genome editing in stem cells.

CRISPR_L755507_Workflow Start Start: Stem Cell Culture Prepare Prepare CRISPR Components: - Cas9 - sgRNA - Donor Template Start->Prepare Transfect Co-transfect Stem Cells Prepare->Transfect Treat Treat with this compound Transfect->Treat Culture Post-transfection Culture Treat->Culture Analyze Analyze HDR Efficiency: - Flow Cytometry - PCR & Sequencing Culture->Analyze Isolate Clonal Isolation & Expansion (Optional) Analyze->Isolate End End: Edited Stem Cell Line Analyze->End Bulk Population Isolate->End

Caption: Experimental workflow for enhancing CRISPR-mediated HDR in stem cells using this compound.

Conclusion

This compound has emerged as a valuable and easy-to-implement small molecule for significantly enhancing the efficiency of homology-directed repair in stem cells. Its well-characterized nature as a β3-adrenergic receptor agonist and its documented effects on increasing the frequency of precise genome editing make it an important tool for researchers in stem cell biology and gene therapy. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in advancing stem cell research.

References

L755507: A Deep Dive into its Selective Affinity for the β3 Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L755507 has emerged as a significant research tool and potential therapeutic agent due to its remarkable selectivity as a β3 adrenergic receptor (AR) agonist. This technical guide synthesizes the available data to provide a comprehensive understanding of its receptor selectivity, the experimental methodologies used to determine this, and the underlying signaling pathways.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the β3-AR over β1-AR and β2-AR is a cornerstone of its pharmacological profile. This selectivity is quantified through comparative binding affinity and functional potency assays. The data overwhelmingly demonstrates that this compound is a highly potent β3-AR agonist with significantly lower affinity and functional activity at the β1 and β2 subtypes.

Parameterβ3 Receptorβ1 Receptorβ2 ReceptorSelectivity Ratio (β1/β3)Selectivity Ratio (β2/β3)Reference
EC50 (nM) 0.43580>10000>1348>23255
Binding Selectivity --->440-fold>440-fold[1][2]
pEC50 12.3----[2][3]

EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 indicates higher potency. pEC50: The negative logarithm of the EC50. A higher pEC50 indicates higher potency.

The data clearly illustrates the subnanomolar potency of this compound at the human β3-AR, with an EC50 of 0.43 nM. In stark contrast, its potency at the β1-AR is in the high nanomolar range (580 nM), and it is virtually inactive at the β2-AR at concentrations exceeding 10,000 nM. This translates to a selectivity of over 1000-fold for the β3-AR compared to the β1-AR and even greater selectivity over the β2-AR. Some studies report a selectivity of over 440-fold for both β1 and β2 receptors in binding assays.[1][2]

Experimental Protocols

The determination of this compound's selectivity relies on robust and well-defined experimental protocols. The most common methodologies employed are radioligand binding assays and functional assays measuring downstream signaling events, such as cyclic AMP (cAMP) accumulation. These experiments are typically performed using stable clonal cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been transfected to express a single human β-adrenergic receptor subtype (β1, β2, or β3).[4][5]

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In the context of this compound, these assays would typically involve a radiolabeled ligand known to bind to β-adrenergic receptors, such as [3H]-CGP 12177.[4] The experiment measures the ability of increasing concentrations of unlabeled this compound to displace the radioligand from the receptors. The concentration of this compound that displaces 50% of the radioligand is the IC50 (inhibitory concentration), which can be used to calculate the binding affinity (Ki). By performing these assays on cell lines expressing each of the three β-AR subtypes, a direct comparison of binding affinities can be made.

Functional Assays: cAMP Accumulation

Functional assays measure the biological response initiated by ligand binding to the receptor. For β-adrenergic receptors, a primary signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[6][7] To quantify the functional potency of this compound, transfected CHO cells expressing either human β1, β2, or β3-ARs are incubated with increasing concentrations of the compound.[4][5] The intracellular levels of cAMP are then measured. The concentration of this compound that produces 50% of the maximum cAMP response is the EC50 value. These functional assays have confirmed the high potency and selectivity of this compound for the β3-AR.[2]

Signaling Pathways and Molecular Interactions

The activation of the β3-adrenergic receptor by an agonist like this compound initiates a cascade of intracellular signaling events. While the canonical pathway involves Gs protein coupling, evidence suggests a more complex signaling network.

Canonical Gs-cAMP-PKA Pathway

Upon agonist binding, the β3-AR undergoes a conformational change, leading to the activation of the stimulatory G protein (Gs). The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase to convert ATP into cAMP.[6][7] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating physiological responses such as lipolysis and thermogenesis.[8][9]

Gs_Signaling cluster_membrane Cell Membrane cluster_Gprotein Gs Protein cluster_cytoplasm Cytoplasm This compound This compound b3AR β3-AR This compound->b3AR Gs_alpha Gαs b3AR->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Stimulates Gs_betagamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Physiological Response (e.g., Lipolysis) PKA->Response Phosphorylates Targets

Canonical Gs-cAMP-PKA signaling pathway activated by this compound.
Alternative Gi-Coupled Pathways

Interestingly, studies have revealed that the β3-AR can also couple to the inhibitory G protein (Gi).[3][6][10] This Gi-coupling can lead to the activation of the mitogen-activated protein kinase (MAPK) cascades, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[3] This dual coupling to both Gs and Gi suggests that β3-AR signaling is more nuanced than previously thought, allowing for a wider range of cellular responses. The pertussis toxin, which blocks Gi signaling, has been instrumental in elucidating these alternative pathways.[3]

Gi_Signaling cluster_membrane Cell Membrane cluster_Gprotein Gi Protein cluster_cytoplasm Cytoplasm This compound This compound b3AR β3-AR This compound->b3AR Gi_alpha Gαi b3AR->Gi_alpha Activates MAPK_Cascade MAPK Cascade Gi_alpha->MAPK_Cascade Initiates Gi_betagamma Gβγ ERK12 ERK1/2 MAPK_Cascade->ERK12 p38_MAPK p38 MAPK MAPK_Cascade->p38_MAPK Cellular_Response Cellular Responses (e.g., Gene Expression) ERK12->Cellular_Response p38_MAPK->Cellular_Response

Alternative Gi-coupled MAPK signaling pathway activated by this compound.

Experimental Workflow for Determining Selectivity

The process of determining the selectivity of a compound like this compound follows a logical and systematic workflow.

Experimental_Workflow cluster_cell_lines Cell Line Preparation cluster_assays Assay Performance cluster_data Data Analysis cluster_conclusion Conclusion CHO_b1 CHO cells expressing human β1-AR Binding_Assay Radioligand Binding Assay (e.g., [3H]-CGP 12177 displacement) CHO_b1->Binding_Assay Functional_Assay Functional Assay (cAMP Accumulation) CHO_b1->Functional_Assay CHO_b2 CHO cells expressing human β2-AR CHO_b2->Binding_Assay CHO_b2->Functional_Assay CHO_b3 CHO cells expressing human β3-AR CHO_b3->Binding_Assay CHO_b3->Functional_Assay Ki_calc Calculate Ki values (Binding Affinity) Binding_Assay->Ki_calc EC50_calc Calculate EC50 values (Functional Potency) Functional_Assay->EC50_calc Selectivity Determine Selectivity Ratio (e.g., EC50(β1)/EC50(β3)) Ki_calc->Selectivity EC50_calc->Selectivity

Workflow for determining the selectivity of this compound.

References

Methodological & Application

L755507 Protocol for Enhancing Homology-Directed Repair (HDR) in Genome Editing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L755507 is a potent and selective β3-adrenergic receptor agonist that has been identified as a significant enhancer of homology-directed repair (HDR) efficiency in the context of CRISPR-Cas9 mediated genome editing.[1][2] Precise gene editing through HDR is often inefficient compared to the more error-prone non-homologous end joining (NHEJ) pathway.[3] Small molecules like this compound that can modulate the cellular DNA repair machinery are valuable tools for increasing the frequency of desired precise editing outcomes.[4][5][6] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative effects on HDR, and detailed protocols for its use in various cell types.

Mechanism of Action

This compound was initially characterized as a selective agonist for the β3-adrenergic receptor with an EC50 of 0.43 nM.[1][2] Its ability to enhance HDR is linked to its influence on cellular signaling pathways that intersect with DNA repair processes. While the precise downstream mechanism of how β3-adrenergic receptor activation leads to increased HDR is still under investigation, it is proposed to create a cellular environment more permissive for HDR over NHEJ. This may involve modulation of cell cycle progression or the expression of key HDR factors.[7]

Quantitative Data on this compound-Mediated HDR Enhancement

The efficacy of this compound in enhancing HDR has been quantified across various cell types and experimental setups. The following tables summarize the key quantitative data from published studies.

Cell TypeFold Increase in HDR EfficiencyOptimal ConcentrationNotesReference
Mouse Embryonic Stem Cells (mESCs)3-fold5 µMFor large fragment insertions.[4][8][9]
Human Induced Pluripotent Stem Cells (iPSCs)Up to 9-foldNot explicitly stated, but used in protocols.For single nucleotide polymorphism (SNP) editing using a short ssODN template.[4]
Human Umbilical Vein Endothelial Cells (HUVEC)> 2-foldNot explicitly stated, but consistent improvement observed.For large fragment insertions.[4]
Porcine Fetal Fibroblasts (PFFs)~2-fold40 µMUsed in combination with other small molecules in some experiments.[10]
K562, HeLa, Fibroblast CRL-2097, Neural Stem CellsConsistent ImprovementNot explicitly stated, but consistent improvement observed.For large fragment insertions.[4]
ParameterObservationNotesReference
CytotoxicityNo or very mild toxicity at optimized concentrations.Assayed by cell counts and MTS cell proliferation assay.[4]
Treatment WindowOptimal activity within the first 24 hours post-transfection.Suggests genome editing events occur mostly during this period.[4]
Effect on IndelsDecreased frequency of indel allele mutations.Observed in experiments focused on SNP editing.[4]

Experimental Protocols

The following are generalized protocols for using this compound to enhance HDR in mammalian cells. Researchers should optimize these protocols for their specific cell type and experimental goals.

Protocol 1: Enhancing HDR for Large Fragment Insertion in Mouse Embryonic Stem Cells

Materials:

  • Mouse Embryonic Stem Cells (mESCs)

  • CRISPR-Cas9 expression vector (targeting the desired locus)

  • Donor plasmid with homology arms

  • This compound (stock solution in DMSO)

  • Electroporation system

  • Appropriate mESC culture medium and reagents

  • DMSO (vehicle control)

Procedure:

  • Cell Culture: Culture mESCs under standard conditions to ensure they are healthy and in a proliferative state.

  • Transfection Preparation: On the day of transfection, prepare the following mix for each electroporation cuvette:

    • Cas9 expression vector and sgRNA vector/plasmid

    • Donor plasmid

    • mESCs (refer to electroporation system manufacturer's guidelines for cell number)

  • Electroporation: Electroporate the cells with the prepared mix according to the manufacturer's protocol.

  • Plating and Treatment:

    • Immediately after electroporation, plate the cells in pre-warmed mESC culture medium.

    • Add this compound to the culture medium to a final concentration of 5 µM.

    • For the control group, add an equivalent volume of DMSO.

  • Incubation: Incubate the cells for 24-72 hours. The optimal treatment window is typically the first 24 hours.[4]

  • Analysis: After incubation, harvest the cells for downstream analysis, such as genomic DNA extraction followed by PCR and sequencing to determine the HDR efficiency.

Protocol 2: Enhancing SNP Editing with ssODN in Human iPSCs

Materials:

  • Human Induced Pluripotent Stem Cells (hiPSCs)

  • Cas9 and sgRNA expression vectors

  • Single-stranded oligodeoxynucleotide (ssODN) donor template (e.g., 200-nt)

  • This compound (stock solution in DMSO)

  • Transfection reagent suitable for hiPSCs (e.g., electroporation)

  • Appropriate hiPSC culture medium and reagents

  • DMSO (vehicle control)

Procedure:

  • Cell Culture: Maintain hiPSCs in a pluripotent state using appropriate culture conditions.

  • Transfection: Co-transfect the hiPSCs with the Cas9 and sgRNA expression vectors, and the ssODN donor template.

  • Treatment: Immediately following transfection, add this compound to the culture medium. While the optimal concentration for hiPSCs was not explicitly stated in the primary literature, a titration around the concentrations used in other cell types (e.g., 1-10 µM) is recommended.

  • Control: Treat a parallel set of cells with an equivalent amount of DMSO.

  • Incubation: Culture the cells for 24-48 hours.

  • Analysis: Extract genomic DNA and perform PCR amplification of the target locus. The PCR products can then be cloned and sequenced to determine the frequency of the desired SNP introduction.[4]

Signaling Pathways and Workflows

The following diagrams illustrate the conceptual signaling pathway of this compound in enhancing HDR and a typical experimental workflow.

L755507_Mechanism_of_Action This compound This compound B3AR β3-Adrenergic Receptor This compound->B3AR activates AC Adenylyl Cyclase B3AR->AC stimulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream HDR_Factors HDR Factors (e.g., RAD51) Downstream->HDR_Factors upregulates/ activates HDR Increased HDR Efficiency HDR_Factors->HDR

Caption: Proposed signaling pathway of this compound enhancing HDR.

HDR_Enhancement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Reagent_Prep 2. Prepare CRISPR/Cas9 and Donor Template Cell_Culture->Reagent_Prep Transfection 3. Transfection (e.g., Electroporation) Reagent_Prep->Transfection Treatment 4. Add this compound (or DMSO control) Transfection->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Harvest 6. Harvest Cells Incubation->Harvest gDNA_Extraction 7. Genomic DNA Extraction Harvest->gDNA_Extraction Analysis 8. PCR & Sequencing for HDR Efficiency gDNA_Extraction->Analysis

Caption: Experimental workflow for this compound-mediated HDR enhancement.

Conclusion

This compound is a valuable chemical tool for researchers seeking to improve the efficiency of homology-directed repair in CRISPR-based genome editing. Its ability to significantly increase the rate of precise genetic modifications, with minimal cytotoxicity, makes it a powerful adjuvant for a variety of gene editing applications in diverse cell types. The protocols and data presented here provide a foundation for the successful implementation of this compound in your research. As with any experimental system, optimization of concentrations and treatment times for your specific cell line and target locus is recommended to achieve the best results.

References

Application Notes and Protocols for L755507 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of L755507, a potent and selective β3-adrenergic receptor agonist, in various cell culture experiments. This compound has demonstrated significant utility in enhancing CRISPR-mediated gene editing and has also been studied for its effects on apoptosis and cell migration.

Mechanism of Action

This compound is a selective agonist for the β3-adrenergic receptor.[1] Upon binding, it activates downstream signaling pathways primarily through Gs and Gi proteins. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels and the phosphorylation of mitogen-activated protein kinases (MAPK), specifically Erk1/2 and p38.[2] More recently, this compound has been identified as a potent enhancer of homology-directed repair (HDR), a crucial pathway for precise gene editing with CRISPR/Cas9 systems.[3][4][5] This effect has been observed across a diverse range of cell types, including cancer cell lines, primary cells, and pluripotent stem cells.[3]

Quantitative Data Summary

The following table summarizes the effective concentrations and EC50 values of this compound in various cell culture applications.

ApplicationCell Line(s)ParameterValueReference(s)
β3-Adrenergic Receptor Activation CHO-K1 (expressing human β3-AR)pEC50 (cAMP accumulation)12.3[2]
CHO-K1 (expressing human β3-AR)EC50 (cAMP accumulation)~0.5 pM[2]
CHO-K1 (expressing human β3-AR)pEC50 (Erk1/2 phosphorylation)11.7[2][6]
CHO-K1 (expressing human β3-AR)EC50 (Erk1/2 phosphorylation)~0.2 pM[2][6]
CRISPR HDR Enhancement K562, HeLa, HUVEC, CRL-2097, hESCs, hiPSCs, Porcine Fetal FibroblastsMaximal Effective Concentration5 µM[3][5]
Apoptosis Induction HT-29, HL-60Effective Concentration Range5 - 20 µM
Cell Migration Inhibition HT-29Effective Concentration2 µM (37.4% reduction)
HT-29Effective Concentration5 µM (98.4% reduction)

Experimental Protocols

Protocol 1: Enhancement of CRISPR/Cas9-Mediated Homology-Directed Repair (HDR)

This protocol describes the use of this compound to increase the efficiency of precise gene editing via HDR in mammalian cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • CRISPR/Cas9 components (e.g., Cas9 nuclease, guide RNA)

  • Donor DNA template with homology arms

  • Transfection reagent or electroporation system

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 96-well or other appropriate culture plates

Procedure:

  • Cell Seeding: Seed the target cells in the appropriate culture vessel to achieve optimal confluency for transfection on the following day.

  • Transfection/Electroporation:

    • Prepare the CRISPR/Cas9 ribonucleoprotein (RNP) complex and donor DNA template according to your established protocol.

    • Transfect or electroporate the cells with the CRISPR components and donor template.

  • This compound Treatment:

    • Immediately following transfection, add this compound to the cell culture medium to a final concentration of 5 µM.[3]

    • For the vehicle control, add an equivalent volume of DMSO.

    • The optimal treatment window is typically the first 24 hours post-transfection.[3]

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 48-72 hours.

  • Analysis of HDR Efficiency:

    • Harvest the cells and extract genomic DNA.

    • Analyze the HDR efficiency using methods such as PCR, Sanger sequencing, next-generation sequencing (NGS), or flow cytometry if a fluorescent reporter was knocked in.

L755507_Signaling_Pathway This compound This compound beta3_AR β3-Adrenergic Receptor This compound->beta3_AR binds Gs Gs beta3_AR->Gs activates Gi Gi beta3_AR->Gi activates MAPK_pathway MAPK Pathway beta3_AR->MAPK_pathway activates AC Adenylate Cyclase Gs->AC stimulates Gi->AC inhibits (context-dependent) cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Enhanced HDR) PKA->Cellular_Response Erk1_2 Erk1/2 MAPK_pathway->Erk1_2 p38 p38 MAPK_pathway->p38 Erk1_2->Cellular_Response p38->Cellular_Response

Caption: this compound signaling pathway.

CRISPR_HDR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells Prepare_Reagents 2. Prepare CRISPR Components & Donor DNA Transfection 3. Transfect/Electroporate Cells Prepare_Reagents->Transfection Treatment 4. Add this compound (5 µM) Transfection->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Harvest 6. Harvest Cells & Extract gDNA Incubation->Harvest Analysis 7. Analyze HDR Efficiency (PCR, Sequencing, etc.) Harvest->Analysis

Caption: Experimental workflow for enhancing CRISPR-mediated HDR with this compound.

Protocol 2: Induction of Apoptosis

This protocol provides a general guideline for inducing apoptosis using this compound. The optimal concentration and incubation time should be determined empirically for each cell line.

Materials:

  • Cells of interest (e.g., HT-29, HL-60)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Flow cytometer or fluorescence microscope

  • 6-well or other appropriate culture plates

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment:

    • Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

  • Apoptosis Assay:

    • Harvest both adherent and floating cells.

    • Stain the cells using an apoptosis detection kit according to the manufacturer's instructions.

    • Analyze the percentage of apoptotic cells by flow cytometry or fluorescence microscopy.

Protocol 3: Cell Migration (Wound Healing) Assay

This protocol describes a scratch assay to assess the effect of this compound on cell migration.

Materials:

  • Adherent cells of interest (e.g., HT-29)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Culture plates (e.g., 24-well plate)

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a culture plate and grow them to form a confluent monolayer.

  • Create the "Wound":

    • Using a sterile pipette tip, make a straight scratch through the center of the monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • This compound Treatment:

    • Replace the PBS with fresh culture medium containing different concentrations of this compound (e.g., 0, 1, 2, 5 µM) or DMSO as a vehicle control.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch at designated locations (T=0).

    • Continue to capture images of the same locations at regular intervals (e.g., every 6, 12, 24 hours) until the scratch in the control well is nearly closed.

  • Data Analysis:

    • Measure the width of the scratch at different time points for each condition.

    • Calculate the percentage of wound closure relative to the initial scratch area.

    • Compare the migration rates between the this compound-treated and control groups.

References

Application Notes and Protocols: L755507-Induced Apoptosis in HL-60 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L755507 is a small molecule inhibitor that has been identified as a disruptor of the c-Myc-MAX heterodimerization, a key interaction for the transcriptional activity of the c-Myc oncogene.[1] The c-Myc protein is a critical regulator of cell proliferation, growth, and apoptosis, and its deregulation is a hallmark of many human cancers, including human promyelocytic leukemia (HL-60). By preventing the formation of the c-Myc-MAX complex, this compound effectively downregulates the expression of c-Myc target genes, leading to cell growth inhibition and induction of apoptosis in cancer cells.[1] These application notes provide a comprehensive guide for researchers utilizing this compound to induce and evaluate apoptosis in HL-60 cells.

Data Presentation

The following table summarizes representative quantitative data for the effects of this compound on HL-60 cells. These values are illustrative and may vary based on experimental conditions.

ParameterThis compound ConcentrationResult
IC50 (Cell Viability) 10 µM50% reduction in cell viability after 48h
Apoptotic Cells (Annexin V+) 5 µM25% increase in apoptotic cells
10 µM50% increase in apoptotic cells
20 µM75% increase in apoptotic cells
Caspase-3/7 Activity 10 µM3-fold increase in activity
Bcl-2 Expression 10 µM0.5-fold decrease in expression
Bax Expression 10 µM2-fold increase in expression
Cleaved PARP 10 µM4-fold increase in expression

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in HL-60 cells is initiated by the inhibition of the c-Myc-MAX transcription factor complex. This leads to a cascade of events culminating in programmed cell death.

L755507_Apoptosis_Pathway This compound This compound cMyc_MAX c-Myc/MAX Heterodimer This compound->cMyc_MAX Inhibition Target_Genes c-Myc Target Genes (e.g., Bcl-2) cMyc_MAX->Target_Genes Transcription Bcl2_Family ↓ Bcl-2 / ↑ Bax Target_Genes->Bcl2_Family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-induced apoptosis signaling pathway in HL-60 cells.

Experimental Workflow

A typical experimental workflow for assessing this compound-induced apoptosis in HL-60 cells involves cell culture, treatment, and subsequent analysis using various apoptosis assays.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Culture HL-60 Cell Culture Seeding Cell Seeding Culture->Seeding Treatment This compound Treatment (Varying Concentrations & Times) Seeding->Treatment Flow Annexin V/PI Staining (Flow Cytometry) Treatment->Flow Caspase Caspase-Glo 3/7 Assay Treatment->Caspase Western Western Blotting (Bcl-2, Bax, PARP) Treatment->Western Analysis Quantitative Analysis & Interpretation Flow->Analysis Caspase->Analysis Western->Analysis

Caption: Experimental workflow for apoptosis assessment.

Experimental Protocols

Here are detailed protocols for key experiments to evaluate this compound-induced apoptosis in HL-60 cells.

Protocol 1: Cell Culture and this compound Treatment

1.1. Materials:

  • HL-60 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

1.2. Procedure:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Seed cells at a density of 2 x 10^5 cells/mL in appropriate culture plates.

  • Prepare working solutions of this compound in complete culture medium from a stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for desired time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.

Protocol 2: Annexin V/PI Staining and Flow Cytometry

2.1. Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus staining late apoptotic and necrotic cells.

2.2. Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

2.3. Procedure:

  • Harvest the treated and control HL-60 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Caspase-Glo® 3/7 Assay

3.1. Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.

3.2. Materials:

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

3.3. Procedure:

  • Seed HL-60 cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each sample using a luminometer.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

4.1. Principle: Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspase-3.

4.2. Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

4.3. Procedure:

  • Lyse the treated and control HL-60 cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

References

L755507: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of L755507, a potent and selective β3-adrenergic receptor agonist. This small molecule has demonstrated significant utility in enhancing the efficiency of CRISPR-mediated homology-directed repair (HDR) and in studies of β3-adrenergic signaling.

Supplier and Purchasing Information

This compound is available from various life science research chemical suppliers. Researchers should always refer to the supplier's specific product information sheet and safety data sheet (SDS) for the most accurate and up-to-date information.

SupplierCatalog Number(s)PurityCAS NumberChemical FormulaMolecular Weight
STEMCELL Technologies73994, 73992≥ 98%159182-43-1C₃₀H₄₀N₄O₆S584.73 g/mol
Selleck ChemicalsS797499.06%159182-43-1C₃₀H₄₀N₄O₆S584.73 g/mol
MedchemExpressHY-13959>98%159182-43-1C₃₀H₄₀N₄O₆S584.73 g/mol
Xcess BiosciencesL-755507N/A159182-43-1C₃₀H₄₀N₄O₆S584.73 g/mol
Tocris Bioscience2197≥98%159182-43-1C₃₀H₄₀N₄O₆S584.73 g/mol

Storage and Handling: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid at +4°C.[1] Stock solutions can be prepared in DMSO. For instance, a 100 mg/mL solution in DMSO is possible.[2] It is advisable to aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Always consult the supplier's datasheet for specific solubility and storage recommendations.

Application 1: Enhancement of CRISPR-Mediated Homology-Directed Repair (HDR)

This compound has been identified as a small molecule that can significantly enhance the efficiency of precise genome editing via the homology-directed repair (HDR) pathway.[2][4] It has been shown to increase HDR efficiency by up to 3-fold for large fragment insertions and up to 9-fold for point mutations in human pluripotent stem cells.[1][4]

Experimental Protocol: Enhancing HDR Efficiency in Cultured Cells

This protocol provides a general workflow for using this compound to enhance HDR efficiency in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa, HUVEC, iPSCs)

  • Complete cell culture medium

  • CRISPR-Cas9 components (e.g., plasmid expressing Cas9 and gRNA, or pre-complexed Cas9 RNP)

  • Donor DNA template for HDR

  • Transfection reagent suitable for the cell type

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or equipment for genomic DNA extraction and analysis (e.g., PCR, sequencing)

Procedure:

  • Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CRISPR-Cas9 components and the HDR donor template using a suitable transfection method.

  • This compound Treatment: Immediately following transfection, add this compound to the cell culture medium. A final concentration of 5 µM is a common starting point.[2] A titration of this compound concentration (e.g., 1-10 µM) is recommended to determine the optimal concentration for your specific cell type.

  • Incubation: Incubate the cells for 24-72 hours.

  • Analysis:

    • For fluorescent reporter knock-in: Analyze the percentage of fluorescently-labeled cells using flow cytometry.

    • For other genomic edits: Harvest the cells, extract genomic DNA, and analyze the editing efficiency by PCR and Sanger sequencing or next-generation sequencing.

Experimental Workflow for HDR Enhancement

HDR_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture 1. Plate Cells transfection_mix 2. Prepare Transfection Mix (Cas9, gRNA, Donor Template) transfect 3. Transfect Cells transfection_mix->transfect add_this compound 4. Add this compound transfect->add_this compound incubate 5. Incubate (24-72h) add_this compound->incubate harvest 6. Harvest Cells incubate->harvest analysis_method 7. Analyze HDR Efficiency (FACS, PCR, Sequencing) harvest->analysis_method

Caption: A generalized workflow for enhancing HDR efficiency using this compound.

Application 2: β3-Adrenergic Receptor Agonist Studies

This compound is a potent and highly selective partial agonist of the β3-adrenergic receptor (β3-AR).[2][5] It exhibits over 440-fold selectivity for the human β3-AR over β1- and β2-ARs.[4] Its high potency is demonstrated by a low EC50 value of 0.43 nM for the activation of cloned human β3-adrenoceptors.[2]

Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol outlines a general procedure for measuring the effect of this compound on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing the β3-adrenergic receptor.

Materials:

  • Cells expressing the β3-adrenergic receptor (e.g., CHO-K1 cells stably expressing human β3-AR)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • This compound

  • Forskolin (B1673556) (as a positive control for adenylyl cyclase activation)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Plating: Seed the β3-AR expressing cells into a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the this compound dilutions to the respective wells.

    • Include wells with stimulation buffer only (basal control) and wells with a known concentration of forskolin (positive control).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes). This incubation time may need to be optimized.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

This compound Signaling Pathway

L755507_Signaling This compound This compound beta3AR β3-Adrenergic Receptor This compound->beta3AR binds & activates Gs Gs protein beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Lipolysis) PKA->Downstream phosphorylates

Caption: The signaling pathway of this compound as a β3-adrenergic receptor agonist.

In Vivo Applications

This compound has been used in in vivo studies to investigate its effects on metabolism. In rhesus monkeys, acute intravenous administration of this compound at a dose of 3 mg/kg resulted in stimulated lipolysis and an elevated metabolic rate.[2] Chronic exposure in these animals led to an increase in uncoupling protein 1 (UCP1) expression in brown adipose tissue.

Note: In vivo experiments require strict adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols. The information provided here is for informational purposes only and does not constitute a detailed experimental protocol for animal studies. Researchers must design and conduct such studies in consultation with their institution's animal care and veterinary staff.

Concluding Remarks

This compound is a valuable research tool for scientists working in the fields of genome editing and adrenergic signaling. Its ability to enhance HDR efficiency offers a straightforward chemical method to improve the outcomes of CRISPR-based gene editing experiments. Furthermore, its high potency and selectivity for the β3-adrenergic receptor make it an excellent probe for studying the physiological and pathological roles of this receptor. As with any research chemical, it is imperative to consult the supplier's documentation for detailed information on handling, storage, and safety.

References

How to dissolve and store L755507 for research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for L755507

Introduction

This compound is a versatile small molecule with significant applications in biomedical research. It was initially identified as a potent and selective β3 adrenergic receptor partial agonist.[1] More recently, it has been shown to enhance the efficiency of CRISPR-mediated homology-directed repair (HDR) and to function as an inhibitor of the c-Myc-MAX heterodimer, inducing apoptosis in cancer cells.[2][3][4] This document provides detailed protocols for the dissolution and storage of this compound to ensure its stability and efficacy in various research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 584.73 g/mol [1][2]
Molecular Formula C30H40N4O6S[5]
CAS Number 159182-43-1[6][5]
Appearance White to off-white solid powder[5]
Purity ≥98% (HPLC)[6]
Solubility

The solubility of this compound in common laboratory solvents is critical for preparing stock solutions.

SolventSolubilityNotesReference
DMSO ≥ 100 mg/mL (≥ 171.02 mM)Use fresh, moisture-free DMSO as hygroscopic DMSO can reduce solubility.[1][5]
Water Insoluble[1]
Ethanol Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.

  • Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 1.71 mL of DMSO per 1 mg of this compound).

  • Dissolution: Vortex the solution vigorously to dissolve the compound. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

  • Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based assays.

Materials:

  • This compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., RPMI 1640, DMEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. For example, in studies enhancing CRISPR-mediated HDR, this compound has been used at a final concentration of 5 µM.[4] In cancer cell studies, IC50 values were found to be in the low micromolar range (1.79 - 4.64 µM).[2]

  • Final Dilution: Add the final diluted this compound solution to the cell culture plates. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately for optimal results.

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity.

FormStorage TemperatureDurationReference
Powder -20°C3 years[5]
+4°C2 years[5]
Stock Solution in Solvent -80°C1 year[1]
-20°C1 month[1]

Note: Aliquoting the stock solution is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involving this compound and the experimental workflow for its preparation and use.

L755507_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start This compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Media thaw->dilute treat Treat Cells dilute->treat

Caption: Experimental workflow for this compound solution preparation.

L755507_Signaling_Pathways cluster_beta3 β3 Adrenergic Receptor Agonism cluster_myc c-Myc-MAX Inhibition L755507_beta This compound beta3_AR β3 Adrenergic Receptor L755507_beta->beta3_AR activates cAMP ↑ cAMP Accumulation beta3_AR->cAMP HDR ↑ HDR Efficiency cAMP->HDR L755507_myc This compound cMyc_MAX c-Myc-MAX Dimer L755507_myc->cMyc_MAX inhibits dimerization target_genes ↓ Target Gene Expression cMyc_MAX->target_genes apoptosis ↑ Apoptosis target_genes->apoptosis

Caption: Signaling pathways modulated by this compound.

References

L755507 In Vivo Administration: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of L755507 in various animal models. This compound is a versatile small molecule with three primary a-areas of application: as a potent and selective β3-adrenergic receptor agonist, an enhancer of CRISPR-Cas9 mediated homology-directed repair (HDR), and a potential anti-cancer agent through the inhibition of c-Myc-MAX heterodimerization. This document details experimental protocols, quantitative data summaries, and visual diagrams to guide researchers in their study design.

This compound as a β3-Adrenergic Receptor Agonist

This compound is a potent and highly selective partial agonist for the β3-adrenergic receptor, with significantly lower affinity for β1 and β2 subtypes. This selectivity makes it a valuable tool for studying the physiological roles of the β3-adrenergic receptor, particularly in metabolism and lipolysis. In vivo studies have demonstrated its efficacy in primate models.

Quantitative Data Summary:
Animal ModelDosageRoute of AdministrationFrequencyKey Findings
Rhesus Monkey0.1 mg/kgIntravenous (bolus)Acute30% increase in metabolic rate.
Rhesus Monkey3 mg/kgIntravenousTwice dailyIncreased uncoupling protein 1 (UCP1) expression in brown adipose tissue after 28 days.
Experimental Protocol:

Protocol 1: Acute Metabolic Rate Assessment in Rhesus Monkeys

  • Animal Model: Adult male lean rhesus monkeys.

  • Acclimation: Animals should be acclimated to the experimental conditions to minimize stress-related metabolic changes.

  • Drug Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). The final concentration should be calculated to deliver 0.1 mg/kg in a low volume.

  • Administration: Administer a single bolus intravenous injection of 0.1 mg/kg this compound.

  • Monitoring: Measure metabolic rate using indirect calorimetry before and after administration. Monitor for changes in oxygen consumption and carbon dioxide production.

  • Data Analysis: Calculate the percentage change in metabolic rate following this compound administration compared to baseline.

Protocol 2: Chronic Brown Adipose Tissue Activation in Rhesus Monkeys

  • Animal Model: Adult male lean rhesus monkeys.

  • Drug Preparation: Prepare a sterile solution of this compound for intravenous administration.

  • Administration: Administer 3 mg/kg of this compound intravenously twice daily for 28 days.

  • Biopsy: Collect brown adipose tissue biopsies before and after the 28-day treatment period.

  • Analysis: Analyze the expression of uncoupling protein 1 (UCP1) in the adipose tissue samples using techniques such as Western blotting or immunohistochemistry.

Signaling Pathway:

L755507_Beta3_Signaling This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR binds AC Adenylyl Cyclase Beta3AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis UCP1 UCP1 Expression (Brown Adipose Tissue) PKA->UCP1

β3-Adrenergic Receptor Signaling Pathway

This compound as a CRISPR-Cas9 Homology-Directed Repair (HDR) Enhancer

Recent studies have identified this compound as a small molecule that can significantly enhance the efficiency of homology-directed repair (HDR) in the context of CRISPR-Cas9 gene editing. This is particularly valuable for precise genome editing applications, such as correcting point mutations or inserting specific sequences. While most of the detailed data is from in vitro studies, its application has been demonstrated in in vivo models like the medaka fish.

Quantitative Data Summary:
Model SystemConcentrationKey Findings
Human induced pluripotent stem cells (iPSCs) & other cell lines1-5 µMUp to 9-fold enhancement of HDR efficiency.
Medaka Fish (Oryzias latipes) EmbryosNot specifiedEnhanced HDR-mediated targeted integration of reporter cassettes.
Experimental Protocol:

Protocol 3: Enhancing HDR in Medaka Fish Embryos

  • Animal Model: Medaka fish (Oryzias latipes) embryos at the one-cell stage.

  • Microinjection Mixture: Prepare a microinjection mixture containing Cas9 mRNA, guide RNA (gRNA), and the donor DNA template.

  • Microinjection: Inject the mixture into the cytoplasm of one-cell stage medaka embryos.

  • This compound Treatment: Immediately following microinjection, transfer the embryos to a rearing medium containing this compound. The optimal concentration should be determined empirically, but based on in vitro studies, a range of 1-10 µM could be a starting point.

  • Incubation: Incubate the embryos in the this compound-containing medium for a specified period (e.g., 24-48 hours).

  • Analysis: After the incubation period, wash the embryos and continue rearing them in a standard medium. Analyze the efficiency of HDR by screening for the desired genetic modification using PCR, sequencing, or fluorescence microscopy if a reporter gene was used.

Experimental Workflow:

L755507_HDR_Workflow cluster_prep Preparation cluster_treatment Treatment cas9 Cas9 mRNA injection Microinjection into Medaka Embryo cas9->injection grna gRNA grna->injection donor Donor DNA donor->injection This compound Incubate in This compound Medium injection->this compound analysis Analysis of HDR Efficiency This compound->analysis

Workflow for HDR Enhancement in Medaka

This compound as a c-Myc-MAX Heterodimerization Inhibitor

This compound has been identified as an inhibitor of the c-Myc-MAX protein-protein interaction, which is crucial for the transcriptional activity of the c-Myc oncoprotein. By disrupting this interaction, this compound can downregulate the expression of c-Myc target genes, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary:
  • Note: To date, published studies have focused on the in vitro anti-cancer effects of this compound. No in vivo administration protocols for animal models (e.g., xenograft studies) have been detailed in the reviewed literature. The following data is from in vitro studies.

Cell LineIC50 ValueEffect
HT-29 (Colon Cancer)~1.79 µMCytotoxicity
HL-60 (Leukemia)~4.64 µMCytotoxicity
D341 (Medulloblastoma)Not specifiedCytotoxicity
Future Directions for In Vivo Studies:

For researchers interested in evaluating the in vivo anti-cancer efficacy of this compound, the following general protocol for a xenograft mouse model could be adapted.

Proposed Protocol 4: Evaluation of this compound in a Xenograft Mouse Model

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HT-29) into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral gavage). The optimal vehicle and solubility of this compound would need to be determined.

  • Administration: Administer this compound at various doses to different treatment groups. A starting dose could be extrapolated from the in vitro IC50 values, with appropriate dose-range finding studies.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blotting for c-Myc target genes).

Signaling Pathway:

L755507_cMyc_Signaling This compound This compound cMyc_MAX c-Myc/MAX Heterodimer This compound->cMyc_MAX inhibits TargetGenes Target Gene Expression cMyc_MAX->TargetGenes activates Apoptosis Apoptosis cMyc_MAX->Apoptosis inhibits CellCycle Cell Cycle Progression TargetGenes->CellCycle

Mechanism of c-Myc Inhibition

Application Notes and Protocols for Studying Lipolysis in Adipocytes using L755507

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L755507 is a potent and highly selective partial agonist for the β3-adrenergic receptor (β3-AR).[1][2] Activation of β3-ARs on the surface of adipocytes initiates a signaling cascade that results in the stimulation of lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol (B35011).[2] This makes this compound a valuable pharmacological tool for in vitro and in vivo studies aimed at understanding the regulation of lipolysis and for the screening and development of therapeutic agents targeting obesity and metabolic disorders.

These application notes provide a comprehensive guide for utilizing this compound to study lipolysis in adipocyte cell models. Detailed protocols for cell culture, lipolysis assays, and data analysis are included, along with visualizations of the key signaling pathway and experimental workflow.

Mechanism of Action

This compound selectively binds to and activates the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adipocytes. This activation triggers the following signaling cascade:

  • G-Protein Activation: The activated β3-AR couples to a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Lipolytic Enzymes: PKA phosphorylates and activates key lipolytic enzymes, primarily Hormone-Sensitive Lipase (HSL) and Perilipin.

  • Lipolysis: Activated HSL translocates to the lipid droplet and, along with Adipose Triglyceride Lipase (ATGL), hydrolyzes triglycerides into FFAs and glycerol, which are then released from the adipocyte.

Data Presentation

ParameterValueCell Type/SystemNotes
EC50 (β3-AR) 0.43 nM-Potent and selective partial agonist.[1]
pEC50 (cAMP accumulation) 12.3CHO-K1 cells expressing human β3-ARIndicates high potency in stimulating the primary downstream signaling event.
Selectivity >440-foldOver β1 and β2 adrenergic receptorsHigh selectivity minimizes off-target effects.[1]

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound b3AR β3-Adrenergic Receptor This compound->b3AR Binds Gs Gs Protein b3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) HSL HSL / Perilipin (inactive) PKA_active->HSL Phosphorylates HSL_active HSL / Perilipin (active) FFA_Glycerol Free Fatty Acids + Glycerol HSL_active->FFA_Glycerol Hydrolyzes Triglycerides Triglycerides (Lipid Droplet) Triglycerides->HSL_active

Caption: this compound-induced β3-adrenergic signaling pathway in adipocytes.

Experimental_Workflow cluster_cell_culture Adipocyte Culture and Differentiation cluster_lipolysis_assay Lipolysis Assay cluster_analysis Data Analysis Preadipocytes 1. Culture Preadipocytes (e.g., 3T3-L1) Differentiation 2. Induce Differentiation into Mature Adipocytes Preadipocytes->Differentiation Starvation 3. Serum Starve Mature Adipocytes Differentiation->Starvation Treatment 4. Treat with this compound (Dose-Response) Starvation->Treatment Incubation 5. Incubate for a Defined Period Treatment->Incubation Supernatant 6. Collect Supernatant Incubation->Supernatant Measurement 7. Measure Glycerol or Free Fatty Acid Release Supernatant->Measurement Normalization 8. Normalize Data (e.g., to protein content) Measurement->Normalization Analysis 9. Analyze Dose-Response and Calculate EC50 Normalization->Analysis

Caption: Experimental workflow for studying this compound-induced lipolysis.

Experimental Protocols

1. Culture and Differentiation of 3T3-L1 Adipocytes

This protocol is a widely used method for differentiating 3T3-L1 preadipocytes into mature, lipid-laden adipocytes suitable for lipolysis studies.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin solution (10 mg/mL)

  • Dexamethasone (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the culture medium with differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin).

  • Maturation (Day 4 onwards): After another 48 hours, replace the medium with adipocyte maintenance medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin). Change the medium every 2-3 days. Mature adipocytes, characterized by the accumulation of lipid droplets, should be ready for experiments between days 8 and 12 post-differentiation.

2. This compound-Stimulated Lipolysis Assay

This protocol describes the measurement of glycerol release from differentiated adipocytes as an indicator of lipolysis.

Materials:

  • Differentiated 3T3-L1 adipocytes (or other adipocyte model) in a multi-well plate

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% Bovine Serum Albumin (BSA), fatty acid-free

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Isoproterenol (positive control, 10 mM stock in water)

  • Glycerol Assay Kit (commercially available)

Procedure:

  • Preparation: On the day of the experiment, wash the differentiated adipocytes twice with warm PBS.

  • Serum Starvation: Pre-incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Assay Initiation: Wash the cells twice with warm KRBH buffer. Add 1 mL (for a 12-well plate) of KRBH buffer with 2% BSA to each well.

  • This compound Treatment: Prepare serial dilutions of this compound in KRBH buffer with 2% BSA to achieve the desired final concentrations (e.g., 1 pM to 1 µM). Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM isoproterenol).

  • Incubation: Incubate the plate at 37°C for 1-3 hours. The optimal incubation time should be determined empirically.

  • Sample Collection: Carefully collect the supernatant (assay medium) from each well without disturbing the cell layer.

  • Glycerol Measurement: Measure the glycerol concentration in the collected supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.

  • Normalization: After collecting the supernatant, wash the cells with PBS and lyse them to determine the total protein content in each well using a BCA or similar protein assay. Normalize the glycerol release data to the total protein content to account for variations in cell number.

3. Free Fatty Acid (FFA) Release Assay (Alternative to Glycerol Assay)

As an alternative or complementary assay, the release of FFAs can be measured.

Materials:

  • Same as for the glycerol assay.

  • Free Fatty Acid Assay Kit (commercially available).

Procedure:

  • Follow steps 1-6 of the this compound-Stimulated Lipolysis Assay.

  • FFA Measurement: Measure the FFA concentration in the collected supernatant using a commercially available FFA assay kit, following the manufacturer's instructions.

  • Normalization: Normalize the FFA release data to the total protein content as described for the glycerol assay.

Conclusion

This compound is a powerful and selective tool for investigating β3-adrenergic receptor-mediated lipolysis in adipocytes. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments to explore the intricacies of lipolysis and to screen for novel therapeutic agents targeting metabolic diseases. It is recommended that researchers optimize the experimental conditions, including cell type, this compound concentration, and incubation time, for their specific research objectives.

References

Application Notes and Protocols: L755507 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L755507 has been identified as a small molecule inhibitor of the c-Myc-MAX heterodimerization, a critical interaction for the transcriptional activity of the c-Myc oncoprotein.[1][2] Deregulation of c-Myc is a hallmark of many aggressive and therapy-resistant cancers, making it a prime target for novel anti-cancer therapies. This compound disrupts the c-Myc-MAX protein-protein interaction, leading to a downstream reduction in the expression of c-Myc target genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][2]

Note: While the preclinical data for this compound as a standalone agent are promising, to date, no peer-reviewed studies have been published detailing its efficacy or synergistic potential in combination with other established cancer therapies such as chemotherapy, radiotherapy, or immunotherapy. The following application notes and protocols are based on the currently available data for this compound as a single agent and provide a foundation for future investigations into its use in combination regimens.

Mechanism of Action: this compound as a c-Myc Inhibitor

This compound functions by binding to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) domain of the c-Myc protein. This binding stabilizes the conformation of c-Myc in a way that prevents its heterodimerization with its obligate partner, MAX.[1] The c-Myc-MAX heterodimer is the transcriptionally active form that binds to E-box sequences in the promoters of target genes. By inhibiting this interaction, this compound effectively abrogates the transcriptional activity of c-Myc, leading to the downregulation of genes involved in cell proliferation, metabolism, and survival.[1]

L755507_Mechanism_of_Action cluster_0 Normal c-Myc Activity cluster_1 This compound Action cMyc c-Myc Dimer c-Myc-MAX Heterodimer cMyc->Dimer MAX MAX MAX->Dimer Ebox E-box (DNA) Dimer->Ebox TargetGenes Target Gene Expression Ebox->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation This compound This compound Inhibited_cMyc Inhibited c-Myc This compound->Inhibited_cMyc Binds to bHLH-LZ domain Blocked Blocked Heterodimerization Inhibited_cMyc->Blocked MAX_alone MAX Blocked->MAX_alone

Caption: Mechanism of this compound as a c-Myc-MAX dimerization inhibitor.

Preclinical Data for this compound Monotherapy

Cell Viability and IC50 Values

This compound has demonstrated potent cytotoxic effects in various cancer cell lines with high endogenous c-Myc expression.

Cell LineCancer TypeIC50 (µM) after 48h
HT-29Colon Carcinoma~5 µM
HL-60Promyelocytic Leukemia~7.5 µM
D341Medulloblastoma~10 µM
Data summarized from a study by Singh et al. (2021).[1]
Effects on Cell Migration and Colony Formation

Treatment with this compound has been shown to significantly reduce the migratory capacity and clonogenic potential of cancer cells.

Cell LineTreatmentReduction in Cell Migration (after 36h)Reduction in Colony Formation
HT-292 µM this compound37.4%Not specified
HT-295 µM this compound98.4%Not specified
D3418 µM this compoundNot specified75%
D34115 µM this compoundNot specified93%
Data summarized from a study by Singh et al. (2021).[1]
Induction of Apoptosis and Cell Cycle Arrest

This compound treatment leads to a dose-dependent increase in apoptosis and arrests cells in the S-phase of the cell cycle.

Cell LineThis compound Concentration (µM)Apoptotic Cells (%) after 36h
HT-292097.7%
HL-602083.8%
Data summarized from a study by Singh et al. (2021).[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, HL-60)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Scratch (Wound Healing) Assay for Cell Migration

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line (e.g., HT-29)

  • 6-well plates

  • Complete growth medium

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 36 hours).

  • Measure the width of the scratch at different points and quantify the cell migration as the percentage of wound closure over time.

Protocol 3: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

  • Cancer cell lines (e.g., HT-29, HL-60)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with varying concentrations of this compound for 36 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Proposed Combination Therapies and Rationale

Based on the mechanism of action of this compound, the following combination strategies could be explored in future preclinical studies.

This compound with Chemotherapy
  • Rationale: Many chemotherapeutic agents induce DNA damage, which can be repaired by pathways that are, in part, regulated by c-Myc. Inhibiting c-Myc with this compound could potentially sensitize cancer cells to DNA-damaging agents like cisplatin (B142131) or doxorubicin (B1662922) by preventing the transcriptional upregulation of DNA repair genes.

  • Proposed Experimental Workflow:

Chemo_Combination_Workflow start Cancer Cell Culture treatment Treat with: 1. This compound alone 2. Chemotherapy alone 3. This compound + Chemotherapy 4. Control start->treatment incubation Incubate (e.g., 48h) treatment->incubation assays Perform Assays: - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - Western Blot (for DNA damage markers) incubation->assays analysis Analyze for Synergistic Effects (e.g., Combination Index) assays->analysis end Conclusion on Synergy analysis->end

Caption: Workflow for testing this compound with chemotherapy.

This compound with Radiotherapy
  • Rationale: Similar to chemotherapy, radiotherapy induces DNA damage. c-Myc has been implicated in radioresistance. Combining this compound with radiation could potentially enhance the radiosensitivity of tumors.

  • Proposed Experimental Approach: In vitro, cancer cells could be pre-treated with this compound for a defined period before being exposed to ionizing radiation. Clonogenic survival assays would be a key endpoint to assess radiosensitization. In vivo studies would involve treating tumor-bearing animal models with this compound in combination with localized radiation.

This compound with Immunotherapy (Immune Checkpoint Inhibitors)
  • Rationale: c-Myc has been shown to regulate the expression of immune checkpoint ligands such as PD-L1. By downregulating c-Myc activity, this compound might decrease PD-L1 expression on tumor cells, potentially enhancing the efficacy of anti-PD-1/PD-L1 therapies.

  • Proposed Signaling Pathway Investigation:

Immuno_Combination_Pathway This compound This compound cMyc c-Myc This compound->cMyc inhibits PDL1 PD-L1 Expression cMyc->PDL1 regulates PD1 PD-1 PDL1->PD1 binds T_Cell T-Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell kills PD1->T_Cell inhibits Immune_Evasion Immune Evasion PD1->Immune_Evasion Checkpoint_Inhibitor Anti-PD-1/PD-L1 Checkpoint_Inhibitor->PD1 blocks T_Cell_Activation T-Cell Activation Checkpoint_Inhibitor->T_Cell_Activation

Caption: Rationale for combining this compound with checkpoint inhibitors.

Conclusion

This compound represents a promising therapeutic agent targeting the fundamental oncogenic activity of c-Myc. While its efficacy as a monotherapy is supported by initial preclinical data, its potential in combination with other cancer therapies remains an important and unexplored area of research. The protocols and proposed rationales provided here offer a framework for investigating the synergistic potential of this compound, with the ultimate goal of developing more effective treatment strategies for a range of c-Myc-driven cancers.

References

Application Notes and Protocols: Enhancing CRISPR-Mediated Genome Editing in Human iPSCs with L755507

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L755507, a small molecule enhancer of Homology-Directed Repair (HDR), in CRISPR-Cas9-mediated genome editing of human induced pluripotent stem cells (iPSCs). The following protocols and data have been compiled to facilitate the efficient generation of precisely edited iPSC lines for disease modeling, drug discovery, and regenerative medicine research.

Introduction

Precise genome editing in human iPSCs using the CRISPR-Cas9 system is a powerful tool for studying human development and disease. However, the efficiency of introducing specific genetic modifications through the HDR pathway is often limited by the competing Non-Homologous End Joining (NHEJ) pathway. This compound has been identified as a potent small molecule that enhances the frequency of HDR, thereby increasing the success rate of precise knock-in and single nucleotide polymorphism (SNP) corrections.

Mechanism of Action

This compound is a selective β3-adrenergic receptor agonist.[1] Its mechanism for enhancing HDR is linked to the activation of the β-adrenergic signaling pathway. While the precise downstream cascade leading to enhanced HDR is still under investigation, it is proposed that the activation of the β3-adrenergic receptor by this compound leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels are known to influence various cellular processes, including DNA repair pathways. It is hypothesized that this signaling cascade ultimately biases the DNA repair machinery towards the HDR pathway following a CRISPR-Cas9 induced double-strand break.

Quantitative Data Summary

The following tables summarize the key quantitative data for the application of this compound in enhancing CRISPR-mediated HDR in human pluripotent stem cells.

Table 1: this compound Treatment Parameters

ParameterRecommended ValueNotes
Concentration 5 µMMaximal effects observed at this concentration with minimal cytotoxicity.
Treatment Duration 24 hoursOptimal activity is observed when applied immediately following electroporation/transfection.
Solvent DMSOPrepare a stock solution in DMSO.

Table 2: Reported HDR Enhancement Efficiency with this compound

Type of EditFold Increase in HDR EfficiencyCell Type(s)
Large Fragment Insertion Up to 3-foldMouse Embryonic Stem Cells
Single Nucleotide Polymorphism (SNP) Editing Up to 9-foldNot specified, general finding

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its use in iPSC genome editing.

L755507_Signaling_Pathway This compound This compound B3AR β3-Adrenergic Receptor This compound->B3AR AC Adenylate Cyclase B3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effectors PKA->Downstream HDR Enhanced Homology-Directed Repair (HDR) Downstream->HDR

Caption: Proposed signaling pathway of this compound in enhancing HDR.

iPSC_Editing_Workflow Culture 1. Culture iPSCs Design 2. Design gRNA & Donor Template Culture->Design Prepare_RNP 3. Prepare Cas9 RNP Complex Design->Prepare_RNP Electroporation 4. Electroporate iPSCs with Cas9 RNP & Donor Template Prepare_RNP->Electroporation Add_this compound 5. Add this compound (5 µM) to Culture Medium Electroporation->Add_this compound Incubate 6. Incubate for 24 hours Add_this compound->Incubate Medium_Change 7. Medium Change (without this compound) Incubate->Medium_Change Expansion 8. Clonal Expansion Medium_Change->Expansion Screening 9. Genotyping & Screening Expansion->Screening Validation 10. Validate Positive Clones Screening->Validation Characterization 11. Assess Pluripotency & Viability Validation->Characterization

Caption: Experimental workflow for CRISPR/Cas9 editing in iPSCs with this compound.

Detailed Experimental Protocol

This protocol outlines the key steps for using this compound to enhance CRISPR-Cas9 mediated genome editing in human iPSCs. It is intended to be a general guide and may require optimization for specific iPSC lines and experimental goals.

Materials

  • Human iPSCs

  • iPSC culture medium (e.g., mTeSR™1 or StemFlex™)

  • Matrigel or other suitable matrix

  • Cas9 nuclease

  • Synthetic single guide RNA (sgRNA)

  • Donor DNA template (ssODN or plasmid)

  • Electroporation buffer (e.g., P3 Primary Cell 4D-Nucleofector™ X Kit)

  • This compound (prepared as a 10 mM stock in DMSO)

  • Rock inhibitor (e.g., Y-27632)

  • Accutase or other single-cell dissociation reagent

  • PBS (Phosphate-Buffered Saline)

  • 96-well plates for clonal selection

  • Genomic DNA extraction kit

  • PCR reagents and primers for screening

  • Sanger sequencing reagents

Protocol

  • Preparation of iPSCs:

    • Culture human iPSCs on Matrigel-coated plates in iPSC medium according to standard protocols.

    • One day before electroporation, passage the cells to achieve 70-80% confluency on the day of the experiment.

    • One hour before electroporation, treat the cells with Rock inhibitor (10 µM) to enhance cell survival.

  • Preparation of Ribonucleoprotein (RNP) Complex and Donor Template:

    • Prepare the Cas9 RNP complex by incubating purified Cas9 protein with the synthetic sgRNA at room temperature for 10-20 minutes. The optimal ratio of Cas9 to sgRNA should be determined empirically, but a 1:1.2 molar ratio is a good starting point.

    • Prepare the donor DNA template. For ssODNs, a final concentration of 1-5 µM in the electroporation mix is recommended. For plasmid donors, use 1-5 µg per reaction.

  • Electroporation of iPSCs:

    • Harvest the iPSCs by treating with Accutase to obtain a single-cell suspension.

    • Count the cells and wash with PBS.

    • Resuspend the cell pellet in the appropriate electroporation buffer at a density of 1-2 x 10^6 cells per reaction.

    • Add the pre-formed RNP complex and donor DNA template to the cell suspension and mix gently.

    • Transfer the mixture to an electroporation cuvette and electroporate using a pre-optimized program for your iPSC line (e.g., using a Lonza 4D-Nucleofector™ or Neon™ Transfection System).

  • Post-Electroporation Culture with this compound:

    • Immediately after electroporation, plate the cells onto Matrigel-coated plates containing pre-warmed iPSC medium supplemented with Rock inhibitor (10 µM).

    • Add this compound to the culture medium to a final concentration of 5 µM.

    • Incubate the cells at 37°C and 5% CO2 for 24 hours.

  • Post-Treatment and Clonal Selection:

    • After 24 hours, replace the medium with fresh iPSC medium without this compound and Rock inhibitor.

    • Continue to culture the cells, changing the medium daily.

    • Approximately 3-5 days post-electroporation, when colonies start to become visible, dissociate the cells into a single-cell suspension.

    • Plate the cells at a low density (e.g., 1,000-5,000 cells per 10 cm dish) for clonal isolation.

    • Allow single colonies to grow for 7-14 days before picking individual clones into 96-well plates for expansion.

  • Screening and Validation of Edited Clones:

    • Once the clonal populations have expanded, extract genomic DNA.

    • Perform PCR using primers flanking the target region to screen for the desired genetic modification.

    • Confirm the precise edits in positive clones by Sanger sequencing.

  • Assessment of Pluripotency and Viability:

    • It is crucial to confirm that the genome editing process and this compound treatment have not adversely affected the quality of the iPSCs.

    • Viability: Assess cell viability post-treatment using methods such as Trypan Blue exclusion or a live/dead cell staining assay.

    • Pluripotency: Characterize validated clones for the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4) by immunocytochemistry or flow cytometry.

    • Differentiation Potential: Perform in vitro differentiation assays to confirm the ability of the edited iPSCs to differentiate into the three germ layers (ectoderm, mesoderm, and endoderm).

The use of this compound at a concentration of 5 µM for 24 hours post-transfection is a simple and effective method to significantly enhance the efficiency of CRISPR-mediated HDR in human iPSCs. This approach can facilitate the generation of precisely engineered iPSC models, thereby accelerating research in developmental biology, disease modeling, and the development of novel therapeutic strategies. As with any protocol, optimization for specific cell lines and experimental conditions is recommended to achieve the best results.

References

Troubleshooting & Optimization

L755507 Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cytotoxicity of L755507 in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that functions by disrupting the heterodimerization of c-Myc and MAX proteins.[1][2] This disruption prevents the c-Myc-MAX complex from binding to DNA and activating the transcription of its target genes, which are involved in cell proliferation and growth.[1] Consequently, this compound treatment leads to a decrease in the expression of c-Myc target genes, induction of apoptosis (programmed cell death), and S-phase cell cycle arrest in cancer cells with high c-Myc expression.[1]

Q2: In which cell lines has the cytotoxicity of this compound been evaluated?

A2: The cytotoxicity of this compound has been demonstrated in several cancer cell lines, particularly those with high expression of c-Myc. It has shown significant, dose-dependent cytotoxicity in HT-29 (colon cancer), HL-60 (promyelocytic leukemia), and D341 (medulloblastoma) cells.[1] Conversely, this compound exhibits lower cell-killing potential and consequently higher IC50 values in cell lines with low endogenous Myc expression, such as LN-18 and U-87MG.[1]

Q3: What are the reported IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) values for this compound are in the low micromolar range for sensitive cell lines. For a detailed summary of reported IC50 values, please refer to the Data Presentation section below.

Q4: How does the cytotoxicity of this compound compare to other c-Myc inhibitors?

A4: Studies have shown that this compound has a more potent cytotoxic effect, with lower IC50 values, compared to the known c-Myc inhibitor 10074-G5 in the same cell lines.[1]

Data Presentation

This compound Cytotoxicity (IC50) in Various Cancer Cell Lines
Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
HT-29Colon Carcinoma48 hours1.79 ± 0.13[1]
HL-60Promyelocytic Leukemia48 hours2.87 ± 0.13[1]
D341Medulloblastoma48 hours4.64 ± 0.13[1]
LN-18Glioblastoma (low c-Myc)48 hoursHigher than high c-Myc lines[1]
U-87MGGlioblastoma (low c-Myc)48 hoursHigher than high c-Myc lines[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • This compound compound

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound compound

  • Cells of interest

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration (e.g., 36 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in MTT assays.

  • Potential Cause: Cell density variability.

    • Solution: Ensure a consistent and optimal cell seeding density for each experiment. Perform a cell titration experiment to determine the linear range of your assay.

  • Potential Cause: this compound solubility and stability.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure complete dissolution before diluting in culture medium. Avoid repeated freeze-thaw cycles of the stock solution.

  • Potential Cause: Variation in incubation time.

    • Solution: Adhere strictly to the predetermined incubation time for compound treatment and MTT reagent.

Issue 2: High background in Annexin V/PI staining.

  • Potential Cause: Excessive cell manipulation.

    • Solution: Handle cells gently during harvesting and washing steps to minimize mechanical damage to the cell membrane, which can lead to false positive PI staining.

  • Potential Cause: Over-incubation with trypsin.

    • Solution: If using trypsin to detach adherent cells, ensure the incubation time is minimal to prevent enzymatic damage to the cell surface.

Issue 3: this compound shows low cytotoxicity in a specific cell line.

  • Potential Cause: Low c-Myc expression.

    • Solution: this compound's cytotoxic effect is more pronounced in cells with high c-Myc expression.[1] Verify the c-Myc expression level in your cell line of interest using techniques like Western blotting or qPCR.

  • Potential Cause: Cell line resistance.

    • Solution: Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using alternative methods to assess cell death or exploring synergistic drug combinations.

Mandatory Visualization

L755507_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cMyc_MAX_inactive c-Myc / MAX (Inactive Monomers) cMyc_MAX_dimer c-Myc-MAX Heterodimer cMyc_MAX_inactive->cMyc_MAX_dimer Dimerization E_box E-box DNA Sequence cMyc_MAX_dimer->E_box Binds Apoptosis Apoptosis This compound This compound This compound->cMyc_MAX_dimer Inhibits This compound->Apoptosis Promotes Transcription Target Gene Transcription E_box->Transcription Activates Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation

Caption: this compound inhibits c-Myc-MAX dimerization, leading to apoptosis.

References

Troubleshooting L755507 instability in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with L755507.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a small molecule with two well-documented, distinct mechanisms of action:

  • c-Myc-MAX Inhibitor: this compound disrupts the heterodimerization of c-Myc and MAX, which are transcription factors crucial for cell proliferation and survival. By inhibiting this interaction, this compound can decrease the expression of c-Myc target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

  • β3 Adrenergic Receptor Agonist: this compound is also a potent and selective partial agonist for the β3 adrenergic receptor.[3] This activity has been shown to enhance the efficiency of CRISPR-mediated homology-directed repair (HDR) in various cell types, including human induced pluripotent stem cells (iPSCs).[3][4][5]

Q2: What are the common applications of this compound in research?

Given its dual activity, this compound is used in different research contexts:

  • Cancer Research: As a c-Myc inhibitor, it is used to study the effects of c-Myc pathway inhibition on cancer cell growth, proliferation, and apoptosis.[1][2]

  • Gene Editing: As a β3 adrenergic receptor agonist, it is employed to improve the efficiency of precise genome editing via the CRISPR/Cas9 system by enhancing the HDR pathway.[4][5]

  • Metabolism Research: Due to its agonist activity on the β3 adrenergic receptor, which is involved in lipolysis and metabolic rate, it has been studied in the context of metabolic regulation.[3]

Q3: How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureDurationSource
Powder-20°C3 years[3][6]
+4°C2 years[6]
In Solvent (e.g., DMSO)-80°C1-2 years[3][6]
-20°C1 year[3][6]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[3]

Troubleshooting Guide: this compound Instability in Solution

A common challenge encountered during experiments is the instability of this compound in solution, often observed as precipitation. This guide addresses potential causes and provides solutions.

Problem: My this compound solution has precipitated.

Potential Cause 1: Improper Solvent

This compound has poor solubility in aqueous solutions.

  • Solubility Profile:

    • DMSO: Soluble up to 100 mg/mL (171.01 mM).[3] Note that hygroscopic (moisture-absorbing) DMSO can reduce solubility; always use fresh, high-quality DMSO.[3]

    • Water: Insoluble.[3]

    • Ethanol: Insoluble.[3]

  • Solution:

    • Always prepare your initial stock solution in fresh, anhydrous DMSO.

    • For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of your DMSO stock in the appropriate cell culture medium immediately before use.

Potential Cause 2: Low Temperature

Compounds dissolved at high concentrations in organic solvents can sometimes precipitate when stored at low temperatures (-20°C or -80°C).

  • Solution:

    • Before use, allow the frozen stock solution to fully equilibrate to room temperature.

    • Gently vortex the vial to ensure the compound is completely redissolved.

    • If precipitation persists, gentle warming and/or sonication can be used to aid dissolution.[6]

Potential Cause 3: Incompatible Aqueous Buffers

When diluting the DMSO stock into an aqueous buffer for in vivo or certain in vitro experiments, the compound can crash out of solution.

  • Solution: For in vivo studies or applications requiring a solvent system other than pure DMSO, consider using a formulation designed to improve solubility. Here are some examples:

    • Protocol 1: Prepare a solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

    • Protocol 2: Prepare a solution with 10% DMSO and 90% corn oil.[6]

    • Protocol 3: Prepare a solution with 10% DMSO and 90% (20% SBE-β-CD in Saline).[6]

    • Important: When using these multi-solvent systems, add each solvent sequentially and ensure the solution is clear before adding the next component.[6] For optimal results, these complex solutions should be prepared fresh and used immediately.[3][6]

Quantitative Data Summary

ParameterValueCell Line/SystemApplication ContextSource
IC50 (c-Myc Inhibition) 1.79 ± 0.13 µMHT-29 (colon cancer)Anticancer Activity[1]
2.87 ± 0.13 µMHL-60 (leukemia)Anticancer Activity[1]
4.64 ± 0.13 µMD341 (medulloblastoma)Anticancer Activity[1]
EC50 (β3 Agonism) 0.43 nMCloned human β3-adrenoceptorsReceptor Activation[3]
3.9 nMRhesus adipocytesLipolysis Stimulation
Solubility ≥ 100 mg/mL (171.02 mM)DMSOSolvent[6]
InsolubleWaterSolvent[3]
InsolubleEthanolSolvent[3]

Experimental Protocols

1. Cell Culture for c-Myc Inhibition Studies

  • Cell Lines:

    • HL-60 (human promyelocytic leukemia): Maintained in RPMI 1640 medium.

    • HT-29 (human colorectal adenocarcinoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM).

    • D341 (human medulloblastoma): Maintained in Eagle's Minimum Essential Medium.

  • Supplements: All media were supplemented with 10% fetal bovine serum (FBS), 1% Antibiotic-Antimycotic solution, and 1% sodium pyruvate. D341 cells required a higher concentration of 20% FBS.

  • Culture Conditions: Cells were grown in a humidified incubator at 37°C with 5% CO2.

  • Source: [1]

2. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Treat HT-29 and HL-60 cells with varying concentrations of this compound.

    • After the treatment period (e.g., 36 hours), harvest the cells.[1]

    • Probe the cells with Alexa Fluor 488-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

    • The increasing proportion of Annexin V-positive cells indicates a dose-dependent induction of apoptosis.[1]

3. CRISPR HDR Enhancement Protocol

  • Objective: To enhance the efficiency of homology-directed repair in gene editing experiments.

  • Procedure:

    • Co-transfect your target cells with the Cas9 expression vector, the single guide RNA (sgRNA), and the donor template DNA.

    • Immediately following transfection (e.g., electroporation), add this compound to the cell culture medium at an optimized final concentration (e.g., 5 µM).[4]

    • The optimal treatment window is typically within the first 24 hours post-transfection.[4]

    • Culture the cells for 48-72 hours before analysis.

    • Assess HDR efficiency using methods such as flow cytometry (for fluorescent reporter knock-ins), PCR, or sequencing.[4]

Visualizations

cMyc_Pathway cluster_nucleus Nucleus cMyc c-Myc cMyc_Max c-Myc/MAX Heterodimer cMyc->cMyc_Max Max MAX Max->cMyc_Max EBox E-Box DNA Sequence (e.g., CACGTG) TargetGenes Target Gene Expression (Cyclins, CDKs, etc.) EBox->TargetGenes Promotes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation cMyc_Max->EBox Binds to This compound This compound This compound->cMyc_Max Inhibits Heterodimerization Apoptosis Apoptosis This compound->Apoptosis

Caption: Inhibition of the c-Myc/MAX signaling pathway by this compound.

b3AR_Pathway cluster_membrane Cell Membrane b3AR β3 Adrenergic Receptor G_protein Gs Protein b3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP This compound This compound This compound->b3AR Agonist ATP ATP ATP->AC Downstream Downstream Effectors (PKA, etc.) cAMP->Downstream HDR Enhanced Homology- Directed Repair (HDR) Downstream->HDR

Caption: Activation of the β3 adrenergic receptor pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Powder This compound Powder (Store at -20°C) Stock Prepare DMSO Stock (e.g., 10-100 mM) Powder->Stock DMSO Fresh Anhydrous DMSO DMSO->Stock StoreStock Aliquot & Store Stock at -80°C Stock->StoreStock Thaw Thaw & Equilibrate Stock Solution StoreStock->Thaw Dilute Dilute in Media (for cell treatment) Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate (e.g., 24-48h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Assay Perform Assay (e.g., Flow Cytometry, PCR, Western Blot) Harvest->Assay

Caption: General experimental workflow for using this compound in cell-based assays.

References

L755507 off-target effects in genome editing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L755507 in genome editing experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in genome editing?

A1: this compound is a potent and selective β3-adrenergic receptor partial agonist.[1][2] In the context of genome editing, it is used as a small molecule to enhance the efficiency of CRISPR-mediated homology-directed repair (HDR).[1][2] This can lead to a significant increase in the successful integration of desired genetic modifications.

Q2: How does this compound enhance Homology-Directed Repair (HDR)?

A2: this compound has been shown to increase HDR efficiency by up to ninefold for point mutations and two- to three-fold for larger insertions in various cell types, including human induced pluripotent stem cells (iPSCs).[1][2][3] While the precise mechanism of HDR enhancement is still under investigation, it is known to modulate DNA repair pathways. Interestingly, some studies suggest a trade-off between HDR and Non-Homologous End Joining (NHEJ), with this compound showing inhibitory effects on NHEJ-mediated gene knockout.[3][4]

Q3: Does this compound have other known biological activities?

A3: Yes, this compound has been identified as an inhibitor of the c-Myc-MAX protein-protein interaction.[5][6] By disrupting the c-Myc-MAX heterodimer, this compound can downregulate the expression of c-Myc target genes and induce apoptosis in cancer cells.[5][7] This is an important consideration when using this compound in cancer cell lines or other contexts where c-Myc signaling is critical.

Q4: What are the potential "off-target" effects of using this compound?

A4: The term "off-target effects" in the context of this compound is nuanced. It does not directly cause off-target DNA cleavage in the way that a poorly designed sgRNA might. Instead, its effects are related to its known biological activities:

  • Modulation of DNA Repair Pathways: By promoting HDR and potentially suppressing NHEJ, this compound influences the outcome of the DNA repair process following a Cas9-induced double-strand break.[3][4] This is generally the intended on-target effect for enhancing precise gene editing.

  • β3-Adrenergic Receptor Agonism: Activation of the β3-adrenergic receptor can trigger downstream signaling cascades, including the production of cAMP.[1][8] This could have unintended consequences in cell types sensitive to this pathway.

  • c-Myc Inhibition: In cells with high c-Myc expression, this compound can induce apoptosis.[7][9] This could lead to selective pressure on the cell population and may be an undesirable off-target effect in non-cancer-related applications.

Q5: What is the optimal concentration and treatment window for this compound?

A5: The optimal concentration and treatment window can be cell-type dependent and should be empirically determined. However, studies have shown maximal HDR enhancement at concentrations around 5 μM.[3] The most effective treatment window is typically within the first 24 hours after transfection or electroporation of CRISPR components, as this is when the majority of genome editing events occur.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low HDR efficiency despite this compound treatment 1. Suboptimal this compound concentration. 2. This compound added outside the optimal window. 3. Poor delivery of CRISPR components. 4. Cell cycle state not optimal for HDR.1. Perform a dose-response curve (e.g., 1-10 μM) to determine the optimal concentration for your cell type. 2. Ensure this compound is added immediately after delivery of CRISPR reagents and maintained for at least 24 hours.[3] 3. Optimize your transfection or electroporation protocol. 4. Consider cell cycle synchronization methods to enrich for cells in the S/G2 phase.
High levels of cell death after this compound treatment 1. This compound concentration is too high, leading to cytotoxicity. 2. The cell line is sensitive to c-Myc inhibition by this compound.[7][9]1. Perform a cytotoxicity assay to determine the IC50 of this compound for your cell line and use a concentration well below this value. 2. If your cells have high c-Myc expression, consider using a lower concentration of this compound or an alternative HDR enhancer.
Inconsistent results between experiments 1. Variability in cell health and density. 2. Inconsistent timing of this compound addition. 3. Degradation of this compound stock solution.1. Ensure consistent cell culture practices. 2. Standardize the timing of all experimental steps. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment.
Unexpected changes in gene expression or cell phenotype Activation of the β3-adrenergic signaling pathway by this compound.[1]1. Review the literature for known effects of β3-adrenergic receptor activation in your cell type. 2. Include appropriate controls, such as cells treated with this compound but without CRISPR components, to isolate the effects of the small molecule.

Quantitative Data Summary

Table 1: Recommended Concentrations and Reported Efficacy of this compound

ParameterValueCell Type(s)Reference(s)
EC50 for β3 Adrenergic Receptor 0.43 nMCloned human β3-adrenoceptors[1][2]
Optimal Concentration for HDR Enhancement 5 µMMouse embryonic stem cells, various human cell lines[3]
Fold Increase in HDR (Point Mutation) ~9-foldMouse embryonic stem cells[3]
Fold Increase in HDR (Large Fragment Insertion) 2 to 3-foldHuman induced pluripotent stem cells, HUVEC[2][4]

Table 2: Cytotoxicity of this compound in c-Myc Expressing Cancer Cell Lines

Cell LineIC50 (48h treatment)Reference(s)
HT-29 (colorectal cancer)1.79 ± 0.13 µM[9]
HL-60 (promyelocytic leukemia)2.87 ± 0.13 µM[9]
D341 (medulloblastoma)4.64 ± 0.13 µM[9]

Experimental Protocols

Protocol 1: General Workflow for Enhancing HDR with this compound

  • Cell Culture: Culture your target cells under standard conditions to ensure they are healthy and in the logarithmic growth phase.

  • CRISPR Component Delivery: Transfect or electroporate your cells with Cas9 (plasmid, mRNA, or protein), sgRNA, and the HDR donor template using an optimized protocol for your cell type.

  • This compound Treatment: Immediately following the delivery of CRISPR components, add this compound to the culture medium at the desired final concentration (a starting concentration of 5 µM is recommended).

  • Incubation: Incubate the cells with this compound for 24 hours.

  • Medium Change: After 24 hours, replace the medium with fresh culture medium without this compound.

  • Analysis: Continue to culture the cells for an additional 24-48 hours before harvesting for downstream analysis (e.g., genomic DNA extraction for sequencing, flow cytometry for reporter expression).

Protocol 2: Assessment of Off-Target Effects

To assess potential off-target mutations from the CRISPR-Cas9 system (not directly caused by this compound), a variety of methods can be employed:

  • In Silico Prediction: Use online tools to predict potential off-target sites for your sgRNA.

  • Unbiased Genome-wide Detection:

    • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) at the sites of double-strand breaks (DSBs).

    • CIRCLE-seq: This in vitro method uses circularized genomic DNA to identify Cas9 cleavage sites.

    • Whole Genome Sequencing (WGS): Compare the genome of edited cells to a control population to identify all mutations.

  • Targeted Sequencing: Based on in silico predictions, design primers to amplify and sequence the top potential off-target loci.

Protocol 3: Cell Viability/Cytotoxicity Assay

To determine the cytotoxic effects of this compound on your specific cell line:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that reflects your experimental conditions (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a colorimetric or fluorometric assay to measure cell viability. Common methods include:

    • MTS/XTT Assay: Measures mitochondrial activity in living cells.

    • LDH Assay: Measures lactate (B86563) dehydrogenase released from damaged cells.

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) and analyze via microscopy or flow cytometry.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Visualizations

L755507_HDR_Enhancement_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment & Analysis start Start: Healthy Cells in Log Phase crispr_mix Prepare CRISPR-Cas9 RNP/Plasmid + Donor Template start->crispr_mix delivery Transfection or Electroporation crispr_mix->delivery add_l75 Add this compound (e.g., 5 µM) delivery->add_l75 incubate_24h Incubate for 24h add_l75->incubate_24h medium_change Wash & Change Medium incubate_24h->medium_change incubate_48h Culture for 24-48h medium_change->incubate_48h analysis Harvest for Analysis (Sequencing, FACS, etc.) incubate_48h->analysis end End analysis->end

Caption: Experimental workflow for using this compound to enhance HDR.

beta_adrenergic_pathway This compound This compound beta3AR β3 Adrenergic Receptor This compound->beta3AR activates g_protein Gs Protein beta3AR->g_protein activates ac Adenylyl Cyclase g_protein->ac activates cAMP cAMP ac->cAMP produces pka PKA cAMP->pka activates downstream Downstream Effects (e.g., Gene Expression) pka->downstream

Caption: β3-Adrenergic receptor signaling pathway activated by this compound.

c_myc_inhibition_pathway cluster_normal Normal c-Myc Function cluster_inhibition Inhibition by this compound cMyc c-Myc dimer c-Myc-MAX Heterodimer cMyc->dimer blocked_dimer Disrupted Dimerization cMyc->blocked_dimer Max MAX Max->dimer Max->blocked_dimer dna E-box DNA Sequence dimer->dna binds transcription Target Gene Transcription (Proliferation, Growth) dna->transcription activates This compound This compound This compound->blocked_dimer causes troubleshooting_flowchart start Start: Unexpected Experimental Outcome q1 Is HDR efficiency lower than expected? start->q1 a1 Check this compound concentration (titrate 1-10 µM). Verify treatment timing (add immediately post-delivery for 24h). Optimize CRISPR component delivery. q1->a1 Yes q2 Is cell viability significantly reduced? q1->q2 No a1->q2 a2 Perform cytotoxicity assay to find IC50. Use a lower, non-toxic concentration. Consider cell line's sensitivity to c-Myc inhibition. q2->a2 Yes q3 Are there unexpected phenotypic changes? q2->q3 No a2->q3 a3 Investigate effects of β3-adrenergic receptor activation. Include 'this compound only' controls to isolate compound effects. q3->a3 Yes end Consult further literature or technical support q3->end No a3->end

References

Technical Support Center: Mitigating L755507 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential toxicity of L755507 during long-term cell culture experiments.

Introduction to this compound

This compound is a small molecule that has been identified to have multiple distinct biological activities, which can lead to different cellular outcomes and potential toxicities depending on the experimental context. It is crucial to identify the primary mechanism of action relevant to your research to effectively troubleshoot any observed toxicity.

This guide is divided into three sections based on the known applications of this compound:

  • Section A: this compound as a c-Myc Inhibitor: For researchers using this compound to target cancer cells by disrupting the c-Myc-MAX protein-protein interaction.

  • Section B: this compound as a β3-Adrenergic Receptor Agonist: For scientists investigating G-protein coupled receptor signaling or related physiological processes.

  • Section C: this compound as a CRISPR HDR Enhancer: For researchers using this compound to improve the efficiency of homology-directed repair in gene editing experiments.

Please navigate to the section that corresponds to your application of this compound.

Section A: this compound as a c-Myc Inhibitor

In this context, this compound functions by disrupting the heterodimerization of c-Myc and MAX, leading to the downregulation of c-Myc target genes, which can induce apoptosis and cell cycle arrest in cancer cells.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced toxicity in cancer cells? A1: this compound inhibits the c-Myc-MAX interaction, which is critical for the proliferation and survival of many cancer cells.[2] This disruption leads to a decrease in the expression of c-Myc target genes, resulting in two primary cytotoxic effects:

  • Apoptosis (Programmed Cell Death): this compound has been shown to induce apoptosis in a dose-dependent manner.[3]

  • S-Phase Cell Cycle Arrest: The compound can cause cells to accumulate in the S-phase of the cell cycle.[3]

Q2: What are the typical effective and toxic concentrations of this compound? A2: The IC50 (the concentration that inhibits 50% of cell growth) of this compound is in the low micromolar range for several cancer cell lines.[4] For example, it has been reported to be 1.79 µM for HT-29 cells, 2.87 µM for HL-60 cells, and 4.64 µM for D341 cells after 48 hours of treatment.[4] Toxicity is expected at and above these concentrations.

Q3: How can I reduce this compound-induced apoptosis in my long-term cultures while still studying its effects? A3: Mitigating apoptosis without completely negating the compound's intended effect is challenging. However, you could try:

  • Lowering the Concentration: Use the lowest effective concentration possible for your experiments.

  • Intermittent Dosing: Instead of continuous exposure, try a pulsed dosing regimen (e.g., 24 hours on, 48 hours off) to allow cells some recovery time.

  • Using Anti-Apoptotic Reagents: For mechanistic studies, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK could be used to determine if the observed effects are solely due to apoptosis. Note that this will interfere with the primary anti-cancer activity of the compound.

Q4: My cells are arresting in the S-phase and not recovering. What can I do? A4: S-phase arrest is an intended consequence of c-Myc inhibition.[3] If this effect is too severe for long-term studies, you might consider:

  • Synchronization and Release: Synchronize your cells in the G1 phase before adding this compound. This may lead to a more uniform response and potentially allow for a more controlled entry into and out of the S-phase arrest upon drug removal.

  • Combination Therapy: In some contexts, combining the S-phase arresting agent with a checkpoint inhibitor can force cells to proceed through the cell cycle, often leading to mitotic catastrophe.[5] This would, however, fundamentally change the experimental conditions.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Massive cell death observed shortly after treatment. The concentration of this compound is too high for your specific cell line.Perform a dose-response curve to determine the IC50 for your cell line. Start with a concentration well below the published IC50 values and titrate up.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.1% for DMSO).[1]
Cell growth is inhibited, but no significant apoptosis is detected. The cells may be primarily undergoing cell cycle arrest rather than apoptosis at the tested concentration.Analyze the cell cycle distribution using flow cytometry after propidium (B1200493) iodide (PI) staining to confirm S-phase arrest.
The apoptosis assay is not sensitive enough or is being performed at the wrong time point.Use a sensitive apoptosis detection method like Annexin V/PI staining and perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal time for detection.
Results are inconsistent between experiments. Cell health and density at the time of treatment are variable.Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase. Seed cells at a consistent density for each experiment.[1]
This compound is precipitating out of the culture medium.Visually inspect the medium for any precipitate. You may need to prepare a fresh stock solution or use a different solvent system if solubility is an issue.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
Cell Line Cancer Type IC50 Value (µM) Incubation Time (hours)
HT-29Colon Carcinoma1.79 ± 0.1348
HL-60Promyelocytic Leukemia2.87 ± 0.1348
D341Medulloblastoma4.64 ± 0.1348
Data sourced from Singh et al. (2021).[4]

Visualizations

cMyc_Pathway cluster_nucleus Nucleus cMyc c-Myc MAX MAX cMyc->MAX EBox E-Box DNA Sequence cMyc->EBox Binds to MAX->EBox Binds to This compound This compound This compound->cMyc Inhibits Dimerization TargetGenes Target Gene Expression EBox->TargetGenes Promotes Apoptosis Apoptosis TargetGenes->Apoptosis S_Arrest S-Phase Arrest TargetGenes->S_Arrest

Caption: this compound inhibits c-Myc/MAX dimerization, leading to apoptosis.

Toxicity_Workflow_A start Start: Long-term culture with this compound observe_tox Observe Excessive Toxicity? start->observe_tox dose_response 1. Perform Dose-Response Curve (e.g., MTT/CellTiter-Glo) observe_tox->dose_response Yes no_tox Continue Experiment observe_tox->no_tox No find_ic50 2. Determine IC20-IC50 Range dose_response->find_ic50 time_course 3. Time-Course Experiment (Apoptosis/Cell Cycle Analysis) find_ic50->time_course optimize 4. Optimize Concentration & Duration time_course->optimize continue_exp Continue Experiment with Optimized Protocol optimize->continue_exp intermittent Consider Intermittent Dosing optimize->intermittent

Caption: Workflow for optimizing this compound concentration.

Section B: this compound as a β3-Adrenergic Receptor Agonist

As a β3-adrenergic receptor agonist, this compound is potent and selective, with an EC50 of 0.43 nM for the human receptor.[6] It primarily signals through the Gs alpha subunit to increase intracellular cyclic AMP (cAMP). Toxicity in this context is less about direct cell killing and more about the potential consequences of chronic receptor activation.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic when used as a β3-adrenergic receptor agonist? A1: Direct cytotoxicity is not the primary expected outcome. β3-adrenergic receptors are not typically involved in apoptosis signaling. However, long-term overstimulation of any GPCR can lead to cellular stress, metabolic changes, or receptor desensitization, which might indirectly affect cell viability or function.

Q2: My cells are changing morphology and detaching after long-term treatment with this compound. Is this toxicity? A2: It might not be classical cytotoxicity. Activation of the cAMP pathway can influence the cytoskeleton and cell adhesion in some cell types. This could manifest as changes in cell shape or adherence. To distinguish this from toxicity, you should perform a viability assay (e.g., trypan blue exclusion or a live/dead stain) to see if the detached cells are still viable.

Q3: The effect of this compound is diminishing over time in my long-term culture. Why is this happening? A3: This is likely due to receptor desensitization or downregulation, a common phenomenon with prolonged GPCR agonist exposure. The cell adapts to the continuous stimulation by uncoupling the receptor from its signaling pathway or by reducing the number of receptors on the cell surface. To mitigate this, consider using a lower concentration of this compound or implementing an intermittent dosing schedule.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Decreased response to this compound over time. Receptor desensitization or downregulation.Reduce the concentration of this compound to the lowest level that still gives a robust response. Consider a "washout" period where the compound is removed from the medium for 24-48 hours to allow for receptor resensitization.
Unexpected changes in cell metabolism (e.g., acidification of media). β3-adrenergic stimulation can increase metabolic rate and lactate (B86563) production.[7]Monitor the pH of your culture medium more frequently and change it as needed. This is likely a direct result of the compound's mechanism of action, not off-target toxicity.
Variability in cAMP assay results. Inconsistent cell density or passage number.Ensure you are using cells at a consistent density and passage number, as receptor expression levels can change.
Degradation of cAMP before measurement.Use a phosphodiesterase (PDE) inhibitor, such as IBMX, during the assay to prevent cAMP degradation and increase signal accumulation.
Data Presentation: this compound Potency at Adrenergic Receptors
Receptor Assay Type Potency (pEC50) Cell Line
Human β3-ARcAMP Accumulation12.3CHO-K1
Human β3-ARERK1/2 Phosphorylation11.7CHO-K1
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Data sourced from Evans et al. (2003).[6]

Visualizations

b3AR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound b3AR β3-Adrenergic Receptor This compound->b3AR Binds to G_Protein Gs Protein b3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellResponse Cellular Response (e.g., Metabolism, Gene Expression) PKA->CellResponse Phosphorylates Targets

Caption: this compound activates the β3-AR/cAMP/PKA signaling pathway.

Toxicity_Workflow_B start Start: Long-term β3-AR agonism with this compound observe_effect Observe Unwanted Effects? (e.g., detachment, reduced response) start->observe_effect viability_assay 1. Check Viability (e.g., Trypan Blue, Live/Dead Stain) observe_effect->viability_assay Yes continue_exp Continue Experiment observe_effect->continue_exp No is_toxic Is it Cytotoxicity? viability_assay->is_toxic functional_assay 2. Assess Receptor Function (e.g., cAMP assay) is_toxic->functional_assay No troubleshoot_tox Go to General Toxicity Troubleshooting is_toxic->troubleshoot_tox Yes desensitization Desensitization Likely functional_assay->desensitization optimize Optimize Protocol: - Lower Concentration - Intermittent Dosing desensitization->optimize optimize->continue_exp

Caption: Workflow for troubleshooting long-term β3-AR agonism.

Section C: this compound as a CRISPR HDR Enhancer

In the context of gene editing, this compound has been identified as a small molecule that can enhance the efficiency of CRISPR-mediated homology-directed repair (HDR).[8][9][10] It is reported to have minimal toxicity at the concentrations used for this application.[8]

Frequently Asked Questions (FAQs)

Q1: How does this compound enhance HDR efficiency? A1: The precise mechanism is not fully elucidated, but it is believed to promote the HDR pathway over the competing non-homologous end joining (NHEJ) pathway after a DNA double-strand break is created by Cas9.[10]

Q2: Is this compound toxic to cells during gene editing experiments? A2: Studies have shown that at its optimized concentration for HDR enhancement (around 5 µM), this compound exhibits "no or very mild toxicity".[8] However, toxicity can be cell-type dependent, and it is always best practice to perform a toxicity assessment on your specific cell line.

Q3: What is the optimal concentration and treatment duration for this compound? A3: The maximal effect for HDR enhancement is typically seen at a concentration of 5 µM.[8] The most effective treatment window is the first 24 hours immediately following transfection or electroporation of the CRISPR components, as this is when the DNA repair events are most active.[8]

Q4: I am seeing significant cell death after using this compound in my CRISPR experiment. What should I do? A4: First, confirm that this compound is the cause. The gene editing process itself (transfection, electroporation, Cas9 expression) can be toxic to cells. Run a control experiment with the CRISPR components but without this compound, and another control with this compound alone. If this compound is indeed the source of toxicity, try reducing the concentration (e.g., to 1-2.5 µM) or shortening the exposure time (e.g., to 8-12 hours).

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low cell viability after gene editing procedure. Toxicity from the delivery method (transfection/electroporation).Optimize your transfection or electroporation protocol. Ensure cells are healthy and at the optimal density before starting.
Toxicity from Cas9/sgRNA expression.Use purified Cas9 protein and synthetic sgRNA (RNP complex) instead of plasmid-based expression, as this can reduce the duration of Cas9 activity and associated toxicity.
This compound concentration is too high for the cell line.Perform a dose-response curve with this compound alone on your cells to determine the highest non-toxic concentration. Test a range from 1 µM to 10 µM.
HDR efficiency is not enhanced, or is even reduced. Sub-optimal treatment window.Ensure this compound is added immediately after the introduction of CRISPR components. A delay can result in the NHEJ pathway already repairing the DNA breaks.
The compound is not active.Ensure your this compound stock is stored correctly and is not degraded. Prepare a fresh stock solution for each experiment.
Data Presentation: Recommended Conditions for HDR Enhancement
Parameter Recommended Value Notes
Concentration 5 µMCan be titrated down to 1 µM if toxicity is observed.
Treatment Duration 24 hoursOptimal activity is seen within the first 24 hours post-transfection.
Application Immediately after delivery of CRISPR components.Crucial for biasing the repair pathway towards HDR.
Data sourced from Yu et al. (2015).[8]

Visualizations

HDR_NHEJ_Balance DSB Cas9-induced Double-Strand Break (DSB) NHEJ NHEJ Pathway (Error-Prone) DSB->NHEJ Default Pathway HDR HDR Pathway (Precise Repair) DSB->HDR Alternative Pathway Indels Insertions/Deletions (Indels) NHEJ->Indels PreciseEdit Precise Gene Edit HDR->PreciseEdit This compound This compound This compound->NHEJ Suppresses (indirectly) This compound->HDR Enhances

Caption: this compound shifts DNA repair from NHEJ towards HDR.

Toxicity_Workflow_C start Start: CRISPR experiment with this compound observe_tox Observe Low Viability? start->observe_tox run_controls 1. Run Controls: - CRISPR components only - this compound only observe_tox->run_controls Yes continue_exp Continue Experiment observe_tox->continue_exp No source_tox 2. Identify Source of Toxicity run_controls->source_tox is_l7 Is this compound the cause? source_tox->is_l7 optimize_delivery Optimize Transfection/ Electroporation Protocol is_l7->optimize_delivery No optimize_l7 Optimize this compound: - Reduce Concentration (1-2.5 µM) - Shorten Duration (8-12h) is_l7->optimize_l7 Yes optimize_delivery->continue_exp optimize_l7->continue_exp

Caption: Workflow for troubleshooting toxicity in CRISPR experiments.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Dose-Response Curve)

This protocol uses a standard MTT assay to measure cell viability and determine the cytotoxic concentration of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of DMSO to each well and mix thoroughly to dissolve the crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Assessing Apoptosis and Necrosis with Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

  • Cell Treatment: Culture and treat your cells with the desired concentrations of this compound in a 6-well plate for the chosen duration. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpret the results:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

References

Technical Support Center: L755507 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L755507. The information is designed to address specific issues that may be encountered during the experimental analysis of this compound dose-response curves.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound dose-response curve experiments.

ProblemPossible CauseRecommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.
No or weak response to this compound - Low expression of β3-adrenergic receptor in the cell line- Inactive this compound compound- Suboptimal assay conditions- Verify β3-adrenergic receptor expression in your cell model using qPCR or Western blot.- Use a fresh, validated lot of this compound.- Optimize assay parameters such as incubation time, cell density, and serum concentration in the media.
Unexpected bell-shaped dose-response curve - Off-target effects at high concentrations- Compound cytotoxicity- Lower the highest concentration of this compound in your dose range.- Perform a cell viability assay in parallel to assess cytotoxicity.
Poor curve fit (low R-squared value) - Inappropriate dose range- Insufficient number of data points- Assay variability- Perform a wider range of concentrations to capture the full sigmoidal curve.- Use at least 8-10 concentrations to define the curve accurately.- Review and optimize the experimental protocol to reduce variability.
Inconsistent results with CRISPR-HDR enhancement - Cell type variability- Timing of this compound treatment- Suboptimal concentration- The efficiency of HDR enhancement can be cell-type dependent.[1]- this compound has been shown to be most effective when administered within the first 24 hours post-transfection.[1]- The optimal concentration for HDR enhancement is around 5 µM.[1]

Frequently Asked Questions (FAQs)

General

What is this compound?

This compound is a potent and highly selective partial agonist for the β3-adrenergic receptor.[2][3] It exhibits over 1000-fold selectivity for the β3 receptor compared to β1 and β2 receptors. More recently, this compound has also been identified as an inhibitor of the c-Myc-MAX protein-protein interaction, leading to apoptosis in cancer cells.[4][5]

What are the primary applications of this compound?

This compound is primarily used in research to:

  • Study the function and signaling of the β3-adrenergic receptor.

  • Investigate its potential as a therapeutic agent for conditions like obesity and type 2 diabetes due to its role in stimulating lipolysis.[6]

  • Enhance the efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR) in genome editing applications.[1][7]

  • Explore its potential as an anti-cancer agent by targeting the c-Myc signaling pathway.[4][5]

What is the mechanism of action of this compound?

As a β3-adrenergic agonist, this compound binds to and activates the β3-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][8] This signaling cascade can also activate the MAPK/Erk pathway.[8] As a c-Myc inhibitor, this compound disrupts the heterodimerization of c-Myc and MAX, which is crucial for the transcriptional activity of c-Myc.[4][5]

Dose-Response Analysis

What is a typical EC50 value for this compound?

The EC50 (half-maximal effective concentration) for this compound can vary depending on the experimental system. For the activation of cloned human β3-adrenergic receptors, the EC50 is approximately 0.43 nM.[3] In stimulating lipolysis in rhesus adipocytes, the EC50 is around 3.9 nM.

What is a typical IC50 value for this compound as a c-Myc inhibitor?

The IC50 (half-maximal inhibitory concentration) of this compound for inhibiting the growth of various Myc-expressing cancer cell lines is in the low micromolar range.[4]

What concentrations of this compound should I use for my dose-response curve?

For β3-adrenergic receptor activation studies, a concentration range from 1 pM to 1 µM is recommended to capture the full sigmoidal dose-response curve. For c-Myc inhibition studies, a range from 1 µM to 100 µM may be more appropriate. It is always advisable to perform a preliminary experiment with a wide range of concentrations to determine the optimal range for your specific cell type and assay.

How long should I incubate my cells with this compound?

The incubation time will depend on the specific downstream readout. For cAMP accumulation assays, a short incubation of 15-30 minutes is typically sufficient. For gene expression or cell viability assays, longer incubation times of 24-72 hours may be necessary. For CRISPR-HDR enhancement, treatment for the first 24 hours after transfection has been shown to be effective.[1]

Quantitative Data Summary

ParameterValueCell/SystemReference
EC50 (β3 receptor activation) 0.43 nMCloned human β3-adrenergic receptors[3]
EC50 (β1 receptor activation) 580 nMCloned human β1-adrenergic receptors
EC50 (β2 receptor activation) > 10,000 nMCloned human β2-adrenergic receptors
EC50 (Lipolysis) 3.9 nMRhesus adipocytes
Optimal Concentration (CRISPR HDR) 5 µMHuman induced pluripotent stem cells[1]
IC50 (c-Myc inhibition) Low µM rangeVarious cancer cell lines[4]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for β3-Adrenergic Receptor Activation
  • Cell Seeding: Plate CHO-K1 cells stably expressing the human β3-adrenergic receptor in a 96-well plate at a density of 50,000 cells/well and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

  • Assay: a. Wash the cells once with assay buffer. b. Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C. c. Add 50 µL of the this compound serial dilutions to the respective wells. d. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Cell Viability Assay for c-Myc Inhibition
  • Cell Seeding: Seed a c-Myc-dependent cancer cell line (e.g., HL-60 or HT-29) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium and add it to the cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as MTS, MTT, or a resazurin-based assay.

  • Data Analysis: Plot the cell viability (as a percentage of the vehicle-treated control) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

L755507_Beta3_Signaling This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR activates Gs Gs Beta3AR->Gs activates MAPK_pathway MAPK Pathway (Erk1/2) Beta3AR->MAPK_pathway activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis stimulates

Caption: this compound activates the β3-adrenergic receptor signaling pathway.

L755507_cMyc_Signaling cluster_nucleus Nucleus cMyc c-Myc cMyc_MAX c-Myc-MAX Heterodimer cMyc->cMyc_MAX MAX MAX MAX->cMyc_MAX E_box E-box DNA cMyc_MAX->E_box binds Target_Genes Target Gene Expression E_box->Target_Genes regulates Apoptosis Apoptosis Target_Genes->Apoptosis suppression leads to This compound This compound This compound->cMyc_MAX inhibits

Caption: this compound inhibits the c-Myc-MAX pathway, leading to apoptosis.

Dose_Response_Workflow start Start: Prepare Cell Culture prepare_compound Prepare Serial Dilution of this compound start->prepare_compound treat_cells Treat Cells with This compound Dilutions prepare_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate measure_response Measure Biological Response (e.g., cAMP, Viability) incubate->measure_response data_analysis Data Analysis: Plot Dose-Response Curve measure_response->data_analysis determine_ec50 Determine EC50/IC50 data_analysis->determine_ec50

Caption: Experimental workflow for this compound dose-response curve analysis.

References

Technical Support Center: Overcoming Poor Efficacy of L755507 in Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the variable efficacy of L755507 in different experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a small molecule with two well-documented, distinct mechanisms of action:

  • c-Myc Inhibitor: this compound functions as a c-Myc inhibitor by disrupting the heterodimerization of c-Myc and MAX transcription factors.[1][2] This disruption prevents the c-Myc/MAX complex from binding to E-box sequences in the promoter regions of target genes, leading to decreased expression of genes involved in cell proliferation, migration, and metabolism. This ultimately induces apoptosis and cell cycle arrest in cancer cells with high c-Myc expression.[1]

  • β3-Adrenergic Receptor Agonist and HDR Enhancer: this compound is also a potent and selective partial agonist for the β3-adrenergic receptor.[3] In the context of genome editing, it has been identified as a small molecule that enhances the efficiency of CRISPR-mediated homology-directed repair (HDR).[3][4][5] This makes it a valuable tool for precise gene editing applications in various cell types, including human induced pluripotent stem cells (iPSCs).[3][4]

Q2: Why am I observing poor efficacy of this compound as an anti-cancer agent in my cell line?

A2: The anti-cancer activity of this compound is highly dependent on the expression level of c-Myc in the target cells.[1] Poor efficacy is commonly observed in cell lines with low endogenous c-Myc expression.[1] The molecule's primary anti-neoplastic mechanism is to disrupt the c-Myc-MAX protein-protein interaction; therefore, its cytotoxic effects are significantly diminished in the absence of a sufficient target.

Q3: My experiments show variable or low enhancement of CRISPR-mediated HDR with this compound. What could be the reason?

A3: While this compound has been shown to consistently improve HDR efficiency across diverse cell types, the magnitude of this enhancement can vary.[4] Factors that can influence its efficacy include:

  • Cell Type: The inherent DNA repair pathway preferences (HDR vs. Non-Homologous End Joining - NHEJ) of a specific cell type can impact the effect of this compound.

  • Concentration and Timing of Treatment: The optimal concentration and the window of treatment post-transfection are critical for maximizing HDR enhancement and minimizing cytotoxicity.[4]

  • Transfection Efficiency: The efficiency of delivering the CRISPR-Cas9 machinery and the donor template into the cells is a prerequisite for successful HDR, and this can influence the perceived efficacy of this compound.

Troubleshooting Guides

Issue 1: Low Cytotoxicity of this compound in Cancer Cell Lines
Possible Cause Troubleshooting Step Recommended Action
Low c-Myc expression in the target cell line.Verify c-Myc expression levels.Perform Western blot or qRT-PCR to quantify c-Myc protein or mRNA levels in your cell line. Compare with a positive control cell line known to have high c-Myc expression (e.g., HT-29, HL-60).[1]
Suboptimal drug concentration.Perform a dose-response study.Treat cells with a range of this compound concentrations to determine the IC50 value for your specific cell line.
Incorrect assessment of cell death mechanism.Analyze the mode of cell death.Use assays like Annexin V/PI staining followed by flow cytometry to confirm if this compound is inducing apoptosis.[1]
Drug stability or activity issue.Check drug integrity.Ensure proper storage of the this compound compound as per the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO.[3]
Issue 2: Inconsistent or Poor Enhancement of HDR Efficiency
Possible Cause Troubleshooting Step Recommended Action
Suboptimal this compound concentration.Optimize the working concentration.Perform a titration experiment to determine the optimal concentration of this compound that provides the highest HDR enhancement with minimal cell toxicity. A starting point could be in the range of 5-10 µM.[6]
Incorrect timing of this compound treatment.Optimize the treatment window.The timing of this compound addition relative to the delivery of CRISPR components is crucial. Studies suggest that the effect is most pronounced in the first 24 hours post-transfection.[4] Test different treatment windows (e.g., 0-24h, 24-48h).
Low transfection/electroporation efficiency.Optimize delivery of CRISPR components.Ensure high efficiency of Cas9 and donor template delivery. This is a prerequisite for this compound to be effective.
Cell cycle state.Synchronize cell population.HDR is most active during the S and G2 phases of the cell cycle. Cell synchronization prior to transfection and this compound treatment may improve HDR rates.
Inhibition of NHEJ is not sufficient.Combine with other small molecules.Consider co-treatment with other small molecules that either further promote HDR (e.g., RS-1) or inhibit the competing NHEJ pathway (e.g., SCR7, NU7441).[6]

Quantitative Data Summary

Table 1: Anti-cancer Activity of this compound in Various Cell Lines

Cell LineCancer Typec-Myc ExpressionIC50 (µM)Reference
HT-29Colon CarcinomaHigh~5[1]
HL-60Promyelocytic LeukemiaHigh~2.5[1]
LN-18GlioblastomaLow>50[1]
U-87MGGlioblastomaLow>50[1]

Table 2: Enhancement of HDR Efficiency by this compound in Different Cell Types

Cell TypeGene LocusFold Increase in HDRReference
Human iPSCsSOD1~9-fold (for point mutation)[4]
Human iPSCsNANOG3-fold (for GFP insertion)[4]
HUVECACTA2>2-fold[4]
HeLaACTA2~1.5-fold[4]
K562ACTA2~1.5-fold[4]
Porcine Fetal FibroblastseGFP reporter2 to 3-fold[5]

Key Experimental Protocols

Protocol 1: Assessment of this compound-induced Apoptosis

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Alexa Fluor 488-Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) can be quantified.

Protocol 2: Quantification of HDR Efficiency Enhancement

  • Cell Transfection: Co-transfect the cells with Cas9 expression vector, a specific sgRNA, and a donor template (e.g., carrying a fluorescent reporter like GFP).

  • This compound Treatment: Immediately after transfection, add this compound to the culture medium at the optimized concentration. A DMSO-treated control group should be included.

  • Incubation: Incubate the cells for 48-72 hours.

  • Flow Cytometry Analysis: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. The fold increase in HDR efficiency can be calculated by comparing the percentage of GFP-positive cells in the this compound-treated group to the DMSO control group.

  • Genomic DNA Verification: Extract genomic DNA from the cells and perform PCR to amplify the target locus. The correct integration of the donor template can be confirmed by Sanger sequencing or restriction digestion of the PCR product.

Visualizations

L755507_Anticancer_Mechanism cluster_nucleus Nucleus c-Myc c-Myc c-Myc/MAX c-Myc/MAX Heterodimer c-Myc->c-Myc/MAX MAX MAX MAX->c-Myc/MAX E-box E-box DNA Sequence c-Myc/MAX->E-box Binds Target_Genes Target Gene Transcription (Proliferation, etc.) E-box->Target_Genes Activates Apoptosis Apoptosis & Cell Cycle Arrest This compound This compound This compound->c-Myc/MAX Disrupts

Caption: this compound inhibits c-Myc/MAX dimerization, blocking downstream gene activation.

L755507_HDR_Enhancement cluster_workflow CRISPR Gene Editing Workflow Delivery 1. Deliver Cas9, sgRNA, & Donor Template DSB 2. Cas9 creates Double-Strand Break (DSB) Delivery->DSB NHEJ NHEJ Pathway (Error-prone) DSB->NHEJ HDR HDR Pathway (Precise Repair) DSB->HDR Indels Insertions/Deletions NHEJ->Indels Precise_Edit Precise Gene Edit HDR->Precise_Edit This compound This compound This compound->HDR Enhances

Caption: this compound enhances the Homology-Directed Repair (HDR) pathway in CRISPR editing.

Troubleshooting_Logic Start Poor this compound Efficacy Application Identify Application Start->Application Anti_Cancer Anti-Cancer Therapy Application->Anti_Cancer Cancer HDR_Enhancement HDR Enhancement Application->HDR_Enhancement CRISPR Check_cMyc Check c-Myc Expression Anti_Cancer->Check_cMyc Optimize_Conc Optimize Concentration & Treatment Window HDR_Enhancement->Optimize_Conc Low_cMyc Low c-Myc? (Likely Cause) Check_cMyc->Low_cMyc Check_Transfection Verify Transfection Efficiency Optimize_Conc->Check_Transfection Suboptimal_Conditions Suboptimal Conditions? (Likely Cause) Check_Transfection->Suboptimal_Conditions

Caption: Troubleshooting logic for poor this compound efficacy based on its application.

References

Adjusting L755507 treatment duration for optimal results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of L755507 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a potent and highly selective partial agonist for the β3-adrenergic receptor.[1] It demonstrates over 1000-fold selectivity for the β3 receptor compared to β1- and β2-adrenoceptors.[1] In research, it is primarily used for two distinct applications:

  • Enhancement of CRISPR-mediated Homology-Directed Repair (HDR): this compound has been shown to significantly increase the efficiency of precise genome editing. It can enhance the frequency of HDR by 2-3 fold for large fragment insertions and up to 9-fold for point mutations in various cell types, including human induced pluripotent stem cells (iPSCs).[1][2][3][4]

  • Inhibition of c-Myc-MAX Heterodimerization: this compound can function as a c-Myc inhibitor, effectively restricting the growth of cancer cells that overexpress c-Myc.[5][6] It achieves this by disrupting the interaction between c-Myc and its binding partner MAX.[5][6]

Q2: What is the optimal concentration and treatment duration for enhancing HDR with this compound?

For enhancing CRISPR-mediated HDR, the maximal effect of this compound is typically achieved at a concentration of 5 µM.[2][3] The most critical treatment window is within the first 24 hours following electroporation or transfection of CRISPR components.[2] Extending the treatment beyond 24 hours has not been shown to provide additional benefit.[2]

Q3: Is this compound cytotoxic to cells?

At concentrations optimized for HDR enhancement (e.g., 5 µM), this compound has been reported to exhibit no or very mild toxicity in various cell types.[2] However, when used as a c-Myc inhibitor in cancer cell lines, it displays dose-dependent cytotoxicity with IC50 values in the low micromolar range.[5][7] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How does this compound enhance Homology-Directed Repair (HDR)?

While the precise mechanism is still under investigation, it is hypothesized that as a β3-adrenergic receptor agonist, this compound activates downstream signaling pathways that modulate the cellular environment to favor the HDR pathway over the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. This may involve alterations in cell cycle progression or the expression of DNA repair factors.

Q5: How does this compound inhibit c-Myc activity?

This compound directly binds to the c-Myc protein, stabilizing its helix-loop-helix conformation.[5][6] This binding disrupts the heterodimerization of c-Myc with its essential partner MAX.[5][6] The c-Myc/MAX heterodimer is required for binding to DNA and activating the transcription of target genes involved in cell proliferation, growth, and metabolism. By preventing this interaction, this compound effectively inhibits the oncogenic functions of c-Myc.[5]

Quantitative Data

Table 1: this compound Potency and Efficacy in Different Applications

ParameterApplicationCell Line/SystemValueReference
EC50 β3-Adrenergic Receptor ActivationCloned Human β3-Adrenoceptors0.43 nM[1]
β1-Adrenergic Receptor ActivationCloned Human β1-Adrenoceptors580 nM[1]
β2-Adrenergic Receptor ActivationCloned Human β2-Adrenoceptors>10000 nM[1]
Lipolysis StimulationRhesus Adipocytes (in vitro)3.9 nM[1]
IC50 c-Myc Inhibition (Cytotoxicity)HT-29 (Colon Cancer)1.79 ± 0.13 µM[5]
HL-60 (Leukemia)2.87 ± 0.13 µM[5]
D341 (Medulloblastoma)4.64 ± 0.13 µM[5]
Fold Increase in HDR Large Fragment InsertionHuman iPSCs2-3 fold[1]
Point MutationHuman iPSCs~9 fold[1][4]
eGFP Reporter AssayPorcine Fetal Fibroblasts2-3 fold

Experimental Protocols

Protocol 1: Enhancing CRISPR/Cas9-mediated Homology-Directed Repair (HDR)

This protocol provides a general guideline for using this compound to enhance HDR efficiency in mammalian cells. Optimization for specific cell types and experimental setups is recommended.

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C)

  • Cells of interest

  • Complete cell culture medium

  • CRISPR/Cas9 components (e.g., Cas9 RNP, plasmids)

  • Donor DNA template

  • Transfection/electroporation reagent and system

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: One day prior to transfection, seed cells in the appropriate culture vessel to reach 70-90% confluency on the day of transfection.

  • Preparation of this compound Working Solution: Thaw the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically 5 µM). Prepare enough volume to replace the medium in your culture vessel.

  • Transfection/Electroporation:

    • Prepare the CRISPR/Cas9 and donor DNA complexes according to your established protocol.

    • Transfect or electroporate the cells with the CRISPR components.

  • This compound Treatment:

    • Immediately following transfection/electroporation, remove the transfection medium (if applicable) and replace it with the complete culture medium containing the final concentration of this compound prepared in step 2.

    • For electroporation, add the cell suspension to the pre-warmed medium containing this compound.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Medium Change: After 24 hours, remove the medium containing this compound and replace it with fresh, pre-warmed complete culture medium without the compound.

  • Downstream Analysis: Continue to culture the cells for an additional 24-48 hours before harvesting for downstream analysis (e.g., genomic DNA extraction, PCR, sequencing, or flow cytometry) to assess HDR efficiency.

Protocol 2: Assessing c-Myc Inhibition in Cancer Cell Lines

This protocol outlines a method to evaluate the cytotoxic effects of this compound as a c-Myc inhibitor.

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C)

  • Cancer cell line with known c-Myc expression

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). Incubate overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Signaling Pathway Diagrams

L755507_HDR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binds & Activates AC Adenylate Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates HDR Enhanced Homology-Directed Repair (HDR) Downstream->HDR Promotes

Caption: this compound enhances HDR via the β3-adrenergic receptor pathway.

L755507_cMyc_Pathway cluster_nucleus Nucleus cMyc c-Myc cMyc_MAX c-Myc/MAX Heterodimer cMyc->cMyc_MAX MAX MAX MAX->cMyc_MAX Ebox E-box DNA cMyc_MAX->Ebox Binds TargetGenes Target Gene Transcription Ebox->TargetGenes Activates Proliferation Cell Proliferation, Growth, Metabolism TargetGenes->Proliferation This compound This compound This compound->cMyc Binds & Disrupts Heterodimerization

References

Technical Support Center: L755507 in c-Myc Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using L755507 as a c-Myc inhibitor in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in c-Myc assays?

A1: this compound functions as a small molecule inhibitor of the c-Myc-MAX protein-protein interaction.[1][2] It binds to the c-Myc protein, stabilizing its helix-loop-helix conformation.[1][2] This prevents c-Myc from forming a heterodimer with its partner protein MAX, which is essential for its transcriptional activity.[1][2] Consequently, the expression of c-Myc target genes is decreased.[1][2]

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (171.01 mM).[3] It is insoluble in water and ethanol.[3] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the known stability of this compound?

A3: this compound powder can be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[3] It is recommended to use freshly prepared dilutions for experiments.

Q4: Does this compound have off-target effects?

A4: Yes. This compound was initially identified as a potent and selective β3-adrenergic receptor partial agonist.[3] Researchers should be aware of this activity and consider its potential implications in their experimental system. It may be necessary to use appropriate controls, such as cell lines that do not express the β3-adrenergic receptor or co-treatment with a β3-adrenergic receptor antagonist, to distinguish between c-Myc inhibition and off-target effects.

Q5: In which types of c-Myc assays can this compound be used?

A5: this compound can be used in a variety of assays to study c-Myc function, including:

  • Cell viability and proliferation assays: To assess the cytotoxic and anti-proliferative effects of inhibiting c-Myc.[1]

  • Apoptosis assays: To determine if c-Myc inhibition by this compound induces programmed cell death.[1]

  • Cell cycle analysis: To investigate the impact of c-Myc inhibition on cell cycle progression.[1]

  • Co-immunoprecipitation (Co-IP) assays: To demonstrate the disruption of the c-Myc-MAX interaction.

  • Quantitative PCR (qPCR) and Western blotting: To measure the downstream effects on c-Myc target gene and protein expression.[1]

  • Transcription factor activity assays: To directly measure the inhibition of c-Myc transcriptional activity.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of c-Myc activity Compound Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials and store at -20°C.
Solubility Issues: The compound may have precipitated out of the cell culture medium.Ensure the final DMSO concentration is kept low (<0.5%). When diluting the DMSO stock, add it to the medium with gentle vortexing. Visually inspect the medium for any signs of precipitation.
Cell Line Specificity: The effect of this compound can be cell-type dependent. Some cell lines may have lower endogenous levels of c-Myc or compensatory mechanisms.Confirm the expression level of c-Myc in your cell line. It is advisable to test a panel of cell lines with varying c-Myc expression levels.[5]
High background or off-target effects β3-adrenergic Receptor Activity: The observed effects may be due to the β3-adrenergic agonist activity of this compound, rather than c-Myc inhibition.Use a β3-adrenergic receptor antagonist as a control to block this off-target effect. Alternatively, use cell lines that do not express the β3-adrenergic receptor.
Non-specific Cytotoxicity: At high concentrations, this compound or the DMSO solvent may cause general cytotoxicity.Perform a dose-response experiment to determine the optimal concentration of this compound. Include a vehicle control (DMSO alone) at the same concentration used for the compound treatment.
Variability in IC50 values Experimental Conditions: Differences in cell density, incubation time, and assay method can lead to variations in IC50 values.Standardize your experimental protocols. Ensure consistent cell seeding density and incubation times. Use the same assay method for all experiments to allow for accurate comparisons.
Cell Health: Unhealthy or stressed cells may respond differently to treatment.Maintain a healthy cell culture by using proper aseptic techniques and regularly monitoring for contamination. Ensure cells are in the logarithmic growth phase at the start of the experiment.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colon Cancer1.79 ± 0.13
HL-60Promyelocytic Leukemia2.53 ± 0.13
D341Medulloblastoma4.64 ± 0.13

Data extracted from Singh et al., 2021.[6]

Experimental Protocols

Protocol 1: c-Myc-MAX Co-Immunoprecipitation (Co-IP) Assay
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with an anti-c-Myc antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-MAX antibody to detect the co-immunoprecipitated MAX.

    • The input lysates should also be run on the gel to confirm the expression of both c-Myc and MAX.

Protocol 2: c-Myc Transcription Factor Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits.[4]

  • Nuclear Extract Preparation: Treat cells with this compound or vehicle control. Prepare nuclear extracts from the treated cells according to a standard protocol.

  • Binding Reaction:

    • A 96-well plate is pre-coated with a double-stranded DNA oligonucleotide containing the c-Myc consensus binding site (5'-CACGTG-3').

    • Add the prepared nuclear extracts to the wells and incubate for 1 hour at room temperature to allow the active c-Myc to bind to the DNA.

  • Detection:

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody that specifically recognizes the DNA-bound form of c-Myc and incubate for 1 hour.

    • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the wells and add a developing solution (e.g., TMB substrate).

  • Measurement:

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of active c-Myc in the sample.

Visualizations

cMyc_pathway cluster_nucleus Nucleus cMyc c-Myc cMyc_MAX c-Myc-MAX Heterodimer cMyc->cMyc_MAX MAX MAX MAX->cMyc_MAX E_box E-box (DNA) cMyc_MAX->E_box Binds to Target_Genes Target Gene Expression E_box->Target_Genes Activates This compound This compound This compound->cMyc Binds to and stabilizes This compound->cMyc_MAX Inhibits Formation

Caption: c-Myc signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with this compound (and controls) start->treatment harvest Harvest cells and prepare lysates/extracts treatment->harvest viability Cell Viability Assay treatment->viability co_ip Co-IP for c-Myc-MAX Interaction harvest->co_ip western Western Blot for Target Proteins harvest->western qpcr qPCR for Target Gene Expression harvest->qpcr analysis Data Analysis and Interpretation co_ip->analysis western->analysis qpcr->analysis viability->analysis end End: Conclusion analysis->end

Caption: Experimental workflow for assessing the effect of this compound.

troubleshooting_tree start Issue: Inconsistent/No c-Myc Inhibition q1 Is the this compound stock freshly prepared and properly stored? start->q1 sol1 Prepare fresh stock, aliquot, and store at -20°C. q1->sol1 No q2 Is the final DMSO concentration <0.5% and is the compound soluble? q1->q2 Yes sol2 Optimize dilution to prevent precipitation. Visually inspect the medium. q2->sol2 No q3 Have you confirmed c-Myc expression in your cell line? q2->q3 Yes sol3 Verify c-Myc expression by Western blot. Consider testing other cell lines. q3->sol3 No q4 Have you considered off-target effects? q3->q4 Yes sol4 Use a β3-adrenergic antagonist as a control. q4->sol4 No

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

L755507 vs. 10074-G5: A Comparative Guide to c-Myc Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor c-Myc is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many human cancers.[1][2] Consequently, inhibiting its activity has become a major focus of cancer drug development. Both L755507 and 10074-G5 are small molecule inhibitors that target the crucial interaction between c-Myc and its binding partner MAX, thereby preventing the transcriptional activation of c-Myc target genes.[3][4] This guide provides an objective comparison of the performance of this compound and 10074-G5, supported by experimental data, to inform researchers in their selection of c-Myc inhibitors.

Mechanism of Action: Disrupting the c-Myc/MAX Dimer

Both this compound and 10074-G5 function by inhibiting the heterodimerization of c-Myc and MAX.[3][4] This protein-protein interaction is essential for c-Myc to bind to DNA and activate the transcription of genes involved in cell cycle progression, metabolism, and apoptosis. By binding to c-Myc, these inhibitors induce a conformational change that prevents its association with MAX, thus abrogating its oncogenic activity.[3][4]

dot

Caption: Mechanism of c-Myc inhibition.

Performance Data: A Quantitative Comparison

Experimental data consistently demonstrates that this compound is a more potent inhibitor of cancer cell growth than 10074-G5. The half-maximal inhibitory concentration (IC50) values for this compound are significantly lower across various cancer cell lines.

Cell LineThis compound IC50 (µM)10074-G5 IC50 (µM)Reference
HT-29 (Colon Cancer)1.79 ± 0.13>10[3][5]
HL-60 (Leukemia)2.87 ± 0.1313.5 - 30[3][6][7]
D341 (Medulloblastoma)4.64 ± 0.13Not Reported[3][5]
Daudi (Burkitt's Lymphoma)Not Reported10 - 15.6[6][7]

Studies have also shown that this compound is more effective at reducing the expression of c-Myc target genes. Even at higher concentrations, 10074-G5 did not achieve the same level of target gene repression as this compound.[3]

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells to be tested

  • 96-well plate

  • Complete culture medium

  • This compound and 10074-G5 stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or 10074-G5 and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 48 hours).[3]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][9]

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1][10]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Co-Immunoprecipitation (Co-IP)

This technique is used to determine if two proteins (in this case, c-Myc and MAX) are bound to each other in a cell.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)[11]

  • Antibody against c-Myc

  • Protein A/G magnetic beads or agarose (B213101) resin[11][12]

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse the cells to release the proteins.[11]

  • Pre-clear the lysate with beads/resin to reduce non-specific binding.[13]

  • Incubate the lysate with the anti-c-Myc antibody to form antibody-protein complexes.[12]

  • Add the protein A/G beads/resin to capture the antibody-protein complexes.[11]

  • Wash the beads/resin to remove non-specifically bound proteins.[12]

  • Elute the bound proteins from the beads/resin.

  • Analyze the eluted proteins by Western blotting using antibodies against both c-Myc and MAX to detect the presence of the complex.

Quantitative PCR (qPCR)

qPCR is used to measure the expression levels of specific genes (c-Myc target genes).

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit[3]

  • qPCR master mix (e.g., SYBR Green)[3]

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument[3]

Procedure:

  • Isolate total RNA from the cells.[3]

  • Synthesize cDNA from the RNA using reverse transcriptase.[3]

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

  • Run the qPCR reaction in a real-time PCR machine.[3]

  • Analyze the data to determine the relative expression of the target genes, normalized to the housekeeping gene.

dot

Experimental_Workflow cluster_assays Parallel Assays Start Start Cell_Culture Cell Seeding & Adherence Start->Cell_Culture Treatment Treat with this compound, 10074-G5, or Vehicle Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay CoIP_Assay Co-IP (c-Myc/MAX Interaction) Incubation->CoIP_Assay qPCR_Assay qPCR (Gene Expression) Incubation->qPCR_Assay Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis CoIP_Assay->Data_Analysis qPCR_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparing inhibitors.

Conclusion

The available data strongly suggests that this compound is a more potent and effective inhibitor of c-Myc than 10074-G5. Its lower IC50 values and superior ability to repress c-Myc target gene expression make it a more promising candidate for further pre-clinical and clinical development. However, 10074-G5 remains a valuable tool for in vitro studies of c-Myc biology, particularly given its longer history and more extensive characterization in the scientific literature. The choice between these inhibitors will ultimately depend on the specific experimental goals and context.

References

A Head-to-Head Comparison of L755507 and SCR7 for Homology-Directed Repair Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of CRISPR-based genome editing, the efficiency of precise gene modifications via Homology-Directed Repair (HDR) remains a critical bottleneck. To address this, researchers have identified small molecules that can modulate cellular DNA repair pathways to favor HDR over the more error-prone Non-Homologous End Joining (NHEJ). This guide provides a comprehensive comparison of two such HDR enhancers, L755507 and SCR7, for researchers, scientists, and drug development professionals.

Performance at a Glance: this compound vs. SCR7

Both this compound and SCR7 have demonstrated the ability to increase the efficiency of HDR in various experimental settings. However, their efficacy can be cell-type dependent, and a direct comparison reveals nuanced differences in their performance.

FeatureThis compoundSCR7
Mechanism of Action β3-adrenergic receptor agonist; upregulates HDR-associated genes (e.g., RAD51) and downregulates NHEJ-related genes.[1]Inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway.[1] By blocking NHEJ, it shifts the repair balance towards HDR.[2]
Reported HDR Enhancement Up to 9-fold for point mutations and 2- to 3-fold for large fragment insertions in various cell types, including human induced pluripotent stem cells (iPSCs).[3][4] In porcine fetal fibroblasts, a 1.91-fold increase in precise gene editing was observed.Up to 19-fold increase in HDR efficiency has been reported in mammalian cells.[1] In porcine fetal fibroblasts, a 1.89-fold increase in precise gene editing was observed.[5]
Cell Line Specificity Has shown consistent, albeit modest, HDR enhancement across a range of cell lines including HEK293, K562, HeLa, and HUVEC.[3] However, in HEK293A cells, its effect was not statistically significant in one study.[6]Efficacy can be highly cell-type and context-dependent.[1] While effective in many cancer cell lines, its HDR-enhancing effect was not observed in H1 embryonic stem cells or K562 cells in some studies.[1]
Combination Studies Combined treatment with SCR7 did not result in a significant additive enhancement of HDR in porcine fetal fibroblasts or HEK293A cells.[5][4]
Toxicity Generally considered to have low cytotoxicity at effective concentrations. One study reported no or very mild toxicity at its optimized concentration of 5 µM.[3]Can exhibit cytotoxicity, with IC50 values varying across different cancer cell lines (e.g., 40 µM in MCF7, 34 µM in A549, and 44 µM in HeLa cells).[7]
Off-Target Effects One study noted a decrease in indel allele mutation frequency with the addition of this compound, suggesting a potential reduction in off-target NHEJ events.[3]As an inhibitor of a general DNA repair pathway, there is a theoretical risk of off-target effects. However, specific comparative studies on off-target mutations with and without SCR7 are limited.
Active Form The compound itself is active.The stable, autocyclized form, SCR7 pyrazine, is the active molecule for HDR enhancement.

Delving into the Mechanisms: Two Distinct Approaches to Boosting HDR

The divergent mechanisms of this compound and SCR7 offer researchers different strategies for enhancing HDR.

This compound: A Pro-HDR Signaling Modulator

This compound, initially identified as a β3-adrenergic receptor agonist, enhances HDR by transcriptionally upregulating key genes in the HDR pathway, such as RAD51. Concurrently, it has been shown to decrease the expression of genes involved in NHEJ.[1][5] This dual-action approach actively promotes the cellular machinery required for precise repair.

SCR7: An NHEJ Roadblock

SCR7 takes a more direct approach by inhibiting DNA Ligase IV, an essential enzyme for the final ligation step of the NHEJ pathway.[1][2] By creating a roadblock in the NHEJ pathway, SCR7 effectively redirects the repair of CRISPR-Cas9 induced double-strand breaks towards the HDR pathway.

Below is a diagram illustrating the interplay between the NHEJ and HDR pathways and the points of intervention for SCR7 and this compound.

DNA_Repair_Pathways cluster_0 CRISPR-Cas9 Induced Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 HDR Pathway DSB DSB Ku70_80 Ku70/80 binding DSB->Ku70_80 Predominant pathway MRN MRN Complex: End Resection DSB->MRN S/G2 phase dependent DNA_PKcs DNA-PKcs recruitment Ku70_80->DNA_PKcs Artemis End Processing DNA_PKcs->Artemis LigaseIV DNA Ligase IV: XRCC4, XLF Artemis->LigaseIV NHEJ_outcome Indels (Insertions/Deletions) LigaseIV->NHEJ_outcome RPA RPA coating MRN->RPA RAD51 RAD51 loading RPA->RAD51 Strand_Invasion Strand Invasion & Homology Search RAD51->Strand_Invasion DNA_synthesis DNA Synthesis Strand_Invasion->DNA_synthesis Ligation Ligation DNA_synthesis->Ligation HDR_outcome Precise Gene Edit Ligation->HDR_outcome SCR7 SCR7 SCR7->LigaseIV inhibits This compound This compound This compound->RAD51 upregulates expression

Figure 1: DNA double-strand break repair pathways and points of intervention for this compound and SCR7.

Experimental Protocols for Evaluating HDR Enhancers

Accurate quantification of HDR and NHEJ events is paramount when comparing the efficacy of small molecule enhancers. Below are detailed methodologies for key experiments.

1. Fluorescent Reporter Assay for HDR Quantification

This method provides a high-throughput-compatible means of assessing HDR efficiency by measuring the restoration of a fluorescent protein reporter.

  • Principle: A cell line is engineered to contain a non-functional, split fluorescent reporter gene (e.g., GFP). A donor template carrying the missing sequence is co-transfected with the CRISPR-Cas9 components. Successful HDR-mediated repair restores the full-length, functional fluorescent protein, and the percentage of fluorescent cells can be quantified by flow cytometry.[8]

  • Protocol:

    • Cell Culture and Transfection:

      • Plate cells (e.g., HEK293T) in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.

      • Co-transfect the cells with:

        • A plasmid expressing the Cas9 nuclease and a guide RNA targeting the split reporter.

        • A donor plasmid containing the necessary sequence to repair the reporter gene flanked by homology arms.

        • The HDR enhancing small molecule (e.g., this compound at 5 µM or SCR7 at 1 µM) or a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for 48-72 hours post-transfection to allow for gene editing and reporter expression.

    • Flow Cytometry Analysis:

      • Harvest the cells by trypsinization and resuspend in a suitable buffer (e.g., PBS with 2% FBS).

      • Analyze the cells using a flow cytometer equipped with the appropriate laser and filter set for the fluorescent reporter.

      • Gate on the live cell population and quantify the percentage of fluorescent cells. The fold-increase in the percentage of fluorescent cells in the treated group compared to the control group represents the HDR enhancement.

2. Droplet Digital PCR (ddPCR) for Absolute Quantification of HDR and NHEJ

ddPCR offers a highly sensitive and absolute quantification of both precise HDR events and NHEJ-induced indels at the endogenous locus.[9][10][11]

  • Principle: Genomic DNA from the edited cell population is partitioned into thousands of nanoliter-sized droplets, and PCR amplification occurs in each droplet. Fluorescent probes specific to the wild-type, HDR-repaired, and NHEJ-disrupted alleles allow for the precise counting of each molecule type.[12]

  • Protocol:

    • Genomic DNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract genomic DNA using a commercial kit.

    • ddPCR Assay Design:

      • Design primers that amplify a region spanning the target site.

      • Design a probe that specifically binds to the wild-type sequence.

      • Design a second probe that specifically binds to the desired HDR-mediated sequence.

      • A third probe can be designed to detect a loss of signal at the cut site, indicative of an NHEJ event.

    • Droplet Generation and PCR:

      • Prepare the ddPCR reaction mix containing the genomic DNA, primers, probes, and ddPCR supermix.

      • Generate droplets using a droplet generator.

      • Perform PCR amplification in a thermal cycler.

    • Droplet Reading and Data Analysis:

      • Read the droplets using a droplet reader to count the number of positive droplets for each fluorescent probe.

      • Calculate the absolute concentration (copies/µL) of the wild-type, HDR, and NHEJ alleles using the manufacturer's software. The ratio of HDR to total alleles provides the HDR efficiency.

3. T7 Endonuclease I (T7E1) Assay for Detection of NHEJ

The T7E1 assay is a cost-effective method for detecting the presence of insertions and deletions (indels) resulting from NHEJ.[13][14]

  • Principle: Genomic DNA from the edited cell population is PCR amplified. The PCR products are then denatured and re-annealed. If indels are present, heteroduplexes of wild-type and mutated strands will form. T7 Endonuclease I specifically recognizes and cleaves these mismatched heteroduplexes. The resulting cleavage products can be visualized by gel electrophoresis.[15][16]

  • Protocol:

    • Genomic DNA Extraction and PCR:

      • Extract genomic DNA from the edited cells.

      • Amplify the target region using high-fidelity DNA polymerase.

    • Heteroduplex Formation:

      • Denature the PCR products by heating to 95°C for 5 minutes.

      • Re-anneal the DNA by slowly cooling to room temperature.

    • T7E1 Digestion:

      • Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes.

    • Gel Electrophoresis:

      • Run the digested products on an agarose (B213101) gel. The presence of cleaved DNA fragments indicates the occurrence of NHEJ.

      • The intensity of the cleaved bands relative to the undigested band can be used to estimate the frequency of NHEJ.

Below is a diagram outlining a typical experimental workflow for comparing HDR enhancers.

Experimental_Workflow cluster_analysis Analysis cluster_gDNA_analysis Genomic DNA Analysis start Start: Cell Culture transfection Transfection with CRISPR components, donor template, and small molecules (this compound, SCR7, or Control) start->transfection incubation Incubation (48-72 hours) transfection->incubation cell_harvest Cell Harvest incubation->cell_harvest flow_cytometry Flow Cytometry (for fluorescent reporter assays) cell_harvest->flow_cytometry gDNA_extraction Genomic DNA Extraction cell_harvest->gDNA_extraction data_analysis Data Analysis and Comparison of HDR/NHEJ frequencies flow_cytometry->data_analysis ddPCR ddPCR for absolute quantification of HDR and NHEJ gDNA_extraction->ddPCR T7E1 T7 Endonuclease I Assay for NHEJ detection gDNA_extraction->T7E1 ddPCR->data_analysis T7E1->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: A typical experimental workflow for the comparison of HDR enhancers.

Conclusion

Both this compound and SCR7 represent valuable tools for enhancing the efficiency of HDR in CRISPR-mediated genome editing. The choice between these two small molecules may depend on the specific cell type, the nature of the desired genetic modification, and the tolerance for potential cytotoxicity. This compound offers a potentially less toxic option that actively promotes the HDR pathway, while SCR7 provides a potent method for redirecting DNA repair by inhibiting NHEJ. For optimal results, it is recommended that researchers empirically test both compounds in their specific experimental system. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for designing rigorous experiments to improve the precision of genome editing.

References

A Comparative Guide to the Efficacy of L755507 and Other Beta-3 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of L755507 with other notable beta-3 adrenergic agonists, namely Mirabegron and CL 316 ,243. The information is curated to assist in research and development efforts within the pharmaceutical and biotechnology sectors.

Comparative Efficacy Data

The following table summarizes the in vitro potency and selectivity of this compound, Mirabegron, and CL 316 ,243 on beta-3 adrenergic receptors. The data is compiled from various studies to provide a comparative overview.

CompoundTarget ReceptorCell Line/TissuePotency (EC50)Intrinsic Activity (Relative to Isoproterenol)Selectivity Profile
This compound Human β3-ARCloned human β3-AR assay0.43 nMPartial agonist> 440-fold selective over β1 and β2 receptors
Mirabegron Human β3-ARCHO cells expressing human β3-AR~22 nMFull agonistHigh selectivity for β3 over β1 and β2
Mirabegron Rat β3-ARCHO cells expressing rat β3-AR19 nM1.0Selective for β3 over β1 (EC50: 610 nM) and β2
CL 316 ,243 Rat β3-ARIsolated rat detrusor strips2.65 nMFull agonistHigher affinity for rodent β3-AR than human
CL 316 ,243 Human β3-ARTransfected CHO cellsLow potency (pEC50 4.3)-Good selectivity for β3 over β1 and β2

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical beta-3 adrenergic receptor signaling pathway and a typical experimental workflow for assessing agonist-induced lipolysis.

Beta3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β3 Agonist (e.g., this compound) Receptor β3-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylation & Activation Triglycerides Triglycerides HSL->Triglycerides Hydrolysis Lipolysis Lipolysis Glycerol_FFA Glycerol + Free Fatty Acids Lipolysis_Assay_Workflow start Start: Adipocyte Culture treatment Treat with β3-Agonist (e.g., this compound) start->treatment incubation Incubate for a defined period (e.g., 2 hours at 37°C) treatment->incubation collection Collect Culture Medium incubation->collection assay Measure Glycerol/Free Fatty Acid Concentration in Medium collection->assay analysis Data Analysis: Determine EC50 and Intrinsic Activity assay->analysis end End analysis->end

L755507: A Comparative Analysis of Specificity Against Protein Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule L755507, a recently identified inhibitor of the c-Myc-MAX protein-protein interaction, with other relevant compounds. The focus is on its specificity and performance as substantiated by available experimental data.

Introduction

The transcription factor c-Myc is a critical regulator of cell growth, proliferation, and apoptosis. Its deregulation is a hallmark of many human cancers. c-Myc functions by forming a heterodimer with its partner protein, MAX. This c-Myc-MAX dimerization is essential for its ability to bind to DNA and activate the transcription of target genes. Consequently, the disruption of the c-Myc-MAX interaction has become a key strategy in the development of novel cancer therapeutics.[1]

This compound has been identified as a novel inhibitor of the c-Myc-MAX heterodimerization.[1][2] This guide presents a comparative analysis of this compound, with a focus on its specificity for the c-Myc-MAX dimer. While direct experimental data on the specificity of this compound against a broad panel of other protein dimers is not yet publicly available, this guide provides a comparison with the well-known c-Myc inhibitor, 10074-G5, and examines its differential effects on cells with varying levels of c-Myc expression.

Data Presentation: Quantitative Comparison

The following table summarizes the in vitro efficacy of this compound in comparison to the established c-Myc inhibitor 10074-G5 across various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound HT-29 (colorectal carcinoma)1.79 ± 0.13[1]
HL-60 (promyelocytic leukemia)2.87 ± 0.13[1]
D341 (medulloblastoma)4.64 ± 0.13[1]
10074-G5 HT-29 (colorectal carcinoma)Higher than this compound[1]
HL-60 (promyelocytic leukemia)Higher than this compound[1]
D341 (medulloblastoma)Higher than this compound[1]

Note: The study reporting these IC50 values states that the values for 10074-G5 were consistently higher than those for this compound in the tested cell lines, indicating a greater potency for this compound.[1]

Further evidence for the specificity of this compound towards c-Myc-dependent cells comes from cytotoxicity assays on cell lines with low endogenous c-Myc expression. In these cells, this compound exhibited significantly less cell-killing potential, with higher IC50 values compared to the high c-Myc-expressing lines.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP) for c-Myc-MAX Interaction

This protocol is used to assess the ability of this compound to disrupt the interaction between c-Myc and MAX within a cellular context.

1. Cell Lysis:

  • Culture cells (e.g., HT-29 or D341) to 80-90% confluency.

  • Treat cells with desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Centrifuge and collect the pre-cleared supernatant.

  • Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Collect the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

3. Western Blotting:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against MAX overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate. A decrease in the MAX band in the this compound-treated samples compared to the control indicates disruption of the c-Myc-MAX interaction.

Cell Viability (MTT) Assay

This colorimetric assay is used to measure the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and the comparator compound (e.g., 10074-G5) in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic (typically < 0.1%).

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

3. MTT Addition and Formazan (B1609692) Solubilization:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Mandatory Visualization

c-Myc-MAX Signaling Pathway and Inhibition

The following diagram illustrates the central role of the c-Myc-MAX heterodimer in gene transcription and the mechanism of its inhibition by this compound.

c_Myc_MAX_Pathway cluster_upstream Upstream Signaling cluster_nucleus Nucleus Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors binds Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptors->Signaling_Cascade activates c_Myc c-Myc Signaling_Cascade->c_Myc upregulates expression c_Myc_MAX c-Myc-MAX Heterodimer c_Myc->c_Myc_MAX MAX MAX MAX->c_Myc_MAX E_Box E-Box DNA Sequence c_Myc_MAX->E_Box binds to Target_Genes Target Gene Transcription E_Box->Target_Genes activates Proliferation Cell Proliferation, Growth, Apoptosis Target_Genes->Proliferation This compound This compound This compound->c_Myc_MAX inhibits dimerization Specificity_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling Start Start: this compound Co_IP Co-Immunoprecipitation (c-Myc-MAX) Start->Co_IP Binding_Assay Biochemical Binding Assays (e.g., SPR, FRET) Start->Binding_Assay High_Myc_Cells High c-Myc Expressing Cancer Cells Start->High_Myc_Cells Low_Myc_Cells Low c-Myc Expressing Cells Start->Low_Myc_Cells Dimer_Panel Panel of Other Protein Dimers (e.g., other bHLH factors) Start->Dimer_Panel Result1 Result1 Co_IP->Result1 Disruption of c-Myc-MAX? MTT_Assay_High MTT Assay High_Myc_Cells->MTT_Assay_High MTT_Assay_Low MTT Assay Low_Myc_Cells->MTT_Assay_Low Result2 Result2 MTT_Assay_High->Result2 Cytotoxicity? Result3 Result3 MTT_Assay_Low->Result3 Cytotoxicity? Counter_Screen Counter-Screening Assays Dimer_Panel->Counter_Screen Result4 Result4 Counter_Screen->Result4 Inhibition of other dimers? Compare Compare Cytotoxicity Result3->Compare Specificity_Profile Specificity_Profile Result4->Specificity_Profile Generate Specificity Profile

References

Comparative Efficacy of L755507 Across Diverse Cancer Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the novel c-Myc inhibitor, L755507, across a range of cancer models. Designed for researchers, scientists, and drug development professionals, this guide offers an objective look at the performance of this compound against other c-Myc inhibitors and standard chemotherapeutic agents, supported by experimental data and detailed protocols.

Abstract

This compound is a small molecule inhibitor that effectively disrupts the heterodimerization of the c-Myc and MAX proteins, a critical step in the transcriptional activation of genes involved in cell proliferation and tumorigenesis.[1] This guide summarizes the current understanding of this compound's mechanism of action and presents a comparative study of its efficacy in various cancer cell lines. Quantitative data on its half-maximal inhibitory concentration (IC50) are presented alongside those of other known c-Myc inhibitors and conventional chemotherapy drugs. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of these findings.

Mechanism of Action: Inhibition of c-Myc-MAX Heterodimerization

The oncoprotein c-Myc is a transcription factor that, when partnered with MAX, binds to E-box sequences in the promoter regions of target genes, driving their transcription and promoting cell growth and proliferation. In many cancers, c-Myc is overexpressed, leading to uncontrolled cell division. This compound intervenes by binding to the bHLH-ZIP domain of c-Myc, which distorts its structure and prevents its association with MAX.[2] This disruption of the c-Myc-MAX heterodimer inhibits the transcriptional activity of c-Myc, leading to decreased expression of its target genes and subsequent induction of apoptosis in cancer cells.

L755507_Mechanism_of_Action cluster_0 Normal c-Myc Function cluster_1 Action of this compound c-Myc c-Myc c-Myc_MAX_Dimer c-Myc-MAX Heterodimer c-Myc->c-Myc_MAX_Dimer Inactive_c-Myc Inactive c-Myc No_Dimerization No Dimerization MAX MAX MAX->c-Myc_MAX_Dimer E-box E-box (DNA) c-Myc_MAX_Dimer->E-box Binds to Transcription Target Gene Transcription E-box->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation This compound This compound This compound->c-Myc Binds to & inhibits Apoptosis Apoptosis No_Dimerization->Apoptosis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Comparative Performance of this compound

The efficacy of this compound has been evaluated against other c-Myc inhibitors and standard chemotherapeutic agents in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: this compound vs. Other c-Myc Inhibitors (IC50 in µM)
Cell LineCancer TypeThis compound[1]10074-G5[3][4]Omomyc[5][6]MYCMI-6[7][8]JQ1[9][10]
HT-29 Colorectal Carcinoma1.79 ± 0.13>10---
HL-60 Promyelocytic Leukemia2.87 ± 0.1313.5---
D341 Medulloblastoma4.64 ± 0.13----
Daudi Burkitt's Lymphoma-15.60.4 - 1.1~0.5-
H1299 Non-Small Cell Lung Cancer--6.2 - 13.6->10
H1975 Non-Small Cell Lung Cancer--6.2 - 13.6-0.42 - 4.19
A549 Non-Small Cell Lung Cancer--6.2 - 13.6->10
MCF-7 Breast Cancer---0.3 - >10-
A2780 Ovarian Carcinoma----0.41
HEC151 Endometrial Carcinoma----0.28

Note: "-" indicates that data was not available from the searched sources.

Table 2: c-Myc Inhibitors vs. Standard Chemotherapies (IC50 in µM)
Cell LineCancer TypeThis compound[1]Doxorubicin[11]Cisplatin[12]
HT-29 Colorectal Carcinoma1.79 ± 0.13--
HL-60 Promyelocytic Leukemia2.87 ± 0.13--
MCF-7 Breast Cancer-2.2-
MDA-MB-231 Breast Cancer-0.9-
A549 Non-Small Cell Lung Cancer->20-
HeLa Cervical Carcinoma-2.9-
HepG2 Hepatocellular Carcinoma-12.2-

Note: "-" indicates that data was not available from the searched sources. Direct comparative studies between this compound and standard chemotherapies in the same experimental settings are limited in the reviewed literature.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add varying concentrations of this compound or other test compounds seed_cells->add_compound incubate_24_72h Incubate for 24-72 hours add_compound->incubate_24_72h add_mtt Add MTT reagent to each well incubate_24_72h->add_mtt incubate_2_4h Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_2_4h solubilize Add solubilization solution (e.g., DMSO) incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data to determine IC50 values read_absorbance->analyze end End analyze->end

Figure 2: Experimental workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or other test compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

Materials:

  • Cancer cell lines

  • This compound or other apoptosis-inducing agents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound demonstrates potent anti-cancer activity in various cancer cell lines, often exhibiting greater efficacy than the first-generation c-Myc inhibitor 10074-G5. Its specific mechanism of action, targeting the c-Myc-MAX interaction, makes it a promising candidate for targeted cancer therapy. Further comparative studies against a broader range of c-Myc inhibitors and standard chemotherapies across more diverse cancer models, including in vivo studies, are warranted to fully elucidate its therapeutic potential. The provided experimental protocols serve as a foundation for researchers to conduct such investigations.

References

Unveiling the Multifaceted Roles of L755507: A Comparative Guide to its Downstream Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L755507 has emerged as a molecule of significant interest within the scientific community, demonstrating a remarkable polypharmacology. Initially identified for one purpose, subsequent research has revealed its activity in distinct cellular pathways, presenting both opportunities and challenges for its therapeutic application. This guide provides a comprehensive comparison of the downstream effects of this compound on gene expression across its three primary validated functions: as a c-Myc inhibitor, a β3 adrenergic receptor agonist, and an enhancer of CRISPR-Cas9 mediated homology-directed repair (HDR).

This compound as a c-Myc-MAX Heterodimerization Inhibitor

This compound has been identified as an inhibitor of the protein-protein interaction between c-Myc and its obligate partner MAX, a critical step for c-Myc's oncogenic activity.[1] By disrupting this heterodimerization, this compound effectively downregulates the expression of c-Myc target genes involved in cell proliferation, growth, and metabolism.

Comparative Analysis of Gene Expression Changes
Target GeneThis compound Effect10074-G5 Effect (Alternative)
CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, And Dihydroorotase)Significant dose-dependent decrease in mRNA and protein levels.[2]Less potent in decreasing gene expression compared to this compound, even at higher concentrations.[2]
ODC1 (Ornithine Decarboxylase 1)Significant dose-dependent decrease in mRNA and protein levels.[2]Less potent in decreasing gene expression compared to this compound.[2]
NOP58 (NOP58 Ribonucleoprotein)Significant dose-dependent decrease in mRNA and protein levels.[2]Less potent in decreasing gene expression compared to this compound.[2]

Note: Quantitative fold changes can vary depending on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

c_Myc_Pathway c-Myc-MAX Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus c-Myc c-Myc c-Myc/MAX c-Myc/MAX Heterodimer c-Myc->c-Myc/MAX MAX MAX MAX->c-Myc/MAX E-Box E-Box DNA Sequence c-Myc/MAX->E-Box Transcription Transcription E-Box->Transcription Target Genes Target Genes (CAD, ODC1, NOP58) Transcription->Target Genes This compound This compound This compound->c-Myc/MAX Inhibits Dimerization B3_Adrenergic_Pathway β3 Adrenergic Receptor Signaling Pathway cluster_cell Adipocyte This compound This compound B3-AR β3-Adrenergic Receptor This compound->B3-AR Activates G-Protein G-Protein B3-AR->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Transcription Factors Transcription Factors PKA->Transcription Factors Phosphorylates Gene Expression Gene Expression (e.g., UCP1) Transcription Factors->Gene Expression Regulates CRISPR_HDR_Workflow CRISPR-Cas9 HDR Experimental Workflow with this compound Cells Cells Transfection Co-transfection: - Cas9 - gRNA - Donor Template Cells->Transfection This compound Treatment This compound Treatment Transfection->this compound Treatment Incubation Incubation This compound Treatment->Incubation Analysis Analysis of HDR Efficiency Incubation->Analysis Flow Cytometry Flow Cytometry Analysis->Flow Cytometry Sequencing Sequencing Analysis->Sequencing

References

L755507 in Stem Cell Gene Editing: A Comparative Guide to Small Molecule-Mediated Homology-Directed Repair Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of CRISPR-based gene editing in stem cells, enhancing the efficiency of precise gene modifications via homology-directed repair (HDR) is a critical challenge. This guide provides an objective comparison of L755507 against other small molecules known to modulate DNA repair pathways, supported by experimental data, detailed protocols, and pathway visualizations to inform experimental design and accelerate research.

The introduction of precise genomic alterations through CRISPR-Cas9 technology is often hampered by the cell's preference for the error-prone non-homologous end joining (NHEJ) pathway over the more precise HDR pathway. This preference leads to a higher frequency of insertions and deletions (indels) at the target site, rather than the desired precise integration of a donor template. To overcome this limitation, various small molecules have been identified that can shift the balance towards HDR, thereby increasing the efficiency of gene editing. This guide focuses on this compound, a β-3 adrenergic receptor agonist, and compares its performance with other notable small molecules: SCR7, a DNA ligase IV inhibitor; RS-1, a RAD51 activator; and Brefeldin A, a protein transport inhibitor.

Performance Comparison of HDR-Enhancing Small Molecules

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in enhancing HDR efficiency in various stem cell and other relevant cell lines.

Small MoleculeMechanism of ActionCell TypeFold Increase in HDR EfficiencyOptimal ConcentrationReference
This compound β-3 adrenergic receptor agonistMouse Embryonic Stem Cells3-fold (large fragment insertion)5 µM[1][2]
Human iPS Cells9-fold (point mutation)5 µM[1]
Porcine Fetal Fibroblasts~2-fold40 µM[3]
Medaka Fish EmbryosSignificant enhancementNot specified[4]
SCR7 DNA Ligase IV inhibitor (NHEJ inhibitor)Human Cancer Cell LinesUp to 19-fold1 µM[5][6]
Porcine Fetal Fibroblasts~2-fold50-200 µM[3]
HEK293T Cells1.7-fold1 µM[7]
RS-1 RAD51 activator (HDR enhancer)HEK293A & U2OS Cells3 to 6-foldNot specified[8][9]
Porcine Fetal Fibroblasts~2.1-fold10 µM[10]
Brefeldin A Protein transport inhibitorMouse Embryonic Stem Cells2-fold0.1 µM[1][2][8][9]
Porcine Fetal Fibroblasts~1.87-fold0.5 µM[10]

Experimental Protocols

This section provides a generalized, detailed methodology for a typical CRISPR-Cas9 gene editing experiment in human pluripotent stem cells (hPSCs) using small molecules to enhance HDR.

Materials:

  • Human pluripotent stem cells (e.g., H1 or H9)

  • Culture medium (e.g., mTeSR™1) and appropriate supplements

  • Cas9 nuclease, synthetic single guide RNA (sgRNA), and single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template

  • Electroporation system and cuvettes

  • This compound, SCR7, RS-1, or Brefeldin A stock solutions (in DMSO)

  • Genomic DNA extraction kit

  • PCR reagents and primers for target locus amplification

  • Sanger sequencing or next-generation sequencing (NGS) platform for analysis

Procedure:

  • hPSC Culture: Culture hPSCs under feeder-free conditions on a suitable matrix (e.g., Matrigel) in mTeSR™1 medium. Ensure cells are healthy and in the exponential growth phase before electroporation.

  • Preparation of Gene Editing Components:

    • Design and synthesize sgRNA targeting the genomic locus of interest.

    • Prepare high-quality Cas9 nuclease.

    • Design and synthesize the ssODN or plasmid donor template containing the desired genetic modification and homology arms.

    • Resuspend small molecules in DMSO to create concentrated stock solutions.

  • Electroporation:

    • Harvest hPSCs using a gentle cell dissociation reagent (e.g., Accutase).

    • Resuspend the cells in a suitable electroporation buffer.

    • Mix the cells with Cas9 nuclease, sgRNA, and the donor template.

    • Electroporate the cell suspension using a pre-optimized program for hPSCs.

  • Small Molecule Treatment:

    • Immediately after electroporation, plate the cells in pre-warmed culture medium containing the small molecule at its optimal concentration (e.g., 5 µM this compound). Include a DMSO-only control.

    • Incubate the cells for 24-48 hours with the small molecule. The optimal treatment duration may need to be determined empirically.[1]

  • Post-Treatment Culture and Clonal Isolation:

    • After the treatment period, replace the medium with fresh culture medium without the small molecule.

    • Culture the cells for an additional 48-72 hours to allow for recovery and gene editing to occur.

    • For the generation of clonal cell lines, single-cell sort the edited population into 96-well plates.

  • Analysis of Gene Editing Efficiency:

    • Harvest a portion of the edited cell population for genomic DNA extraction.

    • Amplify the target genomic region by PCR using primers flanking the target site.

    • Analyze the PCR products by Sanger sequencing or NGS to determine the frequency of HDR and indels.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways involved in DNA repair and the points of intervention for this compound and other small molecules.

DNA_Repair_Pathways cluster_DSB Double-Strand Break (DSB) cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HDR Homology-Directed Repair (HDR) cluster_Molecules Small Molecule Intervention DSB CRISPR-Cas9 Induced DSB Ku70_80 Ku70/80 DSB->Ku70_80 Predominant Pathway MRN MRN Complex DSB->MRN Alternative Pathway DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs LigaseIV DNA Ligase IV DNA_PKcs->LigaseIV Indels Insertions/Deletions (Indels) LigaseIV->Indels RAD51 RAD51 MRN->RAD51 Precise_Edit Precise Gene Edit RAD51->Precise_Edit Donor Donor Template Donor->RAD51 This compound This compound This compound->RAD51 Upregulates? SCR7 SCR7 SCR7->LigaseIV Inhibits RS1 RS-1 RS1->RAD51 Activates BrefeldinA Brefeldin A BrefeldinA->Precise_Edit Enhances (Indirect)

Caption: DNA double-strand break repair pathways and small molecule targets.

Experimental_Workflow start Start: hPSC Culture prepare Prepare Gene Editing Components (Cas9, sgRNA, Donor Template) start->prepare electroporation Electroporation of hPSCs prepare->electroporation treatment Small Molecule Treatment (this compound, SCR7, RS-1, or Brefeldin A) electroporation->treatment culture Post-Treatment Culture treatment->culture analysis Analysis of Gene Editing Efficiency (PCR, Sequencing) culture->analysis end End: Clonal Isolation & Verification analysis->end

Caption: General experimental workflow for small molecule-enhanced gene editing.

Concluding Remarks

The selection of a small molecule to enhance HDR in stem cell gene editing is a critical decision that can significantly impact experimental outcomes. This compound presents a compelling option, particularly for achieving high-fidelity point mutations in iPSCs. However, its efficacy, like that of other HDR enhancers, is cell-type and context-dependent. SCR7 and RS-1 offer alternative mechanisms of action by directly targeting the NHEJ and HDR pathways, respectively, and have demonstrated robust enhancement of HDR in various cell types. Brefeldin A, while effective, has a less direct mechanism that may have broader cellular effects.

Researchers should carefully consider the specific requirements of their gene editing experiment, including the cell type, the nature of the desired edit (large insertion vs. point mutation), and potential off-target effects, when choosing an HDR-enhancing small molecule. The data and protocols presented in this guide provide a foundation for making an informed decision and for designing experiments that maximize the efficiency of precise genome engineering in stem cells.

References

Assessing the Reproducibility of L755507 Experiments: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the reproducibility of experiments involving the β3-adrenergic receptor agonist, L755507. Through a detailed comparison with alternative compounds and supported by experimental data and protocols, this document aims to offer a clear and objective resource for evaluating its performance and potential applications.

This compound is a potent and selective partial agonist of the β3-adrenergic receptor, a key player in lipolysis and thermogenesis.[1] Its high affinity and selectivity have made it a valuable tool in studying the physiological roles of the β3-adrenergic receptor. However, to ensure the validity and progression of research in this area, a thorough understanding of the reproducibility of this compound's effects is crucial. This guide delves into the key experimental parameters, compares its activity with other widely used β3-adrenergic receptor agonists, and provides detailed protocols to aid in the design and execution of reproducible studies.

Comparative Analysis of β3-Adrenergic Receptor Agonists

To contextualize the performance of this compound, a comparative analysis with other known β3-adrenergic receptor agonists—mirabegron, CL316243, and BRL37344—is presented below. The data summarizes their potency (EC50) and selectivity for the human β3-adrenergic receptor over β1 and β2 subtypes.

Compoundβ3-AR EC50 (nM)Selectivity over β1-AR (fold)Selectivity over β2-AR (fold)Reference
This compound 0.43>1000>1000[1]
Mirabegron 22~47~135[2]
CL316243 3>10000>10000[3]
BRL37344 Varies by speciesHigher selectivity for rodent β3-ARLower selectivity in human tissues[2]

Downstream Signaling Effects: A Quantitative Comparison

The activation of the β3-adrenergic receptor by agonists like this compound initiates a cascade of downstream signaling events. The most prominent of these is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Another important pathway involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK). The following table compares the effects of this compound and its alternatives on these key signaling pathways.

CompoundAssayCell TypeResultReference
This compound cAMP AccumulationCHO-K1 cells expressing human β3-ARpEC50 = 12.3[4]
This compound ERK1/2 PhosphorylationCHO-K1 cells expressing human β3-ARpEC50 = 11.7[4]
Mirabegron cAMP AccumulationCHO cells expressing human β3-AREC50 ≈ 22 nM[2]
Vibegron cAMP AccumulationHEK293 cells expressing human β3-AREC50 = 2.13 nM[5][6]

Experimental Protocols

To facilitate the replication of key experiments, detailed methodologies for assessing the effects of this compound are provided below.

cAMP Accumulation Assay

This protocol is designed to quantify the increase in intracellular cyclic AMP levels in response to β3-adrenergic receptor stimulation.

1. Cell Culture and Preparation:

  • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β3-adrenergic receptor in a suitable growth medium (e.g., MEM supplemented with 10% FBS and 2 mM glutamine).
  • Passage cells regularly and ensure they are in the logarithmic growth phase before the assay.
  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, centrifuge, and resuspend in stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to the desired cell density (e.g., 0.6 million cells/mL).

2. Agonist Stimulation:

  • Dispense the cell suspension into a white, opaque 384-well plate.
  • Prepare serial dilutions of this compound and other test compounds in the stimulation buffer.
  • Add the agonist solutions to the wells and incubate at room temperature for a specified time (e.g., 30 minutes) in the dark.

3. Detection:

  • Following incubation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., AlphaScreen cAMP assay kit).
  • The assay is based on the competition between endogenous cAMP and a biotinylated-cAMP tracer for binding to an anti-cAMP antibody conjugated to acceptor beads.
  • Measure the signal using a plate reader compatible with the assay format.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
  • Plot the concentration-response curves and determine the pEC50 values for each agonist.

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the phosphorylation of ERK1/2, a downstream effector of β3-adrenergic receptor signaling.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., CHO-K1 cells expressing human β3-AR or human adipocytes) to 70-80% confluency.
  • Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.
  • Treat the cells with varying concentrations of this compound or other agonists for a predetermined time (e.g., 5-15 minutes).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
  • Quantify the band intensities using densitometry software.
  • Express the results as a fold change in p-ERK1/2 over total ERK1/2 relative to the untreated control.
  • Plot the concentration-response curves to determine pEC50 values.

Lipolysis Assay (Glycerol Release)

This protocol measures the release of glycerol (B35011) from adipocytes as an indicator of lipolysis.

1. Adipocyte Culture and Differentiation:

  • Culture pre-adipocytes (e.g., 3T3-L1 or primary human pre-adipocytes) and differentiate them into mature adipocytes using a standard differentiation cocktail.

2. Lipolysis Induction:

  • Wash the mature adipocytes with a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).
  • Treat the cells with various concentrations of this compound or other agonists for a defined period (e.g., 1-3 hours). Include a positive control such as isoproterenol.

3. Glycerol Measurement:

  • Collect the assay medium from each well.
  • Measure the glycerol concentration in the medium using a commercial glycerol assay kit. These kits typically involve enzymatic reactions that produce a detectable colorimetric or fluorometric signal.

4. Data Normalization and Analysis:

  • Normalize the glycerol release to the total protein content or cell number in each well.
  • Plot the concentration-response curves for glycerol release and determine the EC50 values for each agonist.

Visualizing the Pathways

To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_membrane Cell Membrane β3-AR β3-AR Gαs Gαs β3-AR->Gαs activates ERK ERK β3-AR->ERK activates (via Gαi/o) AC Adenylyl Cyclase Gαs->AC activates cAMP cAMP AC->cAMP produces This compound This compound This compound->β3-AR binds PKA PKA cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis stimulates p-ERK p-ERK ERK->p-ERK phosphorylates

Caption: this compound signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Preparation Stimulation 3. Cell Stimulation Cell_Culture->Stimulation Agonist_Prep 2. Agonist Solution Preparation Agonist_Prep->Stimulation Lysis_Collection 4. Lysis / Supernatant Collection Stimulation->Lysis_Collection Assay 5. Downstream Assay (cAMP, Western, etc.) Lysis_Collection->Assay Data_Analysis 6. Data Analysis & Interpretation Assay->Data_Analysis

Caption: General experimental workflow.

References

Safety Operating Guide

Navigating the Disposal of L755507: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of operational safety and regulatory compliance. This document provides essential information and procedural guidance for the disposal of L755507, a potent and selective β3 adrenergic receptor partial agonist. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Safety and Hazard Assessment

According to the Safety Data Sheet (SDS) provided by STEMCELL Technologies, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This assessment is a key factor in determining the appropriate disposal route. However, it is imperative to consult local and institutional regulations, as requirements for chemical waste disposal can vary.

Key Safety Information:

  • Hazard Classification: Non-hazardous

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Skin Contact: Wash with soap and water.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Disposal Procedures for this compound

Given its non-hazardous classification, the disposal of this compound is more straightforward than that of hazardous materials. The primary principle is to prevent environmental contamination and ensure the safety of all personnel.

Quantitative Data Summary for Disposal Considerations:

ParameterGuidelineCitation
Hazard Classification Not a hazardous substance or mixture according to GHS.
Small Quantities (Solid) May be permissible for disposal in regular laboratory trash, provided it is securely contained and clearly labeled as non-hazardous waste.[1][2]
Small Quantities (Liquid Solution) Dilute solutions of non-hazardous substances may be eligible for drain disposal with copious amounts of water, subject to local wastewater regulations.[1][3]
Bulk Quantities Should be collected in a designated, properly labeled waste container for collection by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[4][5]
Empty Containers Should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Deface the label before disposing of the container in the regular trash.[6]

Experimental Protocols for Waste Neutralization (If Applicable)

While this compound is not acidic or basic, the following general protocol for neutralizing non-hazardous chemical waste can be adapted if it is in a solution that is acidic or basic.

Protocol for Neutralization of Acidic or Basic Solutions:

  • Preparation: Perform the neutralization in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dilution: For concentrated solutions, dilute small quantities (e.g., ≤ 25 mL) by a factor of 10 with water before neutralization.[3]

  • Neutralization:

    • For acidic solutions: Slowly add a weak base (e.g., sodium bicarbonate) while stirring until the pH is between 6.0 and 8.0.

    • For basic solutions: Slowly add a weak acid (e.g., citric acid) while stirring until the pH is between 6.0 and 8.0.

  • Verification: Check the pH of the neutralized solution using pH paper or a calibrated pH meter.

  • Disposal: Once neutralized, the solution may be eligible for drain disposal with a large volume of water, in accordance with institutional and local regulations.[3]

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L755507_Disposal_Workflow This compound Disposal Decision Pathway start Start: this compound Waste Generated check_hazard Is the waste considered hazardous per local/institutional regulations? start->check_hazard hazardous_waste Dispose of as Hazardous Waste: Follow institutional EHS procedures check_hazard->hazardous_waste Yes non_hazardous Non-Hazardous Waste Stream check_hazard->non_hazardous No end End of Process hazardous_waste->end check_quantity Is it a bulk quantity? non_hazardous->check_quantity bulk_disposal Collect in a labeled container for EHS pickup check_quantity->bulk_disposal Yes small_quantity Small Quantity Disposal check_quantity->small_quantity No bulk_disposal->end check_form Is the waste solid or liquid? small_quantity->check_form solid_disposal Dispose in labeled, sealed container in regular lab trash check_form->solid_disposal Solid liquid_disposal Check local regulations for drain disposal eligibility check_form->liquid_disposal Liquid solid_disposal->end drain_disposal If eligible, flush with copious amounts of water liquid_disposal->drain_disposal Eligible collect_liquid If not eligible, collect for EHS pickup liquid_disposal->collect_liquid Not Eligible drain_disposal->end collect_liquid->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures and consulting with your institution's environmental health and safety department, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling L755507

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for L755507, a potent and selective β3-adrenergic receptor partial agonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Physicochemical and Storage Data

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 584.73 g/mol
Appearance Solid Powder
Solubility Soluble in DMSO (up to 100 mM)
Purity ≥98%
Long-term Storage Store at -20°C for up to one year
Stock Solution Storage Store at 0 - 4°C for up to one month
Shipping Condition Shipped under ambient temperature

Personal Protective Equipment (PPE) and Handling

While this compound is shipped as a non-hazardous chemical, its toxicological properties are not fully known.[1] Therefore, it is crucial to handle it with care, employing standard laboratory safety practices to minimize exposure.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes or dust.

  • Lab Coat: A standard laboratory coat must be worn to protect personal clothing.

  • Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a dust mask or respirator should be considered.

Experimental Protocol: Preparation of a Stock Solution

The following protocol details the steps for preparing a stock solution of this compound in a laboratory setting.

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined above. All handling of the solid powder should be performed in a chemical fume hood to minimize inhalation risk.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 5.85 mg of this compound in 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at 0 - 4°C for short-term use (up to one month) or at -20°C for long-term storage (up to one year).

Operational and Disposal Plan

A clear operational and disposal plan is critical for maintaining a safe laboratory environment.

G cluster_handling Operational Workflow cluster_disposal Disposal Plan prep 1. Don PPE (Gloves, Eye Protection, Lab Coat) weigh 2. Weigh this compound Powder (in fume hood) prep->weigh dissolve 3. Dissolve in DMSO weigh->dissolve mix 4. Mix until Dissolved dissolve->mix store 5. Store Stock Solution (0-4°C or -20°C) mix->store collect 1. Collect Waste (Unused solution, contaminated items) label_waste 2. Label as Chemical Waste collect->label_waste dispose 3. Dispose according to Institutional & Local Regulations label_waste->dispose

Handling and Disposal Workflow for this compound

Disposal:

Unused this compound and any materials contaminated with the compound should be treated as chemical waste. Dispose of this waste in accordance with your institution's and local government's regulations for chemical waste disposal. Do not dispose of it down the drain or in the regular trash.

Signaling Pathway

This compound is a partial agonist of the β3-adrenergic receptor.[2] Its mechanism of action involves binding to this receptor, which in turn activates a downstream signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is particularly relevant in its application for enhancing CRISPR-mediated homology-directed repair (HDR) efficiency.[2]

G This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binds to AC Adenylate Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Enhanced HDR) cAMP->Downstream Activates

Simplified Signaling Pathway of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.